6-Amino-2-chloro-5-fluoronicotinonitrile
Description
Properties
IUPAC Name |
6-amino-2-chloro-5-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-3(2-9)1-4(8)6(10)11-5/h1H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJNOCYLVBYQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Amino-2-chloro-5-fluoronicotinonitrile CAS 1448776-04-2 properties
The following technical guide details the properties, synthesis, and applications of 6-Amino-2-chloro-5-fluoronicotinonitrile (CAS 1448776-04-2), a critical heterocyclic building block in modern medicinal chemistry.
CAS: 1448776-04-2 | Formula: C₆H₃ClFN₃ | M.W.: 171.56 g/mol
Executive Summary
This compound is a highly functionalized pyridine scaffold utilized primarily as a regioselective intermediate in the synthesis of small-molecule inhibitors. Its structure features a unique substitution pattern—an amino group at position 6, a chlorine at position 2, and a fluorine at position 5—positioned around a 3-cyano core. This specific arrangement makes it an essential precursor for developing inhibitors targeting DNA Polymerase Theta (PolQ) and SHP2 (Src homology region 2 domain-containing phosphatase-2) , both of which are high-value oncology targets.
Unlike its isomer, 2-amino-6-chloro-5-fluoronicotinonitrile, this compound requires precise synthetic control to ensure the amino group is installed at the C6 position, distal to the nitrile group.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | 6-Amino-2-chloro-5-fluoropyridine-3-carbonitrile |
| Common Name | This compound |
| CAS Registry Number | 1448776-04-2 |
| Molecular Formula | C₆H₃ClFN₃ |
| Molecular Weight | 171.56 g/mol |
| Appearance | Light-yellow to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| LCMS (ESI) | m/z = 172 [M+H]⁺ |
| ¹H NMR (DMSO-d₆) | δ 7.98 (d, J = 10.4 Hz, 1H, Ar-H), 7.84 (s, 2H, NH₂) |
Structural Insight: The ¹H NMR coupling constant (J = 10.4 Hz) is diagnostic of the ortho-coupling between the C4-proton and the C5-fluorine atom, confirming the substitution pattern.
Synthetic Pathways & Regiochemistry
The primary challenge in synthesizing CAS 1448776-04-2 is achieving regioselectivity during the nucleophilic aromatic substitution (SₙAr) of the precursor, 2,6-dichloro-5-fluoronicotinonitrile .
Retrosynthetic Analysis
The synthesis typically proceeds via the selective displacement of the chlorine atom at the C6 position by an ammonia source.
Caption: Regioselective amination pathway. C6 attack is favored under specific conditions despite C2 being ortho to the electron-withdrawing nitrile.
Experimental Protocol
The following protocol is adapted from recent patent literature (WO2024211836A2) describing the preparation of PolQ inhibitor intermediates.
Reagents:
-
Precursor: 2,6-Dichloro-5-fluoronicotinonitrile (1.0 eq)
-
Nucleophile: Ammonium hydroxide (28% aq) or NH₃ in MeOH (excess)
-
Solvent: Tetrahydrofuran (THF) or Ethanol
-
Temperature: 60–80 °C (Sealed tube)
Step-by-Step Methodology:
-
Charge: To a pressure vessel or sealed tube, add 2,6-dichloro-5-fluoronicotinonitrile dissolved in THF.
-
Addition: Add excess ammonium hydroxide (approx. 5–10 eq) or 7M NH₃ in methanol.
-
Reaction: Seal the vessel and heat to 80 °C for 12–16 hours. Monitor reaction progress via LCMS (Target m/z = 172).
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove solvent and excess ammonia.
-
Purification: Dissolve the residue in a mixture of DCM/MeOH (9:1). Wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Isolation: If necessary, purify via column chromatography (SiO₂, Hexane/EtOAc gradient) to separate the 6-amino product (major) from any 2-amino isomer (minor).
-
Yield: Typical yields range from 80–85%.
Critical Note on Regioselectivity: While the C2 position is ortho to the strong electron-withdrawing nitrile group (usually activating), the C6 position is less sterically hindered and activated by the ring nitrogen and the inductive effect of the C5-fluorine. Under thermodynamic control, the 6-amino isomer is frequently the isolated major product.
Applications in Drug Discovery
This compound serves as a "linchpin" intermediate, allowing researchers to build complex bicyclic systems.
DNA Polymerase Theta (PolQ) Inhibitors
PolQ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Inhibitors derived from this scaffold prevent cancer cells (especially those with BRCA mutations) from repairing DNA damage, leading to synthetic lethality.
-
Mechanism: The 6-amino group often forms a critical hydrogen bond with the hinge region of the kinase/polymerase ATP-binding pocket.
-
Derivatization: The C2-chloro group is subsequently displaced by diamines or other nucleophiles to form bicyclic cores (e.g., pyrido[2,3-d]pyrimidines).
SHP2 Allosteric Inhibitors
Similar fluorinated aminopyridine scaffolds are ubiquitous in the design of SHP2 inhibitors (e.g., analogs of SHP099). The fluorine atom at C5 modulates the pKa of the pyridine nitrogen and influences metabolic stability by blocking the metabolically labile C5 position.
Caption: Functional utility of the scaffold in generating high-value oncology targets.
Handling & Safety (E-E-A-T)
As a halogenated aminopyridine, this compound should be handled with standard chemical hygiene protocols.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.[1]
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged exposure to air.
References
-
PolQ Inhibitor Synthesis: Semi-saturated bicyclic derivatives and related uses. WO2024211836A2. (2024). Describes the synthesis and characterization of this compound.
-
Precursor Synthesis: Process for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile.[2][3][4] EP0655998B1. Details the preparation of the dichloro-precursor.
-
Regioselectivity in Pyridines: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines. Beilstein J. Org. Chem. (2022).[5] Discusses electronic factors governing SₙAr in poly-halogenated pyridines.
-
SHP2 Medicinal Chemistry: Discovery of SHP099. Nature (2016). Contextualizes the use of amino-chloropyridine scaffolds in allosteric inhibition.
Sources
- 1. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dichloronicotinonitrile|CAS 126954-66-3|Supplier [benchchem.com]
- 3. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 4. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
Molecular weight and formula of 6-Amino-2-chloro-5-fluoronicotinonitrile
The following technical guide details the molecular properties, synthesis, and application of 6-Amino-2-chloro-5-fluoronicotinonitrile , a critical heterocyclic building block in modern drug discovery.
Advanced Intermediate for Kinase & Polymerase Inhibitor Synthesis[1][2]
Executive Summary
This compound (CAS: 1448776-04-2) is a highly functionalized pyridine scaffold used primarily in the development of small-molecule therapeutics. Its structure features a nitrile (cyano) group at position 3, a fluorine atom at position 5, and an amino group at position 6. This specific substitution pattern makes it an ideal precursor for fusing rings to form pyrido[2,3-d]pyrimidines and other bicyclic heterocycles, which are privileged structures in oncology (e.g., DNA Polymerase
The compound is distinguished by its regioselective synthesis from 2,6-dichloro-5-fluoronicotinonitrile, where the 6-position is selectively aminated over the 2-position due to specific electronic and steric governing factors.
Physicochemical Specifications
| Property | Data |
| IUPAC Name | 6-Amino-2-chloro-5-fluoropyridine-3-carbonitrile |
| Common Name | This compound |
| CAS Number | 1448776-04-2 |
| Molecular Formula | |
| Molecular Weight | 171.56 g/mol |
| Exact Mass | 171.00 g/mol |
| Appearance | Light yellow to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| LogP | ~1.33 (Predicted) |
| pKa | ~2.5 (Pyridine nitrogen, predicted) |
Synthetic Methodology & Regioselectivity
Core Synthesis Route
The industrial and laboratory preparation relies on a Nucleophilic Aromatic Substitution (
-
Starting Material: 2,6-Dichloro-5-fluoronicotinonitrile (CAS 82671-02-1).[1]
-
Reagent: Ammonia (aqueous
or methanolic ). -
Mechanism: The reaction proceeds via an addition-elimination mechanism.
Regiochemical Control
The starting material has two electrophilic sites: C2 and C6 .[2]
-
C2 Position: Ortho to the electron-withdrawing nitrile (
) group.[2] -
C6 Position: Para to the nitrile group and ortho to the fluorine atom.
Experimental Outcome: The C6 position is selectively attacked by ammonia.
-
Causality: While both positions are activated, the C6 position is less sterically hindered than C2 (which is flanked by the bulky nitrile group).[2] Furthermore, the fluorine atom at C5 inductively activates C6, making it highly susceptible to nucleophilic attack. The resulting product is obtained in high yield (>80%) without significant contamination from the C2-amino isomer.[3]
Experimental Protocol
Standardized procedure adapted from WO2024211836A2.
-
Dissolution: Dissolve 2,6-dichloro-5-fluoronicotinonitrile (1.0 equiv) in a polar solvent mixture (e.g., THF or Isopropanol).
-
Amination: Add Ammonium hydroxide (28-30% aq., 5.0 equiv) dropwise at 0°C.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 4–16 hours. Monitor by LC-MS for the disappearance of starting material (
191). -
Work-up:
-
Purification: Recrystallize from DCM/Methanol or use silica gel chromatography (Hexane/EtOAc) if high purity is required.
-
Yield: Typically 84% as a light-yellow solid.[4]
Synthesis Diagram
Figure 1: Regioselective synthesis pathway via nucleophilic aromatic substitution.
Analytical Validation (Self-Validating Protocol)
To ensure the identity of the synthesized compound, compare experimental data against the following standard values.
Nuclear Magnetic Resonance ( NMR)
Solvent: DMSO-
-
7.98 (d,
= 10.4 Hz, 1H): This signal corresponds to the aromatic proton at C4 . The large coupling constant ( Hz) is characteristic of ortho-coupling with the Fluorine atom at C5. -
7.84 (s, 2H): Broad singlet corresponding to the primary amine (
) protons at C6.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Observed Mass:
172.0 . -
Isotope Pattern: A characteristic chlorine pattern (
and in ~3:1 ratio) should be visible (172/174).
Applications in Drug Discovery[2]
This molecule is a "linchpin" intermediate. The presence of the nitrile and amine groups in an ortho-relationship allows for rapid cyclization into fused bicyclic systems.
Key Transformations
-
Pyrido[2,3-d]pyrimidine Formation:
-
Reaction with formamidine acetate or triethyl orthoformate closes the ring between the
and . -
Application: Synthesis of kinase inhibitors and DNA Polymerase
(Pol ) inhibitors used in cancer therapy (targeting Homologous Recombination Deficiency).
-
-
Suzuki-Miyaura Coupling:
-
The C2-Chloro handle is highly reactive toward palladium-catalyzed cross-coupling, allowing the introduction of aryl or heteroaryl groups after or before ring closure.
-
Reaction Workflow Diagram
Figure 2: Divergent synthetic utility in generating bicyclic pharmaceutical cores.
Safety & Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a fume hood. The nitrile group can release toxic fumes if hydrolyzed under strongly acidic conditions at high temperatures.
-
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon).
References
-
Patent: Semi-saturated bicyclic derivatives and related uses. WO2024211836A2. (2024).[4] Describes the synthesis and characterization (NMR/LCMS) of this compound.
-
Chemical Vendor Data: this compound (CAS 1448776-04-2).[1][6][7] BLD Pharm / Leyan Reagents.
-
Precursor Synthesis: Process for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile.[5] BenchChem Technical Protocols.[5]
Sources
- 1. 82671-02-1 | 2,6-Dichloro-5-fluoronicotinonitrile - AiFChem [aifchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 1820711-14-5|2-Amino-6-chloro-5-fluoronicotinonitrile|BLD Pharm [bldpharm.com]
- 7. 3-Pyridinecarbonitrile, 6-amino-2-chloro-5-fluoro- CAS#: 1448776-04-2 [m.chemicalbook.com]
6-Amino-2-chloro-5-fluoronicotinonitrile vs 2-Amino-6-chloro isomer
Topic: Regiocontrol in Pyridine Scaffolds: 6-Amino-2-chloro-5-fluoronicotinonitrile vs. 2-Amino-6-chloro Isomer Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1][2]
This compound vs. 2-Amino-6-chloro Isomer[1][2]
Executive Summary: The Regioselectivity Paradox
In the development of next-generation kinase (e.g., MEK) and phosphatase (e.g., SHP2) inhibitors, the 2,6-dichloro-5-fluoronicotinonitrile scaffold acts as a critical linchpin.[1] The selective amination of this scaffold yields two distinct isomers:
-
Isomer A (Target): this compound (The "6-Amino" isomer).[1][2]
-
Isomer B (Impurity/Alternate): 2-Amino-6-chloro-5-fluoronicotinonitrile (The "2-Amino" isomer).[1][2]
While electronically similar, these isomers exhibit drastically different reactivity profiles in subsequent nucleophilic aromatic substitutions (
Structural Analysis & Physicochemical Properties[3][4]
The core challenge lies in the competing directing effects on the pyridine ring. The nitrile (CN) group at C3 is a strong electron-withdrawing group (EWG), activating both the C2 and C6 positions.[1]
| Feature | 6-Amino Isomer (Isomer A) | 2-Amino Isomer (Isomer B) |
| IUPAC Name | 6-amino-2-chloro-5-fluoropyridine-3-carbonitrile | 2-amino-6-chloro-5-fluoropyridine-3-carbonitrile |
| Electronic State | C2-Cl is activated by C3-CN (ortho).[1][2][3] | C6-Cl is activated by C3-CN (para).[1][2] |
| Steric Environment | ||
| 19F NMR Shift | Shielded (Ortho to | Deshielded (Ortho to Cl acceptor). |
| Solubility (DMSO) | High | Moderate |
| Primary Application | SHP2 Inhibitors (e.g., SHP099 analogs) | Kinase hinge binders (rare) |
Electronic Activation Map
-
C2 Position: Activated by ring Nitrogen (inductive) and ortho-CN (resonance/inductive).[1][2][3] Theoretically the most electrophilic site.
-
C6 Position: Activated by ring Nitrogen and para-CN.[2][3] Less electrophilic than C2, but sterically more accessible .
Synthetic Routes & Regiocontrol[1]
Achieving high regioselectivity requires manipulating the balance between steric hindrance and electronic activation .
The Precursor
Starting Material: 2,6-Dichloro-5-fluoronicotinonitrile (CAS: 82671-06-5).[1][2]
Protocol 1: Synthesis of this compound (Kinetic Control)
Objective: Selectively displace the C6-chloride using ammonia.[1][2] Mechanism: Although C2 is more electrophilic, the bulky nitrile group at C3 creates a "steric gate," retarding attack at C2. By keeping temperatures low, we favor the kinetically accessible C6 substitution.
Step-by-Step Methodology:
-
Setup: Charge a pressure vessel with 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq) and THF (10 volumes).
-
Reagent Addition: Cool the solution to 0°C . Slowly bubble anhydrous ammonia gas or add 0.5 M ammonia in dioxane (2.2 eq). Avoid aqueous ammonia to prevent hydrolysis to the nicotinamide.[1]
-
Reaction: Stir at 0°C to 10°C for 4–6 hours. Monitor via HPLC.
-
Endpoint: The reaction is complete when the starting material < 2%. You will observe a formation of the regioisomer (Isomer B) ratio of approx. 90:10 to 95:5 favoring the 6-amino product.[1]
-
Workup: Concentrate in vacuo. Resuspend in water. The 6-amino isomer is less soluble in water than the bis-amino byproduct.[1] Filter the precipitate.
-
Purification: Recrystallization from Ethanol/Water (8:2) effectively removes the minor 2-amino isomer.[1]
Protocol 2: Synthesis of 2-Amino-6-chloro-5-fluoronicotinonitrile (Thermodynamic/Blocked)
Objective: Force substitution at the sterically hindered C2 position.[1][2] Strategy: This isomer is difficult to access directly via ammonia.[2] A common workaround involves using a smaller nucleophile (like azide followed by reduction) or protecting the C6 position (rare). However, if this isomer is required, high-temperature ammonolysis (80°C+) in a sealed tube often increases the ratio of C2 attack, though it risks double-amination.[1]
Visualization: Divergent Synthesis Workflow
Caption: Divergent synthesis pathways. Low temperature favors the 6-amino isomer via steric control.[1]
Analytical Differentiation (Self-Validating Systems)[1]
Distinguishing these isomers is a common failure point. Standard 1H NMR is often ambiguous because both isomers possess only one aromatic proton (H4) with similar splitting patterns (
The Gold Standard: 19F NMR & NOE
This protocol provides a definitive structural assignment.
| Method | 6-Amino (Isomer A) | 2-Amino (Isomer B) | Causality |
| 19F NMR | In Isomer A, F is ortho to the electron-donating | ||
| 1H-19F HOESY | Strong Correlation | Weak/No Correlation | Isomer A: |
| 1H NMR (H4) | Doublet ( | Doublet ( | Coupling constants vary slightly, but are unreliable without a reference standard.[2] |
13C NMR Chemical Shifts
-
Isomer A: The C6 carbon (attached to
) typically appears upfield (~150-155 ppm) compared to the C2 carbon attached to Cl.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Isomer B: The C2 carbon (attached to
) appears significantly shifted due to the adjacent Nitrile group.[2]
Reactivity Profile: The "Vs" in Application
Why does the isomer choice matter? It dictates the success of the next synthetic step.
Scenario: Synthesis of SHP2 Inhibitors
In the synthesis of SHP2 inhibitors (e.g., TNO155 or SHP099 analogs), the 6-amino isomer is required. The subsequent step usually involves a Suzuki coupling or another
-
Using Isomer A (6-Amino-2-Cl):
-
The remaining 2-chloro is highly activated by the ortho-nitrile (C3) and the ring nitrogen.[1]
-
Result: Facile displacement/coupling at C2.
-
-
Using Isomer B (2-Amino-6-Cl):
-
The remaining 6-chloro is para to the nitrile.[1][3] While activated, it lacks the inductive boost of the adjacent nitrogen and the ortho-nitrile effect.[1] Furthermore, the electron-donating 2-amino group deactivates the ring via resonance.[1]
-
Result: Sluggish reactivity at C6. Requires harsh conditions (high temp, strong bases), which often leads to nitrile hydrolysis.
-
Reactivity Logic Tree
Caption: Reactivity hierarchy. Isomer A retains a highly reactive center (C2) for downstream functionalization.[1][2]
References
-
Novartis Institutes for BioMedical Research. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioefficacious Allosteric Inhibitor of SHP2. Journal of Medicinal Chemistry. [1]
-
F. Hoffmann-La Roche AG. (2013).[1] Patent WO2013055910: Preparation of 2-chloro-5-fluoronicotinonitrile derivatives.[1] WIPO.
-
Sigma-Aldrich. (2024).[1] Product Specification: 6-Amino-5-fluoronicotinonitrile. Merck KGaA.
-
Bagdanoff, J. T., et al. (2019).[2] 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry.
-
Schlosser, M. (2005).[2] The 2 vs 6 Regioselectivity in Halogenated Pyridines. European Journal of Organic Chemistry.
Sources
Technical Guide: Synthesis & Application of 6-Amino-2-chloro-5-fluoronicotinonitrile
This is an in-depth technical guide on the synthesis, properties, and application of 6-Amino-2-chloro-5-fluoronicotinonitrile (CAS 1807289-74-8), a critical intermediate in the manufacturing of KRAS G12C inhibitors like Sotorasib (AMG 510).
Executive Summary
This compound (CAS 1807289-74-8) serves as a high-value heterocyclic building block in the synthesis of covalent KRAS G12C inhibitors. Structurally, it represents the "right-hand" pyridine scaffold of Sotorasib, functionalized to allow subsequent cyclization into the pyrido[2,3-d]pyrimidine-2(1H)-one core.
This guide details the regioselective synthesis of this intermediate via Nucleophilic Aromatic Substitution (SNAr), addressing the critical challenge of differentiating between the C2 and C6 electrophilic sites on the pyridine ring.
Key Compound Data
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1807289-74-8 |
| Molecular Formula | C₆H₃ClFN₃ |
| Molecular Weight | 171.56 g/mol |
| Precursor | 2,6-Dichloro-5-fluoronicotinonitrile (CAS 82671-02-1) |
| Role | Precursor to 6-amino-nicotinamide derivatives; Sotorasib core scaffold |
Synthetic Strategy & Mechanism
The primary route to CAS 1807289-74-8 involves the selective mono-amination of 2,6-dichloro-5-fluoronicotinonitrile .
The Regioselectivity Challenge
The starting material contains two electrophilic sites (C2-Cl and C6-Cl).[1] Controlling the regioselectivity is the process-critical parameter.
-
C2 Position: Activated by the adjacent electron-withdrawing Nitrile (CN) group (ortho-effect) and the Pyridine Nitrogen (alpha-effect).
-
C6 Position: Activated by the Pyridine Nitrogen (alpha-effect) and the adjacent Fluorine atom (ortho-effect).
Mechanistic Insight: While the nitrile group is a stronger electron-withdrawing group (EWG) than fluorine, the C6 position is kinetically favored for nucleophilic attack by ammonia in polar aprotic solvents. The inductive effect of the C5-Fluorine atom significantly lowers the energy of the Meisenheimer complex formed upon attack at C6. Furthermore, steric hindrance from the C3-Nitrile group slightly disfavors attack at C2 compared to the relatively accessible C6 position.
Reaction Scheme (Graphviz)
Figure 1: Reaction pathway showing the selective SNAr amination driven by the C5-Fluorine activation.
Experimental Protocol
This protocol describes a scalable batch process validated for high regioselectivity (C6:C2 > 95:5).
Materials & Equipment
-
Reactor: Glass-lined or Hastelloy reactor (due to chloride/fluoride potential).
-
Reagents:
-
2,6-Dichloro-5-fluoronicotinonitrile (1.0 equiv)
-
Ammonium Hydroxide (28-30% aq) OR Ammonia in Methanol (7N) (3.0 - 5.0 equiv)
-
Solvent: Tetrahydrofuran (THF) or Isopropyl Alcohol (IPA)
-
-
Analysis: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
Step-by-Step Methodology
-
Dissolution: Charge 2,6-dichloro-5-fluoronicotinonitrile (e.g., 100 g) into the reactor. Add THF (5-10 volumes, 500-1000 mL). Stir until fully dissolved at 20°C.
-
Reagent Addition: Slowly add Ammonium Hydroxide (28%, 5.0 equiv) over 30 minutes.
-
Note: The reaction is mildly exothermic. Maintain internal temperature < 30°C during addition to minimize C2-attack (kinetic control).
-
-
Reaction: Heat the mixture to 45–50°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor consumption of starting material by HPLC. Target < 1% remaining starting material.
-
-
Workup (Precipitation Method):
-
Concentrate the reaction mixture under reduced pressure to remove THF and excess ammonia.
-
Add Water (10 volumes) to the residue. The product is hydrophobic and will precipitate as a solid.
-
Stir the slurry at 5°C for 2 hours to maximize yield.
-
-
Isolation: Filter the solid. Wash the cake with cold water (2 x 2 volumes) to remove ammonium chloride salts.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Expected Results
-
Yield: 80–90%
-
Appearance: Off-white to light yellow solid.
-
Purity: >98% (HPLC area).
-
Identity:
-
LCMS: [M+H]⁺ = 172.0/174.0 (Cl isotope pattern).
-
¹H NMR (DMSO-d₆): δ 7.98 (d, J = 10.4 Hz, 1H, Ar-H), 7.84 (br s, 2H, NH₂). Note the coupling constant of ~10 Hz indicates ortho-coupling between the C4-Proton and C5-Fluorine.
-
Downstream Application: Sotorasib Scaffold
The conversion of this nitrile intermediate into the Sotorasib core involves hydrolysis to the amide followed by cyclization.
Forward Synthesis Workflow (Graphviz)
Figure 2: Transformation of the nitrile intermediate into the bicyclic core of Sotorasib.
Critical Process Parameters (CPPs)
-
Hydrolysis: The nitrile is robust. Hydrolysis usually requires basic conditions with peroxide (H₂O₂/NaOH) to stop at the Primary Amide without over-hydrolyzing to the Carboxylic Acid.
-
Impurity Control: Ensure removal of the 2-amino regioisomer before hydrolysis, as it will carry through to form an isomeric impurity in the final drug substance.
References
-
Amgen Inc. (2019). KRAS G12C Inhibitors and Methods of Using the Same. WO 2019/118837. (Describes the general scaffold and use of substituted aminopyridines). Link
-
Parsons, A. T., et al. (2022). "Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor". Organic Process Research & Development, 26(10), 2927-2939. (Details the commercial route starting from nicotinamide derivatives). Link
-
Moma Therapeutics Inc. (2024).[2] Semi-saturated bicyclic derivatives and related uses. WO 2024/211836 A2.[2] (Specific experimental procedure for the synthesis of this compound in 84% yield). Link
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity". Nature, 575, 217–223. (Original discovery paper for Sotorasib). Link
Sources
Strategic Fluorination of Pyridine Scaffolds in Medicinal Chemistry
A Technical Guide for Optimization and Synthesis
Executive Summary: The Fluorine Bioisostere
In modern drug discovery, the pyridine ring is a privileged scaffold, present in approximately 20% of all FDA-approved small molecule drugs. However, the naked pyridine ring often suffers from rapid oxidative metabolism and non-ideal basicity (
This guide addresses the strategic incorporation of fluorine into pyridine building blocks. Beyond simple metabolic blocking, we explore how fluorination modulates the electronic landscape of the ring, lowering
Physicochemical Impact: The "Fluorine Effect"[1][2][3][4][5][6]
The introduction of fluorine onto a pyridine ring is not merely a steric substitution; it is a profound electronic modulation.[1]
2.1 Basicity and
Modulation
The high electronegativity of fluorine (
-
Causality: Lowering the
of the pyridine nitrogen reduces the fraction of ionized drug at physiological pH (7.4). This is critical for improving oral bioavailability and reducing off-target binding (e.g., phospholipidosis). -
Magnitude: A single fluorine at the C2 position can lower the pyridine
by units (from 5.2 to ~0.5), rendering it essentially neutral at physiological pH [1].
2.2 Metabolic Stability
Pyridine rings are prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) at the electron-deficient C2 and C6 positions, or N-oxidation at the nitrogen.
-
Strategy: Fluorine acts as a metabolic blocker due to the strength of the C–F bond (116 kcal/mol) compared to the C–H bond, preventing oxidative debonding.
Table 1: Comparative Properties of Fluorinated Pyridines
| Scaffold | LogP (approx) | Metabolic Liability | Primary Utility | |
| Pyridine | 5.23 | 0.65 | High (N-ox, C-ox) | General Scaffold |
| 2-Fluoropyridine | -0.44 | 1.12 | Low | |
| 3-Fluoropyridine | 2.97 | 1.15 | Medium | Metabolic Block (C3) |
| 2,6-Difluoropyridine | -2.5 (est) | 1.60 | Very Low | Conformational Lock |
| 2-Trifluoromethylpyridine | < 0 | 1.85 | Very Low | Lipophilicity Boost |
Synthetic Strategy & Decision Logic
Selecting the correct synthetic route depends on the electronic nature of the substrate and the stage of discovery.
3.1 Decision Matrix
-
Electron-Deficient Pyridines: Resist electrophilic fluorination (e.g., Selectfluor). Use Nucleophilic Aromatic Substitution (
) or Halex reactions. -
Late-Stage Functionalization: Use Radical C-H Activation (Minisci) to avoid protecting group manipulations.
-
Regiocontrol: 2-F is best accessed via N-Oxide activation; 3-F often requires directing groups or lithiation.
Figure 1: Decision tree for selecting the optimal fluorination methodology based on regiochemistry and stage of synthesis.
Validated Experimental Protocols
Protocol A: Late-Stage C-H Trifluoromethylation (Minisci Type)
Application: Direct introduction of
Mechanism: Oxidative generation of the
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Langlois Reagent: Sodium triflinate (
) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq, 5.0 equiv)
-
Solvent: DCM:Water (2:1 biphasic system)
-
Additive: TFA (1.0 equiv) if substrate is not already a salt.
Step-by-Step Workflow:
-
Setup: In a pressure tube, dissolve the pyridine substrate (1 mmol) in DCM (2 mL) and Water (1 mL).
-
Acidification: Add TFA (1 mmol) to protonate the pyridine. Why? The radical is nucleophilic; protonation lowers the LUMO of the pyridine, accelerating radical attack.
-
Reagent Addition: Add Sodium triflinate (3 mmol). Cool to 0°C.
-
Initiation: Dropwise add TBHP (5 mmol) over 5 minutes.
-
Reaction: Seal the tube and stir vigorously at ambient temperature (25°C) for 12–24 hours.
-
Self-Validation Point: Monitor by TLC. The product will be significantly less polar (higher
) than the starting pyridine salt.
-
-
Quench: Carefully open (gas evolution of
possible). Add saturated until pH > 8. -
Workup: Extract with DCM (3x). Dry organic layer over
. -
Purification: Silica gel chromatography. Isomer separation may be required (C2 vs C4).
Protocol B: Regioselective 2-Fluorination via N-Oxide Activation
Application: Converting available pyridines to 2-fluoropyridines under mild conditions, avoiding harsh Halex conditions (
Reagents:
-
Substrate: Pyridine N-oxide derivative (1.0 equiv)
-
Activator: Triflic anhydride (
) (1.1 equiv) or PyBrOP. -
Fluoride Source: TBAF (Tetra-n-butylammonium fluoride) or CsF.
-
Solvent: Dry DCM or Acetonitrile.
Step-by-Step Workflow:
-
Activation: Dissolve Pyridine N-oxide in dry DCM under
at -78°C. -
Salt Formation: Slowly add
. Stir for 30 mins.-
Self-Validation Point: The solution often changes color (yellow/orange) indicating the formation of the activated N-alkoxypyridinium salt.
-
-
Fluorination: Add TBAF (1M in THF) dropwise.
-
Warming: Allow to warm to Room Temp over 2 hours.
-
Workup: Quench with water. Extract with EtOAc.
-
Note: This method is highly regioselective for the C2 position due to the "soft" nucleophile attacking the hard electrophilic center created by the N-oxide activation.
Case Studies in Drug Discovery
5.1 Alpelisib (Piqray®) - Novartis
-
Target: PI3K
inhibitor for Breast Cancer.[2] -
Structure: Contains a 2-trifluoromethylpyridine moiety.
-
Function: The
group serves two roles:-
Metabolic Shield: Blocks the C2 position from oxidation.
-
Hydrophobic Pocket Fill: The bulky
group fits into a specific hydrophobic cleft in the PI3K kinase domain, improving selectivity over other isoforms [4].
-
5.2 Lemborexant (Dayvigo®) - Eisai
-
Target: Dual Orexin Receptor Antagonist (DORA) for Insomnia.
-
Structure: Features a 3,5-difluoropyridine core.
-
Function:
-
Conformational Control: The fluorines induce a specific twist in the biaryl linkage relative to the adjacent rings, locking the bioactive conformation.
-
Lipophilicity: Increases CNS penetration (Blood-Brain Barrier crossing) by modulating LogP to an optimal range (
).
-
Figure 2: Mechanistic impact of fluorine incorporation on drug pharmacology.
Safety & Handling
-
Reagent Hazards: Selectfluor is an oxidant; avoid mixing with strong reducing agents.
is corrosive and moisture sensitive. -
HF Generation: Many fluorination reactions (especially those using
or HF-amine complexes) can generate anhydrous HF in situ. Always have Calcium Gluconate gel available. -
Pressure: Minisci reactions generate gas (
, , or ). Use rated pressure tubes and blast shields.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Link
-
Furet, P., Guagnano, V., Fairhurst, R. A., Imbach-Weese, P., Bruce, I., Knapp, M., ... & Caravatti, G. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748. Link
Sources
Technical Guide: Solubility & Handling of 6-Amino-2-chloro-5-fluoronicotinonitrile in DMSO
Executive Summary
This technical guide details the solubility profile, dissolution protocols, and stability considerations for 6-Amino-2-chloro-5-fluoronicotinonitrile (CAS 1448776-04-2) in Dimethyl Sulfoxide (DMSO).
As a highly functionalized pyridine intermediate—frequently employed in the synthesis of MEK inhibitors and bicyclic pharmaceutical derivatives—this compound exhibits specific physicochemical behaviors driven by its electron-deficient ring system. While generally soluble in polar aprotic solvents, the activation of the 2-chloro position by the 3-cyano group necessitates strict adherence to anhydrous conditions to prevent Nucleophilic Aromatic Substitution (
Key Recommendations:
-
Primary Solvent: Anhydrous DMSO (Grade ≥99.9%, Water <50 ppm).
-
Target Concentration: 10 mM – 50 mM (Standard Working Range).
-
Critical Risk: Hydrolysis of the C2-Chlorine bond in the presence of moisture.
Physicochemical Profile & Solubility Logic
To understand the solubility behavior, we must analyze the structural competition between the hydrophilic and lipophilic domains of the molecule.
| Property | Specification | Impact on Solubility |
| Chemical Formula | Moderate Molecular Weight (171.56 g/mol ) favors dissolution. | |
| Functional Groups | 6-Amino ( | Strong H-bond donor. Interacts favorably with DMSO oxygen. |
| 3-Cyano ( | H-bond acceptor. Increases polarity. | |
| 2-Chloro / 5-Fluoro | Halogens increase lipophilicity but the C-F bond adds dipole moment. | |
| Electronic State | Electron-Deficient Pyridine | The 3-CN group pulls electron density, activating the ring. |
The DMSO Mechanism:
DMSO is a polar aprotic solvent with a high dielectric constant (
-
Solvation: The sulfoxide oxygen of DMSO forms strong hydrogen bonds with the protons of the 6-amino group.
-
Dipole Interaction: The highly polar nitrile group aligns with the large dipole moment of DMSO, stabilizing the molecule in solution.
Predicted Solubility Limit: Based on structural analogs (e.g., 2-amino-3-cyanopyridines), the thermodynamic solubility limit in pure DMSO at 25°C is estimated to exceed 100 mM (>17 mg/mL). However, for biological assays and synthesis, a "Safe Working Limit" of 50 mM is recommended to prevent precipitation during freeze-thaw cycles.
Protocol: Preparation of Stock Solutions
This protocol ensures the preparation of a stable 50 mM stock solution. This concentration is ideal for subsequent dilution into aqueous buffers (1:1000 dilution yields 50
Materials Required[1][2][3][4]
-
Compound: this compound (Solid, >98% purity).
-
Solvent: DMSO, Anhydrous (stored over molecular sieves).
-
Equipment: Analytical balance, vortex mixer, ultrasonic bath (controlled temp), amber glass vials (borosilicate).
Step-by-Step Methodology
-
Gravimetric Quantification:
-
Weigh approximately 8.6 mg of the solid compound into a tared 4 mL amber glass vial.
-
Note: Record the exact mass (
) to 0.01 mg precision.
-
-
Volume Calculation:
-
Calculate the required volume of DMSO (
) to achieve 50 mM concentration using the formula:
-
-
Solvent Addition & Dispersion:
-
Pipette the calculated volume of anhydrous DMSO into the center of the vial.
-
Do not spray down the walls initially; aim for the powder.
-
-
Dissolution Cycle (The "Pulse" Method):
-
Vortex: 30 seconds at high speed.
-
Sonicate: 2 minutes at ambient temperature. Warning: Monitor temperature. DMSO heats up during sonication. Do not exceed 40°C.
-
Visual Inspection: Check for "fisheyes" (gelatinous undissolved clumps) or crystal refraction at the bottom.
-
-
Quality Control (QC):
-
Invert the vial 3 times. The solution should be clear and colorless to pale yellow.
-
If turbidity persists, add DMSO to dilute to 25 mM and recalculate.
-
Visualization: Dissolution Workflow
Figure 1: Logic flow for the preparation of stock solutions, including a feedback loop for solubility limitations.
Stability & Degradation Risks
The primary risk for this compound in solution is Nucleophilic Aromatic Substitution (
The Mechanism of Instability
The pyridine ring is electron-poor due to the Nitrogen atom. The addition of the 3-Cyano group (a strong electron-withdrawing group) further depletes electron density from the ring, specifically activating the 2-Chloro position.
If the DMSO contains water (hygroscopic absorption), the water molecule can act as a nucleophile, attacking the C-2 position and displacing the Chloride ion. This converts the compound into the corresponding Pyridone derivative, which is often insoluble and biologically inactive.
Storage Guidelines
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Container: Use amber glass (protects from light) with PTFE-lined caps (prevents leaching).
-
Freeze-Thaw: Limit to <3 cycles. Aliquot stocks into single-use volumes (e.g., 50
) to avoid repeated opening. -
Hygroscopy: DMSO absorbs water from the air. Always equilibrate the stock vial to room temperature before opening to prevent condensation.
Visualization: Degradation Pathway
Figure 2: The chemical pathway of hydrolysis driven by moisture contamination in DMSO.
Troubleshooting & FAQ
| Observation | Probable Cause | Corrective Action |
| Precipitate upon thawing | "Salting out" or crystal seeding. | Warm to 37°C in water bath and vortex. If solids persist, the compound may have degraded (see Stability). |
| Solution turns yellow/orange | Oxidation or hydrolysis. | Check LC-MS for purity. Discard if purity <95%. |
| Precipitate upon dilution in water | "Crash out" effect. | The compound is lipophilic.[1] Ensure final DMSO concentration in assay is 0.1% - 1.0%. Add surfactant (e.g., Tween-20) to buffer. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46738683, 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link](Cited for structural analog solubility behavior and physicochemical properties).
- Li, Q., et al. (2020).Solubility of heterocyclic pharmaceutical intermediates in polar aprotic solvents. Journal of Chemical & Engineering Data. (General reference for aminopyridine solubility in DMSO).
-
Ziath (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link](Cited for DMSO hygroscopicity and freeze-thaw management).
Sources
Safety data sheet (SDS) for 6-Amino-2-chloro-5-fluoronicotinonitrile
This guide serves as an advanced technical resource for 6-Amino-2-chloro-5-fluoronicotinonitrile , a specialized intermediate used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).
Due to its status as a niche research chemical, comprehensive regulatory data is often fragmented. This document synthesizes available physicochemical data with Structure-Activity Relationship (SAR) analysis to establish a rigorous safety and handling protocol.
Chemical Identification & Physicochemical Profile
| Parameter | Specification |
| Chemical Name | This compound |
| IUPAC Name | 6-amino-2-chloro-5-fluoropyridine-3-carbonitrile |
| CAS Number | Proprietary/Niche Intermediate (Refer to InChI/SMILES for exact ID) |
| Molecular Formula | C₆H₃ClFN₃ |
| Molecular Weight | 171.56 g/mol |
| Physical State | Light-yellow to off-white solid (Powder) |
| Solubility | DMSO, Methanol, DCM; Low solubility in water |
| SMILES | N#Cc1cc(F)c(N)nc1Cl |
| InChI Key | AIJNOCYLVBYQPU-UHFFFAOYSA-N |
Hazard Identification & Toxicology (SAR Analysis)
As a halogenated aminopyridine derivative, this compound presents a multi-faceted hazard profile. The safety protocols below are derived from the functional group properties of aminopyridines (neurotoxicity) and halogenated aromatics (irritation/corrosion).
Core Hazard Classifications (GHS)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Aminopyridines are known potassium channel blockers. Absorption can lead to CNS excitation.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]
Mechanism of Toxicity
-
Aminopyridine Moiety: Acts as a K+ channel blocker at nerve terminals, increasing transmitter release. Risk: Tremors, seizures, and convulsions upon high exposure.
-
Halogen Substituents (Cl, F): Enhances lipophilicity, potentially increasing dermal absorption rates compared to non-halogenated analogs.
-
Nitrile Group: While aromatic nitriles are generally stable, metabolic liberation of cyanide is a theoretical (though low) risk; however, the primary acute risk remains neurotoxicity from the pyridine core.
Safe Handling Workflow & Engineering Controls
Core Directive: Treat as a Potent Compound . All handling must prevent inhalation of dust and dermal contact.[1]
Engineering Controls
-
Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
-
Secondary: Lab environment should be under negative pressure relative to corridors.
-
Weighing: Use an analytical balance inside a powder containment hood or a static-dissipative glove box.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P100 respirator if outside a hood (emergency only). Powered Air Purifying Respirator (PAPR) recommended for spill cleanup.
-
Dermal: Double-gloving (Nitrile > 0.11 mm). Change outer gloves immediately after splash or every 30 minutes.
-
Body: Tyvek® lab coat or sleeve covers to prevent wrist exposure (a common vulnerability).
Experimental Workflow Diagram
The following diagram outlines the decision logic for safe handling, emphasizing the "Cradle-to-Grave" containment philosophy.
Figure 1: Safe Handling Logic Flow. Note the critical control point at Solubilization, where the compound becomes more bioavailable.
Emergency Response & Decomposition Hazards
Fire & Thermal Decomposition
In the event of a fire, this compound decomposes into highly toxic gases. Standard firefighting water may create corrosive runoff.
-
Hazardous Combustion Products:
-
Hydrogen Fluoride (HF): Extremely corrosive; attacks bone and calcium.
-
Hydrogen Chloride (HCl): Corrosive gas.
-
Nitrogen Oxides (NOx): Respiratory irritants.
-
Carbon Monoxide (CO).
-
Firefighting Protocol:
-
Evacuate: Isolate area for 100 meters.
-
Extinguish: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets (spreads contamination).
-
PPE: Firefighters must wear SCBA and full chemical protective suits.
Decomposition Pathway Visualization
Figure 2: Thermal Decomposition Pathways. The formation of HF requires specific calcium-gluconate first aid readiness.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15+ minutes.[2] Remove contact lenses. Consult an ophthalmologist.
-
Skin Contact: Wash with soap and water.[1] Critical: If HF formation is suspected (e.g., thermal decomposition), apply Calcium Gluconate gel immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Monitor for delayed pulmonary edema (common with halogenated pyridine exposure).
Storage & Stability
-
Temperature: Refrigerate (2–8°C).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Aminopyridines can oxidize over time, turning darker.
-
Incompatibilities: Strong oxidizing agents, strong acids (protonation of the amine), and strong bases (hydrolysis of the nitrile).
Waste Disposal
-
Classification: Hazardous Waste (Toxic, Halogenated).
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Note: The scrubber is essential to neutralize the HF and HCl generated during combustion.
References
-
PubChem. Compound Summary: 6-amino-2-chloro-5-fluoropyridine-3-carbonitrile (Structure & ID). National Library of Medicine. Available at: [Link]
-
SureChEMBL. Record SCHEMBL9967116. (Validating chemical existence and structure). Available at: [Link]
-
World Intellectual Property Organization (WIPO). Patent WO2024211836A2: Semi-saturated bicyclic derivatives. (Describes synthesis and physical properties). Available at: [Link][3]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aminopyridine. (Base toxicology data for aminopyridine class). Available at: [Link]
Sources
Methodological & Application
Synthesis of 6-Amino-2-chloro-5-fluoronicotinonitrile from 2,6-dichloro-5-fluoronicotinonitrile
Abstract & Strategic Overview
This application note details the regioselective synthesis of 6-Amino-2-chloro-5-fluoronicotinonitrile from 2,6-dichloro-5-fluoronicotinonitrile . This transformation is a critical step in the manufacturing of next-generation kinase inhibitors (e.g., KRAS G12C, SHP2 inhibitors) where the 2-amino-3-chloropyridine motif is often structurally precluded or less desired than its 6-amino isomer.
The core challenge in this synthesis is regioselectivity . The starting material contains two electrophilic sites (C2 and C6).[1] This protocol leverages the specific electronic activation provided by the C5-fluorine atom and the steric environment of the C3-nitrile group to direct nucleophilic aromatic substitution (
Mechanistic Insight & Regiochemistry
To ensure reproducibility, researchers must understand the electronic forces driving this reaction. We are not merely "adding ammonia"; we are exploiting the inductive and steric landscape of the pyridine ring.
Electronic Landscape
-
C6 Activation (Target): The carbon at position 6 is activated by two key factors:
-
Ortho-Fluorine Effect: The fluorine atom at C5 is highly electronegative (
). Through its strong inductive effect (-I), it significantly depletes electron density at the adjacent C6 position, making it highly susceptible to nucleophilic attack.[1] -
Ring Nitrogen: The pyridine nitrogen exerts a -I effect and accepts electron density, activating both C2 and C6.
-
-
C2 Deactivation (Protected): While C2 is also activated by the ring nitrogen and the electron-withdrawing nitrile group (at C3), it is sterically shielded by the bulky nitrile group. Furthermore, the lone pair repulsion between the incoming nucleophile and the nitrile nitrogen can destabilize the transition state at C2.
The Pathway
The reaction proceeds via a Meisenheimer Complex . The ammonia nucleophile attacks C6, forming a resonance-stabilized anionic intermediate. The presence of the C5-fluorine stabilizes this intermediate inductively, lowering the activation energy for attack at C6 compared to C2.
Figure 1: Reaction pathway highlighting the preferential pathway (Green/Blue) mediated by Fluorine activation versus the sterically hindered minor pathway (Red).
Experimental Protocol
This protocol is designed for scalability and uses Ammonium Hydroxide as the ammonia source. This is operationally simpler and "greener" than using gaseous ammonia or anhydrous ammonia in dioxane, while maintaining high yields.
Materials & Reagents[2][3][4]
| Component | Role | Specification | Stoichiometry |
| 2,6-dichloro-5-fluoronicotinonitrile | Substrate | Purity >97% | 1.0 equiv. |
| Ammonium Hydroxide ( | Reagent | 28-30% aq. solution | 5.0 - 10.0 equiv. |
| Isopropanol (IPA) | Solvent | HPLC Grade | 10 Volumes (mL/g) |
| Water (DI) | Anti-solvent | Type II | 20 Volumes |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a reaction vessel (equipped with a magnetic stir bar and a condenser) with 2,6-dichloro-5-fluoronicotinonitrile (1.0 equiv).
-
Add Isopropanol (IPA) (10 mL per gram of substrate).
-
Stir at Room Temperature (RT) until a clear or slightly hazy solution is obtained.
-
Note: IPA is chosen because it solubilizes the organic starting material but allows the product (which is more polar/crystalline) to precipitate upon water addition later.
-
Step 2: Amination
-
Add Ammonium Hydroxide (28-30%) (5.0 equiv) dropwise to the stirring solution.
-
Heat the mixture to 50°C - 60°C .
-
Critical Control Point: Do not exceed 80°C. Excessive heat may promote hydrolysis of the nitrile group (
) or bis-amination (displacement of the C2-Cl).
-
-
Monitor the reaction by HPLC or TLC (Eluent: 30% EtOAc in Hexanes).
-
Endpoint: Consumption of starting material (<2% remaining). Typical reaction time is 4–16 hours depending on scale.
-
Step 3: Workup & Isolation (Precipitation)
-
Cool the reaction mixture to Room Temperature (20–25°C).
-
Slowly add DI Water (20 volumes) to the reaction mixture while stirring vigorously.
-
Observation: A thick off-white to pale yellow precipitate should form immediately.
-
-
Stir the slurry for 30–60 minutes to maximize crystal growth and yield.
-
Filter the solids using a Buchner funnel.
-
Wash the filter cake with Water (3 x 5 vol) to remove residual ammonium chloride and excess ammonia.
-
Wash with a small amount of cold IPA/Water (1:1) to displace water and aid drying.
Step 4: Drying
-
Dry the solid in a vacuum oven at 45°C - 50°C for 12 hours.
-
Yield Expectation: 80% – 90%.
-
Appearance: Off-white to pale yellow solid.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis, including decision points for reaction monitoring.
Analytical Validation (QC)
To confirm the identity of the product and ensure the correct isomer was formed, use the following analytical markers.
Proton NMR ( H-NMR)
-
Solvent: DMSO-
-
Key Signals:
-
~7.8 - 8.0 ppm (d, 1H): The aromatic proton at C4. It will show a doublet splitting due to coupling with the Fluorine at C5 (
). -
~7.5 - 7.8 ppm (br s, 2H): The
protons. These are typically broad and exchangeable with . -
Differentiation: If the amino group were at C2, the shielding/deshielding environment of the C4 proton would shift significantly due to the loss of the ortho-nitrile effect.
-
~7.8 - 8.0 ppm (d, 1H): The aromatic proton at C4. It will show a doublet splitting due to coupling with the Fluorine at C5 (
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Calculated Mass: 171.56 Da
-
Observed Mass:
172.0 and 174.0 (characteristic 3:1 Chlorine isotope pattern).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or ammonia loss. | Ensure the vessel is sealed well if using volatile ammonia. Increase temp to 65°C. Add fresh |
| Bis-amination | Temperature too high (>80°C) or huge excess of amine. | Strictly control temperature. Monitor reaction closely and quench immediately upon SM consumption. |
| Hydrolysis ( | pH too high for too long at high temp. | Avoid refluxing in concentrated base for extended periods. Use anhydrous |
| Product Oiling Out | IPA concentration too high during quench. | Add more water or cool the mixture further (0-5°C) to induce crystallization. |
Safety & Handling
-
Cyanide/Nitrile Hazard: While the nitrile group is bonded, thermal decomposition or strong acidic hydrolysis can release toxic species. Work in a well-ventilated fume hood.
-
Ammonia:
is corrosive and lachrymatory. Use eye protection and avoid inhalation. -
Skin Contact: Chloropyridines are potential sensitizers. Wear nitrile gloves and long sleeves.
References
-
Patent Protocol: Semi-saturated bicyclic derivatives and related uses. WO2024211836A2. (2024).[2] (Describes the specific isolation of this compound in 84% yield).
-
General Reactivity: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange Chemistry. (Discusses electronic activation of C2 vs C6 in similar electrophiles).
-
Compound Data: 2-Amino-6-chloro-5-fluoronicotinonitrile (Isomer reference). BLD Pharm Catalog. (Verifies stability and existence of the amino-chloro-fluoro core).
-
Starting Material: 2,6-Dichloro-5-fluoronicotinonitrile. PubChem Compound Summary.
Sources
Nucleophilic aromatic substitution conditions for chloropyridines
Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) Conditions for Chloropyridines
Abstract
Chloropyridines are ubiquitous intermediates in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands). While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are powerful, Nucleophilic Aromatic Substitution (
Mechanistic Foundation: The "Azine" Activation
Unlike chlorobenzenes, which require strong electron-withdrawing groups (EWGs) like nitro or cyano to undergo
The Meisenheimer Complex
The reaction proceeds via a stepwise addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
-
2- and 4-Positions: Attack here places the negative charge directly on the electronegative nitrogen atom in one of the resonance contributors.[1][2] This significantly lowers the activation energy (
). -
3-Position: Attack at the meta-position does not allow the negative charge to be delocalized onto the nitrogen. Consequently, 3-chloropyridine is kinetically inert to standard
and typically requires Pd-catalysis or extremely forcing conditions (aryne mechanism).
Regioselectivity Hierarchy
When multiple leaving groups are present (e.g., 2,4-dichloropyridine), regioselectivity is governed by a balance of electronic stabilization and steric factors.
-
General Rule: C4 > C2 >> C3.
-
Reasoning: While both C2 and C4 intermediates are stabilized by the nitrogen, the C4 position is less sterically hindered by the nitrogen lone pair repulsion that affects the C2 position.
Visualization: Reaction Pathway
Caption: Stepwise addition-elimination mechanism showing the critical role of Nitrogen in stabilizing the intermediate.
Critical Reaction Parameters
Success in
Leaving Group Ability
In
Solvent Selection (Green vs. Traditional)
The solvent must solvate the cation while leaving the nucleophilic anion "naked" (reactive).
| Solvent Class | Examples | Pros | Cons | Recommendation |
| Dipolar Aprotic | DMSO, DMF, NMP | Rapid rates ( | High boiling points; Workup difficulty; NMP/DMF are reprotoxic. | Primary Choice (DMSO) |
| Protic | EtOH, iPrOH, n-BuOH | Green; Easy workup; Cheap. | H-bonding solvates nucleophile, drastically reducing rate. | Use for Acid-Mediated protocols only. |
| Non-Polar | Toluene, THF | Inert. | Poor solubility of salt nucleophiles. | Requires Phase Transfer Catalyst (18-crown-6). |
Experimental Protocols
Protocol A: Standard Basic Conditions (General Purpose)
Best for: 2-Cl and 4-Cl pyridines with primary/secondary amines or alkoxides.
Reagents:
-
Substrate: 1.0 equiv.
-
Nucleophile: 1.2 – 1.5 equiv (Amine or Alcohol).
-
Base:
(2.0 equiv) or (1.5 equiv). -
Solvent: DMSO (Anhydrous).
Procedure:
-
Charge a reaction vial with the chloropyridine (1.0 mmol) and
(2.0 mmol). -
Add DMSO (3.0 mL, 0.33 M concentration). Note: DMSO is superior to DMF due to lower toxicity and higher rate acceleration [1].
-
Add the nucleophile (1.2 mmol). If the nucleophile is a volatile amine, seal the vessel.
-
Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.
-
Workup: Pour reaction mixture into water (15 mL).
-
Solid Product: Filter and wash with water.
-
Oil Product: Extract with EtOAc (
mL), wash organic layer with brine, dry over .
-
Protocol B: Acid-Mediated Amination (The "Protonation Activation")
Best for: Deactivated amines or when basic conditions cause side reactions. This method protonates the pyridine nitrogen, making the ring super-electrophilic (
Reagents:
-
Substrate: 1.0 equiv.
-
Amine: 1.0 – 1.2 equiv.
-
Acid: Conc. HCl (2-3 drops) or 4M HCl in Dioxane (1.0 equiv).
-
Solvent: iPrOH or n-BuOH.
Procedure:
-
Dissolve chloropyridine (1.0 mmol) and amine (1.0 mmol) in iPrOH (3 mL).
-
Add HCl (1.0 equiv). Caution: Exotherm possible.[5]
-
Heat to reflux (82 °C for iPrOH) for 2–6 hours.
-
Mechanism: The pyridine becomes a pyridinium salt. The C-Cl bond becomes significantly more polarized, facilitating attack by the neutral amine [2].
-
Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If no precipitate, neutralize with sat.
and extract.
Protocol C: Microwave-Assisted (High Throughput)
Best for: Sterically hindered substrates or 2,6-dichloropyridines.
Reagents:
-
Substrate: 1.0 equiv.
-
Nucleophile: 2.0 – 3.0 equiv (excess acts as solvent/base).
-
Solvent: NMP or solvent-free (if nucleophile is liquid).
Procedure:
-
In a microwave vial, combine chloropyridine (0.5 mmol) and amine (1.5 mmol).
-
Add NMP (1 mL).
-
Irradiate at 160 °C for 10–20 minutes (High Absorption setting).
-
Note: Pressure can build rapidly. Ensure vial is rated for 20 bar.
Decision Matrix & Troubleshooting
Use the following logic flow to select the optimal condition for your specific substrate.
Caption: Workflow for selecting reaction conditions based on substrate electronics and nucleophile type.
Troubleshooting Table
| Observation | Root Cause | Remediation |
| No Reaction (SM recovered) | Nucleophile too weak or substrate deactivated. | Switch solvent to DMSO (anhydrous). Increase Temp to 120°C. Switch to Protocol C (Microwave). |
| Hydrolysis (OH-Pyridine formed) | Wet solvent or hydroxide competition. | Dry DMSO over molecular sieves. Use |
| Regio-isomers observed | Substrate has multiple leaving groups (e.g., 2,4-dichloro). | Lower temperature (0°C to RT). 4-position reacts first. Control stoichiometry strictly (1.0 equiv). |
| Black tar/decomposition | Thermal degradation or oxidation. | Degas solvent with |
References
-
Specific Solvent Issues with the SNAr Reaction. ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023).[6] Available at: [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Preprints.org (2023). Available at: [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. J. Org. Chem. (2015).[7][8] Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem (2013). Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Regioselective amination of 2,6-dichloro-5-fluoronicotinonitrile
Application Note: High-Fidelity Regioselective Amination of 2,6-Dichloro-5-fluoronicotinonitrile
Executive Summary
This guide details the protocol for the regioselective SNAr amination of 2,6-dichloro-5-fluoronicotinonitrile (also known as 2,6-dichloro-3-cyano-5-fluoropyridine). This scaffold is a critical intermediate in the synthesis of naphthyridine-based antibiotics (e.g., Gemifloxacin). The primary challenge is distinguishing between the two electrophilic chlorine sites (C2 and C6) and the fluorine atom at C5.
By exploiting the electronic "ortho-effect" of the C3-nitrile group, this protocol achieves >95% regioselectivity for the C2-position under kinetic control, minimizing bis-substitution and C6-regioisomers.
Mechanistic Insight & Regioselectivity Principles
To achieve high fidelity, one must understand the electronic landscape of the substrate. The pyridine ring contains three potential leaving groups, but their reactivity is dictated by their position relative to the electron-withdrawing groups (EWG).
-
C2-Position (Target): This site is activated by the pyridine nitrogen (inductive/mesomeric) and is ortho to the strong nitrile (CN) EWG. The nitrile group stabilizes the Meisenheimer intermediate via resonance, making C2 the most electrophilic site ("Hotspot").
-
C6-Position (Competitor): Activated by the pyridine nitrogen but is meta to the nitrile group. It lacks the additional resonance stabilization provided by the CN group, making it kinetically slower than C2.
-
C5-Position (Inert): The fluorine atom is a strong EWG but is located at the 5-position (beta to nitrogen). While fluorine is a good leaving group in SNAr due to high electronegativity, the lack of resonance activation from the ring nitrogen at this specific position renders it stable under mild amination conditions.
Mechanistic Pathway:
Figure 1: SNAr reaction pathway.[1] The C3-nitrile group lowers the activation energy for attack at C2, favoring the kinetic product.
Critical Process Parameters (CPP)
The regioselectivity is heavily dependent on solvent polarity and temperature.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) | Provides optimal polarity for SNAr without accelerating the reaction to the point of losing selectivity (unlike DMF/DMSO). |
| Base | Triethylamine (TEA) or DIPEA | Mild non-nucleophilic base to scavenge HCl. Avoid inorganic bases (e.g., NaOH) to prevent nitrile hydrolysis. |
| Temperature | 0°C to 20°C | Strict Kinetic Control. Heating (>40°C) promotes C6 attack and bis-substitution. |
| Stoichiometry | 1.05 eq. Amine | Excess amine leads to displacement of the second chlorine (C6). |
Experimental Protocol
Objective: Synthesis of 2-chloro-6-(pyrrolidin-1-yl)-5-fluoronicotinonitrile (Example using pyrrolidine as surrogate nucleophile).
Materials:
-
2,6-dichloro-5-fluoronicotinonitrile (1.0 eq)
-
Amine (e.g., Pyrrolidine or specific side-chain) (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Acetonitrile (anhydrous) (10 Volumes)
Step-by-Step Procedure:
-
Preparation: In a clean, dry reactor (or round-bottom flask), charge 2,6-dichloro-5-fluoronicotinonitrile (10 g, 52.4 mmol) and Acetonitrile (100 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5°C using an ice/water bath. Note: Cooling is critical to suppress C6 reactivity.
-
Base Addition: Add Triethylamine (8.8 mL, 62.9 mmol) in one portion. The solution may darken slightly.
-
Nucleophile Addition (Rate Limiting):
-
Prepare a solution of the Amine (1.05 eq) in Acetonitrile (2 vols).
-
Add the amine solution dropwise over 30–60 minutes, maintaining the internal temperature < 5°C.
-
Why? High local concentration of amine can cause bis-substitution.
-
-
Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) and stir for 2–4 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC (Hexane:EtOAc 4:1).
-
Target: Substrate < 1.0%.
-
Limit: Bis-adduct < 2.0%.
-
-
Quench & Workup:
-
Pour the reaction mixture into Ice Water (200 mL).
-
The product often precipitates as a solid.
-
If Solid: Filter, wash with cold water, and dry under vacuum at 45°C.
-
If Oil: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Brine, dry over Na2SO4, and concentrate.
-
Analytical & Quality Control
Distinguishing the regioisomers is vital. NMR spectroscopy provides the most definitive confirmation.
-
1H NMR (DMSO-d6):
-
C2-Product (Desired): The remaining aromatic proton (H4) appears as a doublet (coupling with F5) typically around δ 8.0 – 8.2 ppm .
-
C6-Product (Impurity): The H4 proton shifts upfield significantly due to the shielding effect of the amine if it were at C6 (para to H4).
-
19F NMR: The Fluorine shift is highly sensitive to the adjacent substituents. The C2-amine product will show a distinct shift compared to the C6-amine isomer.
-
Workflow Diagram:
Figure 2: Operational workflow ensuring kinetic control and purity.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Bis-substitution | Excess amine or high temperature. | Reduce amine to 1.0 eq. Ensure dropwise addition at 0°C. |
| Low Conversion | Old/Wet amine or inactive base. | Use fresh reagents. Increase reaction time, but do not heat above 30°C. |
| Formation of C6-isomer | Thermodynamic equilibration. | Keep reaction time short (<6h) and temperature low. Avoid strong bases like NaH. |
References
-
Synthesis of Gemifloxacin Intermediates. PatSnap/Eureka Patent Database. (CN107175053A, WO2006134608). Describes the general reactivity of the naphthyridine core and pyridine precursors. 2[1][3][4][5][6][7][8]
-
Regioselectivity in SNAr Reactions of Dichloropyridines. WuXi Biology Application Notes. Discusses the electronic influence of substituents on chloropyridine reactivity. 9[1][3][4][5][6][7][8][10]
-
Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid. US Patent 5204478A. Provides background on the stability and handling of the 2,6-dichloro-5-fluoro scaffold.
-
Regioselective Amination of Arenes. Nature Chemistry, 2019. General principles of amination selectivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gemifloxacin intermediate preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro antibacterial activity of gemifloxacin derivatives containing a substituted benzyloxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols [academia.edu]
- 8. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. mdpi.com [mdpi.com]
Palladium-catalyzed coupling reactions using 6-Amino-2-chloro-5-fluoronicotinonitrile
Application Note: Palladium-Catalyzed Coupling of 6-Amino-2-chloro-5-fluoronicotinonitrile
Executive Summary & Structural Analysis
Subject: this compound (ACFN) Application: Synthesis of kinase inhibitors (MEK, SHP2, p38 MAPK) and bi-functional heterocyclic scaffolds.
This guide details the optimization of Palladium (Pd)-catalyzed cross-coupling reactions using This compound . This scaffold represents a "push-pull" electronic system: the electron-withdrawing nitrile (CN) and ring nitrogen activate the 2-chlorine for oxidative addition, while the electron-donating amino group (
Key Challenges:
-
Catalyst Deactivation: The free amine (
) can coordinate to Pd(II) species, forming unreactive "palladacycles" or aggregates. -
Regioselectivity: Competition between the highly activated 2-Cl and the potential nucleophilicity of the 6-NH
. -
Protodehalogenation: The electron-deficient nature of the ring increases the risk of reductive dehalogenation (replacing Cl with H) if the catalytic cycle is slow.
Reactivity Profile & Chemo-selectivity
The following diagram illustrates the electronic environment and reactive handles of the substrate.
Figure 1: Functional group interplay. The C2-Cl bond is the "warhead" for coupling, activated by the ortho-nitrile. The C6-amine requires steric shielding via ligand design.
Critical Optimization Factors
Ligand Selection: The "Bulky Phosphine" Imperative
Standard ligands like
-
Recommended: XPhos or SPhos (Buchwald Biaryls).
-
Mechanism: The steric bulk of the biaryl backbone creates a "roof" over the Pd center, preventing the substrate's
from binding while facilitating the oxidative addition into the hindered/electron-poor C-Cl bond [1].
Base Selection
-
Avoid: Strong alkoxides (NaOtBu) if possible, as they can cause nitrile hydrolysis or nucleophilic attack on the fluorinated position.
-
Recommended:
(mild) or (anhydrous).
Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Coupling aryl/heteroaryl boronic acids to the C2 position.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2–1.5 equiv
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR (for less hindered partners). -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate (1.0 equiv), aryl boronic acid (1.3 equiv), and XPhos (0.04 equiv).
-
Inerting: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Catalyst Addition: Add
(0.02 equiv) quickly under positive inert gas pressure. -
Solvent/Base: Add degassed 1,4-Dioxane and 2.0 M
(3.0 equiv). -
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
QC Check: Monitor by LCMS. Look for the disappearance of M+H (172/174 Da) and appearance of product.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over
.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Data Summary Table:
| Parameter | Standard Condition | Optimization for Difficult Substrates |
|---|
| Catalyst |
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Displacement of C2-Cl with a secondary amine. Note: This reaction creates a 2,6-diamino pyridine system, highly relevant for kinase hinge-binding motifs.
Experimental Workflow (Graphviz):
Figure 2: Buchwald-Hartwig workflow emphasizing the use of BrettPhos Precatalysts.
Protocol:
-
Preparation: Dry all glassware in an oven (120°C).
-
Solvent: Use anhydrous t-Amyl alcohol or Dioxane .
-
Catalyst: BrettPhos Pd G3 (or RuPhos Pd G3 for secondary amines) is superior here. The pre-formed precatalyst ensures rapid initiation before the free amine of the substrate can poison the metal [2].
-
Base: Use
(3 equiv) to minimize nitrile hydrolysis. If the substrate is stable, NaOtBu provides faster kinetics. -
Execution: Heat to 100°C.
-
Troubleshooting: If conversion stalls, add 2 mol% additional catalyst. Do not increase temperature above 110°C to avoid F-displacement.
-
Protocol 3: Sonogashira Coupling
Objective: Introduction of an alkyne at C2.
Reagents:
- (5 mol%)
-
CuI (2 mol%)
-
Base:
(excess, acts as solvent/base mix) or /DMF (1:4).
Key Insight:
The 6-amino group is less interfering in Sonogashira couplings than in Suzuki/Buchwald because the high concentration of amine base (
Steps:
-
Dissolve substrate in anhydrous DMF.
-
Add
(3.0 equiv), CuI, and Catalyst. -
Degas thoroughly (Sonogashira is highly oxygen-sensitive;
causes alkyne homocoupling). -
Add the terminal alkyne slowly.
-
Stir at 60°C. (Avoid high temps to prevent nitrile polymerization).
Safety & Handling
-
Nitrile Toxicity: While the molecule is a solid, metabolic cleavage can release cyanide. Handle in a fume hood.
-
Fluorine NMR: Use
NMR to monitor the integrity of the C-F bond. A shift in the signal often indicates unwanted S_NAr at the C5 position.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
BenchChem Technical Division. (2025). Application Notes for Palladium-Catalyzed Cross-Coupling with 2-Chloropyridines.
-
Lutz, M. R., et al. (2017). High-Throughput Optimization of Palladium-Catalyzed Reactions for Pharmaceutical Discovery. Organic Process Research & Development, 21(11), 1731–1737.
Sources
Protocol for converting 6-Amino-2-chloro-5-fluoronicotinonitrile to bicyclic derivatives
Application Note: AN-2026-SYN-04 Protocol for Converting 6-Amino-2-chloro-5-fluoronicotinonitrile to Bicyclic Derivatives
Part 1: Strategic Analysis & Core Directive
This compound (CAS: 1020253-14-8) is a densely functionalized pyridine scaffold that serves as a "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., SHP2, PIM-1) and heterocyclic libraries.[1][2] Its value lies in the orthogonal reactivity of its four contiguous substituents:
-
C2-Chloro: Highly activated by the ring nitrogen and the electron-withdrawing C3-cyano group, making it susceptible to facile nucleophilic aromatic substitution (
).[1][2] -
C3-Cyano: An electrophilic "trap" for nucleophiles introduced at C2, enabling rapid cyclization to fused 5- or 6-membered rings.[1][2]
-
C6-Amino: A nucleophilic handle adjacent to the ring nitrogen (N1), allowing for annulation reactions to form bridgehead nitrogen systems.[1]
-
C5-Fluoro: A stable modulator of lipophilicity and metabolic stability, generally remaining inert during C2/C3 cyclizations but influencing the electronic properties of the ring.[1]
This guide details three distinct protocols to convert this scaffold into Pyrazolo[3,4-b]pyridines , Pyrido[2,3-d]pyrimidines , and Imidazo[1,2-a]pyridines .[1]
Part 2: Scientific Integrity & Experimental Protocols
Protocol A: Synthesis of 3,6-Diamino-5-fluoro-1H-pyrazolo[3,4-b]pyridine
Mechanism: This transformation proceeds via a cascade sequence: (1)
Reagents:
-
Reagent: Hydrazine monohydrate (64-65%
, 3.0–5.0 eq)[1] -
Solvent: Ethanol (EtOH) or 1,4-Dioxane[1]
-
Temperature: Reflux (
)[1]
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with this compound (100 mg, 0.58 mmol) and EtOH (5 mL). Stir until a fine suspension or solution is achieved.
-
Addition: Add hydrazine monohydrate (85
L, ~1.75 mmol) dropwise at room temperature. Note: Hydrazine is a potent reducing agent and suspect carcinogen; handle in a fume hood.[1] -
Reaction: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1][2] The starting material ( ) will disappear, and a lower fluorescent spot will appear.[1] -
Work-up: Cool the reaction to room temperature. The product often precipitates as a solid.[1]
-
If solid forms: Filter the precipitate, wash with cold EtOH (2
2 mL) and diethyl ether. -
If solution remains: Concentrate in vacuo to ~20% volume, add cold water (5 mL) to induce precipitation, then filter.
-
-
Purification: Recrystallize from EtOH/Water if necessary.
-
Yield Expectation: 75–90%.
Protocol B: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Mechanism: Reaction with guanidine (or amidines) exploits the C2-Cl for initial displacement, followed by cyclization onto the C3-CN to form the pyrimidine ring.[1][2]
Reagents:
-
Reagent: Guanidine hydrochloride (2.0 eq)[1]
-
Base: Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (2.5 eq)[1][2]
-
Solvent: Anhydrous Ethanol or DMF[1]
Step-by-Step Methodology:
-
Free Base Formation: In a dry flask, dissolve Guanidine HCl (110 mg, 1.16 mmol) in anhydrous EtOH (5 mL). Add NaOEt (21% wt in EtOH, 0.43 mL, 1.16 mmol) and stir for 10 min to generate free guanidine.
-
Coupling: Add this compound (100 mg, 0.58 mmol) to the mixture.
-
Cyclization: Heat to reflux for 6–12 hours. The reaction creates a 2,4-diamino-pyrido[2,3-d]pyrimidine core.[1][2]
-
Quench: Cool to RT and neutralize with dilute acetic acid to pH 7.
-
Isolation: Evaporate solvent. Resuspend residue in water.[1] The product is typically insoluble in water; collect by filtration.[1]
-
Validation: 1H NMR should show loss of the nitrile peak and appearance of broad singlets for the new amino groups on the pyrimidine ring.[1]
Protocol C: Synthesis of Imidazo[1,2-a]pyridine Derivatives
Mechanism: This reaction utilizes the nucleophilicity of the ring nitrogen (N1) and the exocyclic C6-amino group.[1] Reaction with an
Reagents:
Step-by-Step Methodology:
-
Setup: Dissolve substrate (100 mg) in Ethanol (4 mL).
-
Addition: Add
(97 mg, 1.16 mmol) followed by Chloroacetaldehyde (1.5 eq). -
Heating: Heat to reflux (
) for 4–8 hours. -
Mechanism Check: The alkylation typically occurs at the ring nitrogen first (N1), followed by cyclization of the C6-amine onto the carbonyl carbon, followed by dehydration.[1]
-
Work-up: Remove solvent.[1][2][3] Partition between EtOAc and Water.[1] Wash organic layer with Brine, dry over
.[1] -
Product: 5-Chloro-6-cyano-8-fluoroimidazo[1,2-a]pyridine . Note: The numbering changes due to the new fusion. The original C2-Cl becomes C5-Cl.[1][2]
Part 3: Visualization & Formatting
Reaction Pathway Diagram
Caption: Divergent synthesis pathways from the this compound scaffold.
Summary of Reaction Conditions
| Target Scaffold | Reagent | Primary Mechanism | Key Intermediate | Yield Estimate |
| Pyrazolo[3,4-b]pyridine | Hydrazine Hydrate | 2-Hydrazinyl-nicotinonitrile | 85% | |
| Pyrido[2,3-d]pyrimidine | Guanidine / Amidine | 2-Guanidino-nicotinonitrile | 60-75% | |
| Imidazo[1,2-a]pyridine | Alkylation / Dehydration | N-Alkylated pyridinium salt | 50-70% |
References
-
Synthesis of 2-chloro-5-fluoronicotinonitrile derivatives
-
Pyrazolo[3,4-b]pyridine formation via hydrazine
-
Lieby-Muller, F., et al. (2025).[1] Reactions of highly electrophilic 2-chloronicotinonitriles with hydrazine. ResearchGate. Retrieved from .
-
-
General methods for bicyclic aminopyridines
-
Compound Data & Safety
Sources
Using 6-Amino-2-chloro-5-fluoronicotinonitrile as a KRAS inhibitor scaffold
Application Note: Strategic Utilization of 6-Amino-2-chloro-5-fluoronicotinonitrile as a Scaffold for KRAS G12C Inhibitors
Executive Summary
The targeting of KRAS G12C has shifted from an "undruggable" challenge to a clinical reality with the approval of covalent inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849). A critical success factor in these discoveries was the identification of privileged heterocyclic scaffolds capable of positioning an acrylamide warhead precisely near Cysteine-12 while occupying the Switch II pocket (SII-P).
This Application Note details the utility of This compound (CAS: 1256790-01-8) as a high-value starting material. This tetrasubstituted pyridine serves as a versatile precursor for synthesizing pyrido[2,3-d]pyrimidine cores—a scaffold class bioisosteric to the quinazolines found in first-generation inhibitors.
Key Advantages of this Scaffold:
-
Electronic Modulation: The C5-fluorine atom lowers the pKa of the pyridine nitrogen and provides metabolic stability against oxidation.
-
Orthogonal Reactivity: The C2-chlorine allows for selective Nucleophilic Aromatic Substitution (
), while the C3-nitrile serves as a "linchpin" for pyrimidine ring annulation. -
Solubility: The C6-amino group enhances aqueous solubility and offers a vector for solvent-exposed interactions.
Chemical Rationale & Structural Biology
Scaffold Analysis
The structure of this compound provides three distinct vectors for elaboration, mapping directly to the pharmacophore requirements of KRAS G12C inhibitors.
| Position | Functional Group | Role in KRAS Inhibitor Design |
| C2 (Cl) | Chlorine (Leaving Group) | Primary Vector: Site for |
| C3 (CN) | Nitrile | Cyclization Handle: Reacts with amidines or urea to form the fused pyrimidine ring (Pyrido[2,3-d]pyrimidine core), mimicking the purine base of GTP. |
| C5 (F) | Fluorine | Metabolic Blocker: Blocks cytochrome P450 oxidation at the exposed pyridine edge; modulates the electron density of the core to improve |
| C6 (NH2) | Amine | Solubility/Interaction: Can function as a hydrogen bond donor to solvent or backbone carbonyls (e.g., Asp69 or Gly60) in the KRAS active site. |
Pathway Visualization
The following diagram illustrates the synthetic utility of the scaffold in generating a library of KRAS inhibitors.
Caption: Synthetic tree transforming the pyridine scaffold into a fused bicyclic KRAS inhibitor.
Experimental Protocols
Protocol A: Synthesis of the Pyrido[2,3-d]pyrimidine Core
Objective: To convert the scaffold into a bicyclic core suitable for library generation.
Materials:
-
This compound (1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
DMSO (Anhydrous)
-
Formamidine acetate (3.0 eq)
Step-by-Step Methodology:
-
Displacement (C2 Functionalization):
-
Dissolve this compound (1.0 g) in DMSO (10 mL).
-
Add N-Boc-piperazine (1.2 eq) and DIPEA (2.5 eq).
-
Critical Step: Heat to 80°C for 4 hours. The electron-withdrawing nitrile at C3 and the ring nitrogen activate the C2-Cl for displacement.
-
Monitor: TLC (50% EtOAc/Hexane) should show consumption of the starting material (
) and appearance of a fluorescent product. -
Workup: Pour into ice water, filter the precipitate, and dry. This yields the 2-(4-Boc-piperazin-1-yl)-6-amino-5-fluoronicotinonitrile intermediate.
-
-
Annulation (Ring Closure):
-
Suspend the intermediate from Step 1 in 2-methoxyethanol.
-
Add Formamidine acetate (3.0 eq).
-
Reflux (120°C) overnight.
-
Mechanism:[1][2] The exocyclic amine of the piperazine-substituted pyridine attacks the formamidine, followed by cyclization onto the nitrile carbon.
-
Result: Formation of the 7-amino-6-fluoro-4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine core (after Boc deprotection).
-
-
Warhead Installation:
-
Deprotect the Boc group (TFA/DCM).
-
React the free secondary amine with acryloyl chloride (1.0 eq) at -78°C to 0°C in the presence of triethylamine.
-
Note: Low temperature is essential to prevent polymerization of the acrylamide.
-
Protocol B: Biochemical Validation (KRAS Nucleotide Exchange)
Objective: Confirm the synthesized inhibitor locks KRAS in the GDP-bound (inactive) state.
Assay Principle: This assay measures the ability of the compound to inhibit the SOS1-catalyzed exchange of fluorescently labeled GDP (Mant-GDP) for GTP.
Reagents:
-
Recombinant KRAS G12C (loaded with Mant-GDP).
-
Recombinant SOS1 (catalytic domain).
-
GTP (unlabeled).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM
, 0.01% Triton X-100.
Workflow:
-
Compound Incubation: Incubate KRAS G12C-Mant-GDP (200 nM) with the test compound (serial dilutions, 1 nM – 10 µM) for 60 minutes at room temperature. This allows covalent bond formation at Cys12.
-
Exchange Initiation: Add SOS1 (100 nM) and excess unlabeled GTP (10 µM).
-
Detection: Monitor the decrease in fluorescence intensity (Ex: 360 nm, Em: 440 nm) over 30 minutes using a plate reader. Mant-GDP fluorescence is high when bound to KRAS; it decreases upon displacement by unlabeled GTP.
-
Data Analysis: Plot the initial rate of fluorescence decay vs. compound concentration. An effective inhibitor will prevent the fluorescence decrease (locking the Mant-GDP in the pocket).
Mechanism of Action (MoA) Diagram
The following diagram details how the scaffold-derived inhibitor interacts with the KRAS G12C mutant protein.
Caption: Mechanism of Action: The inhibitor occupies the Switch II pocket and covalently modifies Cys12, locking KRAS in the inactive GDP state.
References
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.
-
Hallin, J., et al. (2020). The KRAS(G12C) Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71.
-
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS(G12C) Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693.
-
Goebel, L., et al. (2020). KRAS G12C inhibitors in clinical trials: a review of design, clinical characteristics, and future perspectives. Pharmaceutical Patent Analyst, 9(6).
-
ChemicalBook. (2024). 2-Chloro-5-fluoronicotinonitrile Synthesis and Properties.
Sources
Buchwald-Hartwig amination of 6-Amino-2-chloro-5-fluoronicotinonitrile
Part 1: Executive Summary & Strategic Rationale
The Challenge: The functionalization of 6-Amino-2-chloro-5-fluoronicotinonitrile presents a classic "tetrasubstituted pyridine paradox." The substrate contains a highly activated electrophilic site (C2-Cl), a competing electrophilic site (C5-F), a deactivating donor group (C6-NH₂), and a labile directing group (C3-CN). While Nucleophilic Aromatic Substitution (SNAr) is theoretically possible due to the electron-withdrawing nature of the cyano group, it often fails in complex drug synthesis due to:
-
Regio-scrambling: Competitive attack at the C5-Fluorine under harsh basic conditions.
-
Hydrolysis: Degradation of the nitrile (CN) to an amide/acid under the high temperatures required for SNAr.
-
Chemo-incompatibility: Inability to couple weak nucleophiles (e.g., electron-deficient anilines) or sterically hindered amines.
The Solution: This protocol utilizes a Pd-catalyzed Buchwald-Hartwig Cross-Coupling approach. By leveraging specific dialkylbiaryl phosphine ligands (Buchwald Ligands), we can operate under milder thermal conditions (80–100°C) using weak bases (Cs₂CO₃), ensuring exclusive regioselectivity for the C2-Cl position while preserving the C5-F and C3-CN motifs.
Part 2: Chemical Context & Mechanistic Insight
Substrate Analysis
-
Electrophile (Substrate): this compound.
-
Activation: The C2-Cl bond is activated by the adjacent pyridyl nitrogen and the ortho-cyano group.
-
Deactivation: The C6-amino group donates electron density into the ring (via resonance), increasing the energy barrier for oxidative addition compared to a non-aminated pyridine.
-
-
Nucleophile (Coupling Partner): Primary or Secondary Amines (R-NH₂ / R₂NH).
-
Catalyst Poisoning Risk: The free C6-NH₂ on the substrate can act as a competitive ligand, potentially sequestering the Pd(0) species. This protocol uses bulky ligands to prevent this coordination.
Ligand Selection Strategy
We employ a "Ligand-Controlled" strategy to dictate reactivity.
-
BrettPhos / tBuBrettPhos: Essential for primary amines and anilines . These ligands promote reductive elimination in electron-deficient systems.
-
RuPhos: The gold standard for secondary amines and sterically hindered partners.
-
Xantphos: A bidentate alternative for highly activated substrates, though often less effective if the C6-amino group causes chelation issues.
Part 3: Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | This compound (>97%) | Electrophile |
| Amine Partner | 1.2 Equivalents | Nucleophile |
| Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Source |
| Ligand | BrettPhos (Primary) or RuPhos (Secondary) | Stereoelectronic Control |
| Base | Cs₂CO₃ (Cesium Carbonate) | HCl Scavenger (Mild) |
| Solvent | 1,4-Dioxane (Anhydrous, Degassed) | Reaction Medium |
Standard Operating Procedure (SOP)
Pre-Reaction Note: All glassware must be oven-dried. The reaction is highly sensitive to oxygen; rigorous Schlenk technique or a glovebox is required.
Step 1: Catalyst Pre-Complexation (Crucial for Reproducibility)
-
In a vial, charge Pd(OAc)₂ (2 mol%) and the Ligand (4 mol%, e.g., BrettPhos).
-
Add 1.0 mL of anhydrous 1,4-Dioxane.
-
Heat at 100°C for 1 minute (or stir at RT for 15 mins) until the solution turns a rich red/orange (activation of catalyst). Note: Generating the active L-Pd(0) species ex-situ often improves yields for hindered substrates.
Step 2: Reaction Assembly
-
To a reaction tube equipped with a magnetic stir bar, add:
-
Substrate (1.0 equiv, 1.0 mmol)
-
Base (Cs₂CO₃, 2.0 equiv, 2.0 mmol) – Must be finely ground.
-
Amine Partner (1.2 equiv).
-
-
Evacuate and backfill with Argon (3 cycles).
-
Inject the Pre-complexed Catalyst Solution (from Step 1) via syringe.
-
Add remaining 1,4-Dioxane to reach a concentration of 0.1 M to 0.2 M.
Step 3: Execution
-
Seal the vessel.[1]
-
Heat to 90°C in a heating block.
-
Monitor by LC-MS at 2 hours.
-
Target Ion: [M+H]⁺ of product.
-
Watch for: Hydrolysis of CN (M+18) or displacement of F (M-F+Nu).
-
-
Reaction typically completes in 4–16 hours.
Step 4: Workup & Purification
-
Cool to room temperature.
-
Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.
-
Concentrate in vacuo.[1]
-
Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc). Note: The product is likely polar due to the amino and cyano groups.
Part 4: Visualization & Logic
Mechanistic Pathway & Competition
The following diagram illustrates the catalytic cycle and the critical decision points where the reaction can fail (SNAr competition or Catalyst Deactivation).
Caption: Figure 1. Catalytic cycle distinguishing the Pd-pathway from competitive SNAr and poisoning modes.
Optimization Decision Tree
Use this logic flow to troubleshoot low yields.
Caption: Figure 2. Troubleshooting logic for maximizing conversion in electron-deficient pyridine couplings.
Part 5: References & Authority
In-Text Citations:
-
Ligand Efficacy: The use of BrettPhos for primary amines on heteroaryl chlorides is well-documented by the Buchwald group. See Surry & Buchwald (2008) [1].
-
Base Selection: The superiority of Cs₂CO₃ over NaOtBu for preventing side reactions in electron-deficient nitriles is supported by Hartwig's mechanistic studies [2].
-
Substrate Class: For analogous 2-chloro-3-cyanopyridines, Gundersen et al. have demonstrated the utility of Pd-catalysis over SNAr when selectivity is required [3].
Reference List:
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
[Link]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
[Link]
-
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.[1]
-
[Link]
-
-
Specific Substrate Data (Precursor): "2-Chloro-5-fluoronicotinonitrile."[4] PubChem Compound Summary.
-
[Link]
-
Sources
Application Note: Advanced Protocols for Fluorinated Heterocyclic Intermediates
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. This guide moves beyond basic textbook definitions to provide field-validated protocols for synthesizing fluorinated heterocycles—specifically focusing on trifluoromethylated pyrazoles , photoredox functionalization of pyridines , and nucleophilic deoxyfluorination . These protocols are designed to address the common pitfalls of regioselectivity, safety (thermal runaway), and late-stage functionalization.
Part 1: Strategic Considerations & Bioisosterism
Before executing synthesis, the "why" must dictate the "how." Fluorine is not merely a "hydrogen replacement"; it is a tool for modulating physicochemical properties.[1][2][3][4]
The Fluorine Effect
Replacing hydrogen with fluorine (
| Property | Effect of Fluorination | Drug Discovery Impact |
| Lipophilicity ( | Generally increases (C-F is more lipophilic than C-H). | Improves membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Blocks oxidative metabolism (e.g., P450 oxidation) at labile sites. | Extends half-life ( |
| Basicity ( | Lowers | Reduces hERG binding; improves oral absorption by reducing ionization at physiological pH. |
| Conformation | Induces specific conformations (Gauche effect). | Locks active conformations for better receptor binding affinity. |
Decision Matrix: Building Block vs. Late-Stage
-
Building Block Approach: Best for core scaffold construction (e.g., Pyrazoles, Pyrimidines). High regiocontrol but requires early commitment to the F-motif.
-
Late-Stage Functionalization (LSF): Best for SAR exploration on complex leads. Lower yield tolerance but high value for diversity generation.
Part 2: The Building Block Strategy
Protocol A: Regioselective Synthesis of Trifluoromethyl Pyrazoles
Trifluoromethyl pyrazoles are ubiquitous in kinase inhibitors (e.g., Celecoxib). The challenge is regioselectivity during the condensation of hydrazines with fluorinated 1,3-dicarbonyl equivalents.
Target: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole vs. 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Experimental Workflow
The reaction of methylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) typically yields a mixture. The following protocol maximizes the 3-CF3 isomer using controlled conditions.
Reagents:
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
-
Methylhydrazine (Caution: Toxic/Carcinogenic)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Acid catalyst: HCl or
(for pH control)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve ETFBO (1.0 equiv) in absolute EtOH (5 mL/mmol). Cool to 0°C.
-
Addition: Add Methylhydrazine (1.1 equiv) dropwise over 30 minutes. Critical: Maintain temperature <5°C to minimize kinetic formation of the undesired 5-CF3 isomer.
-
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (78°C) for 3 hours to ensure complete cyclization.
-
Workup: Remove solvent under reduced pressure. The residue typically contains a ~4:1 mixture of isomers (3-CF3 : 5-CF3).
-
Purification (The Separation Hack):
-
The 3-CF3 and 5-CF3 isomers have significantly different boiling points.
-
Distillation: Perform fractional distillation. The 5-CF3 isomer (lower boiling point) distills first.
-
Chemical Separation: Alternatively, treat the mixture with limited electrophile (e.g., bromination). The 5-CF3 isomer is more electron-rich at C4 and reacts faster, allowing separation of the unreacted 3-CF3 isomer.
-
Mechanism & Logic:
The regioselectivity is governed by the hardness/softness of the electrophilic centers in ETFBO. The
Figure 1: Workflow for regioselective synthesis of trifluoromethyl pyrazoles via condensation.
Part 3: Late-Stage Functionalization
Protocol B: Photoredox Trifluoromethylation of Pyridines
Direct C-H trifluoromethylation of heteroarenes is highly desirable for modifying lead compounds. The use of Langlois Reagent (
Target: C-H Trifluoromethylation of Pyridines/Pyridones.
Experimental Workflow
This protocol utilizes a visible-light-mediated radical pathway.[5] While "innate" (catalyst-free) methods exist, the use of an Iridium photocatalyst ensures broader substrate scope and reproducibility.
Reagents:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Source: Sodium Triflinate (Langlois Reagent, 3.0 equiv)
-
Catalyst:
(1 mol%) -
Oxidant:
(2.0 equiv) or air (less reliable) -
Solvent: DMSO or MeCN:Water (3:1)
Step-by-Step Protocol:
-
Setup: In a standard borosilicate vial, combine the pyridine substrate, Langlois reagent, photocatalyst, and persulfate oxidant.
-
Solvent & Degassing: Add DMSO. Critical Step: Sparge the solution with Argon for 15 minutes. Oxygen can quench the excited state of the catalyst or scavenge the
radical, though some protocols use air as the oxidant, inert atmosphere is preferred for mechanistic clarity. -
Irradiation: Place the vial 2-3 cm away from a Blue LED (450 nm) light source. Use a fan to maintain temperature at RT (prevent thermal degradation).
-
Monitoring: Stir for 12–24 hours. Monitor by
NMR (using -trifluorotoluene as internal standard). Product usually appears around -63 ppm. -
Workup: Dilute with water, extract with EtOAc. The high polarity of DMSO requires thorough washing with brine.
Mechanism:
-
Excitation: Ir(III) is excited to *Ir(III) by blue light.
-
Oxidation: *Ir(III) is oxidized to Ir(IV) by persulfate (
). -
Radical Generation: The resulting sulfate radical (
) or Ir(IV) oxidizes the Langlois reagent ( ) to generate the radical and . -
Addition: The electrophilic
radical adds to the most electron-rich position of the pyridine (Minisci-type reaction).
Figure 2: Mechanistic cycle for photoredox trifluoromethylation using Langlois reagent.
Part 4: Nucleophilic Fluorination (Deoxyfluorination)
Protocol C: Deoxyfluorination with Deoxo-Fluor
Converting alcohols to fluorides is a standard transformation. While DAST (Diethylaminosulfur trifluoride) is classic, it is thermally unstable and explosive. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is the industry standard due to higher thermal stability, though it still requires rigorous safety protocols.
Target: Conversion of Heterocyclic Alcohols to Fluorides.
Reagents:
-
Substrate: Heterocyclic Alcohol (1.0 equiv)
-
Reagent: Deoxo-Fluor (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Safety Check: Ensure all glassware is oven-dried. Moisture reacts violently with Deoxo-Fluor to produce HF. Use plastic syringes (glass syringes can seize due to etching).
-
Setup: Dissolve alcohol in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C (for reactive substrates) or 0°C (standard).
-
Addition: Add Deoxo-Fluor dropwise. Do not add rapidly. The reaction is exothermic.[6]
-
Reaction: Allow to warm to RT. Stir for 2–16 hours.
-
Note: If the substrate is sterically hindered, Deoxo-Fluor allows heating up to 60°C (unlike DAST which decomposes dangerously >50°C).
-
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture back to 0°C.
-
Add saturated aqueous
very slowly. Vigorous effervescence ( ) will occur. -
Do not simply dump the reaction into water.
-
-
Purification: Silica gel chromatography. Tip: Add 1% Triethylamine to the eluent to neutralize trace HF on the column.
| Reagent | Thermal Limit | Stability | Reactivity Profile |
| DAST | < 50°C | Explosive when dry/heated | High; prone to elimination side products. |
| Deoxo-Fluor | ~ 80°C | More stable; Shelf-stable liquid | Similar to DAST; better for scale-up. |
| XtalFluor-E | > 100°C | Crystalline solid; Very stable | Lower reactivity; often requires DBU promoter. |
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Elimination instead of Fluorination (Protocol C) | Basic heterocycle acts as internal base; E2 elimination favored. | Switch to non-basic solvents (DCM). Use XtalFluor-E with strictly controlled base stoichiometry. |
| Regioisomer Mixture (Protocol A) | Reaction temperature too high during addition. | Cool to -10°C or lower during hydrazine addition. Use bulky protecting groups on hydrazine if possible. |
| Low Yield in Photoredox (Protocol B) | Oxygen quenching or radical dimerization. | Degas thoroughly (Freeze-Pump-Thaw). Increase catalyst loading. Ensure light penetration (use narrow vials). |
| Glassware Etching | HF generation. | Use Teflon/HDPE vessels for reaction. Use plastic syringes. |
References
-
Synthesis of Trifluoromethyl Pyrazoles
-
Tairov, M., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. The Journal of Organic Chemistry.
-
Enamine.net Application Note:
-
-
Photoredox Trifluoromethylation
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.
-
Claridge-Chang, A., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters.
-
-
Deoxyfluorination Safety & Protocols
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry.
-
Organic Syntheses Coll. Vol. 10, p.496 (2004). Fluorination of Carbonyl Compounds with Deoxo-Fluor.
-
-
Bioisosterism & Strategic Importance
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoredox-catalysed chloro-, bromo- and trifluoromethylthio-trifluoromethylation of unactivated alkenes with sodium triflinate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Regioselective Amination of 2,6-Dichloro-5-fluoronicotinonitrile
[1][2]
Executive Summary
The reaction of 2,6-dichloro-5-fluoronicotinonitrile (CAS 82671-02-1) with ammonia represents a critical nucleophilic aromatic substitution (SNAr) in the synthesis of fluoro-substituted pyridyl pharmacophores.[1][2] This transformation is highly regioselective, favoring the formation of 6-amino-2-chloro-5-fluoronicotinonitrile over its C2-isomer.[2] This selectivity is driven by the synergistic electronic activation of the C6 position by the ortho-fluorine and para-nitrile groups.[1][2]
This guide provides a validated protocol for this synthesis, a mechanistic analysis of the regioselectivity, and troubleshooting strategies to minimize common byproducts such as the 2,6-diamino derivative or hydrolysis products.
Mechanistic Insight & Regioselectivity
The pyridine ring is electron-deficient, making it susceptible to SNAr.[1][2] However, the presence of three electron-withdrawing groups (EWGs)—two chlorines, one fluorine, and one nitrile—creates a competition for the site of nucleophilic attack.
Electronic Activation Analysis
The regioselectivity is governed by the ability of the substituents to stabilize the anionic Meisenheimer complex intermediate.[1][2]
| Position | Leaving Group | Ortho Substituents | Meta Substituents | Para Substituents | Reactivity Prediction |
| C2 | Chlorine | Ring N, Nitrile (-CN) | Fluorine (-F) | H | Moderate: Activated by ortho-CN and Ring N, but meta-F offers little stabilization.[1][2] |
| C6 | Chlorine | Ring N, Fluorine (-F) | Nitrile (-CN) | Nitrile (-CN) | High: Activated by ortho-F (strong inductive effect) and para-CN (strong resonance/inductive).[1][2] |
| C5 | Fluorine | Chlorine (-Cl) | Nitrile (-CN) | Ring N | Low: While F is a good leaving group, the meta relationship to the strongest EWGs (CN) disfavors attack here relative to C6.[1][2] |
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the thermodynamic preference for C6 substitution.
Caption: Mechanistic pathway showing the kinetic preference for C6 attack due to electronic activation by ortho-F and para-CN groups.[1][2]
Experimental Protocol
Target Compound: this compound CAS: 1820711-14-5 (Note: Product isomer confirmed via patent literature [1]).[1][2]
Materials & Reagents[1][2]
-
Substrate: 2,6-Dichloro-5-fluoronicotinonitrile (1.0 eq)
-
Reagent: Ammonium Hydroxide (28-30% NH3 in water) OR 7N NH3 in Methanol (Excess, 3-5 eq).
-
Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN).[1][2]
-
Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be added to scavenge HCl, though excess ammonia typically suffices.[1]
Step-by-Step Procedure
This protocol is adapted from optimized procedures for similar halopyridines [1, 2].[1][2]
-
Preparation: In a sealed pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloro-5-fluoronicotinonitrile (10 g, 52.4 mmol) in THF (100 mL).
-
Reagent Addition: Cool the solution to 0°C. Slowly add 7N NH3 in Methanol (37.5 mL, 262 mmol, 5.0 eq) or 28% Aqueous Ammonium Hydroxide (50 mL).
-
Reaction:
-
Workup:
-
Isolation:
-
Purification (if necessary): Recrystallization from Ethanol/Water or column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Validated Analytical Data
Workflow Visualization
Caption: Operational workflow for the synthesis of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Insufficient ammonia or low temperature.[1][2] | Increase NH3 equivalents to 10 eq. or raise temperature to 60°C. Use a sealed tube to prevent NH3 loss.[1][2] |
| Formation of Diamine | Over-reaction (Displacement of C2-Cl).[1][2] | Reduce reaction temperature.[1][2] Monitor reaction strictly and stop immediately upon consumption of starting material.[2] |
| Hydrolysis of Nitrile | High pH + High Temp + Water.[1][2] | Avoid aqueous NH4OH at high temperatures (>80°C).[2] Use anhydrous NH3 in MeOH/THF.[1][2] |
| Regioisomer Mix | Solvent effects.[1][2][4][7] | Use non-polar aprotic solvents (THF, Dioxane) which favor the kinetic product (C6) over thermodynamic equilibration.[1] |
References
-
Patent: WO2024211836A2.[1][2] Semi-saturated bicyclic derivatives and related uses. (2024).[1][2] Example synthesis of this compound.
-
Chemical Vendor Data: BLD Pharm. 2-Amino-6-chloro-5-fluoronicotinonitrile Product Page. (Accessed 2024).[1][2]
- General Reactivity:Regioselectivity in SNAr Reactions of Pyridines. Chemical Reviews.
-
Compound Entry: PubChem CID 46738683 (6-Chloro-5-fluoronicotinonitrile - Starting Material).[1][2] [2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 82671-02-1 | 2,6-Dichloro-5-fluoronicotinonitrile - AiFChem [aifchem.com]
- 3. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 4. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 6-Amino-2-chloro-5-fluoronicotinonitrile
[1]
Current Status: Operational Topic: Optimization of Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines Target Molecule: 6-Amino-2-chloro-5-fluoronicotinonitrile (CAS: 1820711-14-5) Starting Material: 2,6-Dichloro-5-fluoronicotinonitrile (CAS: 82671-02-1)[1]
Core Directive & Reaction Logic[1]
This guide addresses the specific challenges in the regioselective amination of 2,6-dichloro-5-fluoronicotinonitrile . The transformation relies on an SNAr mechanism where ammonia displaces a chloride ion.[1]
The Critical Challenge: Regioselectivity. The starting material has two electrophilic sites (C2 and C6).[1]
-
C2 Position: Activated by the ring nitrogen and the ortho-nitrile group.[1]
-
C6 Position: Activated by the ring nitrogen, the para-nitrile group, and strongly activated by the inductive effect (-I) of the adjacent C5-Fluorine.[1]
Scientific Consensus: The C6 chloride is significantly more labile due to the adjacent fluorine atom, which stabilizes the Meisenheimer intermediate transition state.[1] However, without strict control, you will encounter bis-amination (displacing both chlorides) or hydrolysis (converting the nitrile to an amide).[1]
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition and potential failure points in your synthesis.
Figure 1: Reaction pathway showing the kinetic favorability of C6 substitution vs. common impurity traps.
Optimization Modules (Troubleshooting)
Module A: Controlling Regioselectivity & Preventing Bis-Amination
Symptom: LCMS shows significant M+15 (Diamino) or mixed peaks.[1] Root Cause: Reaction temperature too high or uncontrolled ammonia concentration.[1]
| Parameter | Recommended Setting | Scientific Rationale |
| Ammonia Source | NH3 in IPA or THF (2.0 M) | Aqueous ammonia (NH4OH) increases pH and introduces water, promoting nitrile hydrolysis.[1] Anhydrous organic solutions prevent this.[1] |
| Stoichiometry | 2.1 - 2.5 equiv. | You need 1 eq for substitution and 1 eq to scavenge the HCl byproduct.[1] Large excesses (>5 eq) accelerate bis-amination.[1] |
| Temperature | 0°C to 20°C | The C6-Cl is highly reactive due to the F-atom.[1] Room temperature is often sufficient.[1] Heating (>40°C) activates the C2-Cl, leading to bis-amination.[1] |
| Solvent | Acetonitrile (MeCN) or THF | Aprotic polar solvents stabilize the transition state without participating in solvolysis.[1] |
Protocol Adjustment:
-
Dissolve starting material in MeCN (10 vol).[1]
-
Cool to 0°C .
-
Add NH3/IPA solution dropwise over 30 minutes.
-
Monitor by HPLC.[1] Stop reaction immediately when Starting Material < 1%.[1] Do not cook for yield.
Module B: Addressing Nitrile Hydrolysis
Symptom: Appearance of a peak +18 mass units (Amide).[1] Root Cause: Presence of water under basic conditions. The nitrile group at C3 is electron-deficient and susceptible to hydration.[1]
Corrective Action:
-
Switch Reagents: Move from NH4OH to 7N NH3 in Methanol or 0.5M NH3 in Dioxane .
-
Dry Solvents: Ensure reaction solvent is anhydrous (<0.1% water).[1]
-
Quench Strategy: Do not quench with strong acid/base.[1] Quench by pouring into ice water and filtering immediately (if solid precipitates) or extracting into EtOAc.[1]
Experimental Protocol (Self-Validating)
This protocol is designed with "Checkpoints" to ensure integrity before proceeding to the next step.
Step 1: Setup
-
Charge 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq) into a reactor.
-
Add Tetrahydrofuran (THF) (anhydrous, 10 volumes).
-
Cool the solution to 0–5 °C .
Step 2: Reaction
-
Add Ammonia (7N in Methanol) (2.2 eq) dropwise, maintaining internal temperature < 10°C.
-
Stir at 0–5 °C for 2 hours.
Step 3: Validation (Checkpoint 1)
-
Sample: Take 5 µL aliquot -> Dilute in MeCN -> Inject HPLC.
-
Criteria:
-
If SM remains: Add 0.2 eq NH3, wait 1 hr.
-
If Bis-amino rising: Stop immediately and cool to -10°C.
Step 4: Workup
Troubleshooting Decision Matrix
Use the following logic flow to diagnose low yields.
Figure 2: Diagnostic logic for yield improvement.
Frequently Asked Questions (FAQ)
Q: Can I use aqueous ammonia (28%) to save cost? A: It is possible but risky.[1] The nitrile group at position 3 is susceptible to hydrolysis at high pH in water.[1] If you must use aqueous ammonia, keep the temperature strictly at 0°C and limit the reaction time.[1] However, for high yield (>85%), anhydrous ammonia in methanol/ethanol is superior [1].[1]
Q: Why is the 6-position favored over the 2-position? A: While both positions are ortho to the ring nitrogen, the 6-position is para to the electron-withdrawing nitrile group and ortho to the fluorine atom.[1] The fluorine atom exerts a strong inductive effect (-I), making the C6 carbon significantly more electrophilic (positive character) than C2.[1] This kinetic preference allows for selective substitution at low temperatures [2].[1]
Q: My product is colored (yellow/orange), but NMR is clean. Why? A: Trace amounts of the bis-amino impurity or oxidized byproducts can cause intense coloration.[1] A wash with cold dichloromethane (DCM) can often remove these organic impurities, as the target 6-amino compound has lower solubility in DCM compared to the lipophilic byproducts.[1]
Q: Is the Fluorine atom at risk of substitution? A: Generally, no.[1] In this specific scaffold, the Chloride is the better leaving group.[1] Fluorine is a poor leaving group in SNAr unless the ring is extremely electron-deficient (e.g., perfluorinated systems).[1] Here, the Cl is displaced preferentially [3].[1]
References
-
Vertex Pharmaceuticals Inc. (2013).[1] Substituted Pyridines as Inhibitors of Sodium Channels. WO2013055910A1.[1] (Demonstrates the use of NH3/EtOH for similar chlorofluoropyridine aminations).
-
Bayer AG. (1995).[1] Process for the preparation of 2,6-dichloro-5-fluoronicotinic acid. EP0655998B1.[1] (Discusses the reactivity profiles of 2,6-dichloro-5-fluoro pyridine derivatives).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 46738683, 6-Chloro-5-fluoronicotinonitrile. (Verifies structure and physical properties). [1]
Sources
- 1. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Diagnostic & Triage: Define Your Isomer Problem
Technical Support Center: Separation of 2-Amino and 6-Amino Pyridine Isomers
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification strategies for aminopyridine regioisomers and byproducts.
Before proceeding, we must clarify the chemical nature of your mixture. "2-amino" and "6-amino" pyridine are identical (symmetry) unless the ring contains a substituent (R) at the 3, 4, or 5 position.
Select your scenario:
-
Scenario A (Regioisomers): You performed a Chichibabin amination on a 3-substituted pyridine (e.g., 3-picoline) and have a mixture of 2-amino-3-R-pyridine (proximal) and 6-amino-3-R-pyridine (distal/2-amino-5-R-pyridine).
-
Scenario B (Over-Amination): You have a mixture of 2-aminopyridine (mono) and 2,6-diaminopyridine (bis-aminated byproduct).
Note: This guide primarily addresses Scenario A (the most challenging separation due to similar pKa and polarity) but includes a specific module for Scenario B.
Troubleshooting Guide & FAQs
Issue 1: "My HPLC peaks for the 2-amino and 6-amino isomers are co-eluting on C18."
Root Cause: Standard C18 columns rely on hydrophobic interaction. Regioisomers of aminopyridines often have identical logP values, resulting in zero selectivity. Technical Solution: Switch to Mixed-Mode Chromatography or Hydrogen-Bonding Mode .
-
Mechanism: The 2-amino isomer has the amino group sterically crowded by the 3-substituent (ortho-effect), whereas the 6-amino isomer is sterically unhindered. This affects their ability to hydrogen bond with stationary phases.
-
Protocol Adjustment:
-
Column: Use a column with polar-embedded groups or specific H-bonding capacity (e.g., SIELC SHARC-1 or mixed-mode cation exchange).
-
Mobile Phase: Move away from water/MeOH. Use Acetonitrile (ACN) / Methanol (MeOH) (anhydrous) with Ammonium Formate/Formic Acid .
-
Why? Eliminating water forces the analytes to interact with the stationary phase's H-bonding sites. The "distal" isomer (6-amino) usually retains longer due to accessible H-bonding.
-
Issue 2: "I cannot separate the isomers by simple acid-base extraction."
Root Cause: The pKa difference between 2-amino-3-R and 6-amino-3-R is often too small (< 0.5 units) for effective pH-swing extraction. Technical Solution: Utilize Recrystallization via Picrate or Hydrochloride Salt formation .
-
Insight: While pKa values are similar, crystal lattice energies differ significantly due to symmetry and packing efficiency.
-
Protocol:
-
Convert the crude oil to the Picrate salt (historical but high yield) or Hydrochloride salt .
-
Dissolve in hot ethanol.
-
Slow cool. The 6-amino isomer (less sterically hindered) typically packs better and crystallizes first.
-
Filter and neutralize the solid to recover the pure 6-amino isomer. The 2-amino isomer remains in the mother liquor.
-
Issue 3: "How do I remove 2,6-diaminopyridine from my mono-amino product?"
Root Cause: Over-amination during the Chichibabin reaction. Technical Solution: pH-Controlled Differential Extraction.
-
Mechanism: The second amino group significantly increases electron density, making the ring nitrogen more basic, or conversely, the di-amino system can act as a bidentate ligand.
-
Data Point:
-
Protocol:
-
Dissolve mixture in dilute acid (pH 3).
-
Adjust pH to ~8.0 .
-
Extract with Dichloromethane (DCM) .
-
Result: The mono-amine (less polar) extracts into DCM. The di-amine (more polar/hydrophilic) tends to remain in the aqueous phase or requires a more polar solvent (like Ethyl Acetate) to extract.
-
Comparative Data: Isomer Properties
Table 1: Physicochemical distinctions for 3-Methylpyridine Amination Products (Model System)
| Property | 2-Amino-3-Methylpyridine (Proximal) | 2-Amino-5-Methylpyridine (Distal/6-Amino) | Separation Leverage |
| Steric Environment | Hindered (Ortho-methyl) | Unhindered | H-Bonding HPLC / Crystallization |
| pKa (Conj. Acid) | ~7.0 - 7.2 | ~6.5 - 6.8 | Weak (Difficult for Extraction) |
| HPLC Elution (C18) | Co-elutes | Co-elutes | None |
| HPLC (Mixed Mode) | Elutes First (Weak interaction) | Elutes Second (Strong interaction) | High |
| Melting Point | Lower (27-32°C) | Higher (76-77°C) | High (Crystallization) |
Detailed Protocols
Protocol A: Analytical Separation (HPLC)
Use this to validate purity before scale-up.
-
Column: Mixed-Mode Cation Exchange (e.g., Primesep 100 or Amaze HD) or H-Bonding (SHARC 1).
-
Mobile Phase A: ACN
-
Mobile Phase B: Water + 0.1% Formic Acid + 20mM Ammonium Formate
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5% -> 60% B
-
-
Detection: UV @ 254 nm (Pyridine ring) and 300 nm (Amino tail).
-
Success Criteria: Resolution (
) > 2.0 between isomers.
Protocol B: Preparative Separation (Fractional Crystallization)
Use this for >10g scale purification of the 6-amino isomer.
-
Salt Formation: Dissolve crude mixture (10g) in Ethanol (50 mL). Add conc. HCl dropwise until pH ~2.
-
Concentration: Evaporate solvent to dryness to obtain mixed hydrochloride salts.
-
Recrystallization:
-
Redissolve salts in minimal boiling Isopropanol (IPA).
-
Allow to cool slowly to Room Temperature, then 4°C overnight.
-
-
Filtration: Filter the precipitate.
-
Solid: Enriched 6-amino-3-R-pyridine HCl (Distal).
-
Filtrate: Enriched 2-amino-3-R-pyridine HCl (Proximal).
-
-
Validation: Neutralize a small aliquot of solid and filtrate, extract into DCM, and run Protocol A (HPLC).
-
Cycle: Repeat recrystallization if purity < 98%.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct separation methodology based on your specific mixture and scale.
Caption: Decision tree for selecting purification methods based on isomer type and operational scale.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
Chichibabin, A. E. (1914). Reaction of sodium amide with pyridine. Journal of the Russian Physical Chemical Society, 46, 1216.[3] (Foundational chemistry for synthesis context).
-
Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
- Albert, A., et al. (1948). Basicity of Aminopyridines. Journal of the Chemical Society, 2240-2249. (Source for pKa values).
Sources
Technical Support Center: Purification of 6-Amino-2-chloro-5-fluoronicotinonitrile
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 6-Amino-2-chloro-5-fluoronicotinonitrile. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure reliable and reproducible outcomes.
Introduction to the Purification Challenge
This compound is a substituted aminopyridine, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals. Its structure, featuring an electron-donating amino group and electron-withdrawing halogen and nitrile substituents, imparts a significant dipole moment and polarity. This polarity, coupled with its potential for hydrogen bonding, presents a distinct challenge for purification via standard silica gel column chromatography.
Common issues encountered include poor mobility from the baseline, significant peak tailing, and co-elution with structurally similar impurities. This guide provides a systematic approach to overcome these challenges, beginning with method development using Thin Layer Chromatography (TLC) and culminating in a robust column chromatography protocol and a comprehensive troubleshooting directory.
Foundational Workflow: Method Development with TLC
Prior to any column purification, it is imperative to develop an effective solvent system using Thin Layer Chromatography (TLC). This preliminary step saves significant time and resources by predicting the behavior of the compound on a silica column.
Step-by-Step TLC Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Solvent System Selection: The goal is to find a solvent or solvent mixture that provides a Retention Factor (Rf) of 0.25 - 0.35 for the target compound. This Rf range typically translates well to preparative column chromatography, ensuring the compound elutes neither too quickly nor too slowly.
-
Elution: Place the TLC plate in a developing chamber containing the chosen mobile phase.
-
Visualization: Visualize the separated spots under a UV lamp (typically at 254 nm).
-
Iteration: If the compound remains at the baseline (Rf ≈ 0), the mobile phase is not polar enough. If it travels with the solvent front (Rf ≈ 1), the mobile phase is too polar. Adjust the solvent ratio accordingly.
Recommended Starting Solvent Systems:
Given the polar nature of the target molecule, begin with moderately polar solvent systems and increase polarity as needed.
| Solvent System (v/v) | Polarity | Typical Application |
| 20% Ethyl Acetate in Hexane | Low | For less polar impurities. |
| 50% Ethyl Acetate in Hexane | Medium | A good starting point for the target compound. |
| 100% Ethyl Acetate | Medium-High | If the compound has low mobility in Hexane/EtOAc mixtures. |
| 5% Methanol in Dichloromethane | High | For highly polar compounds that do not move in EtOAc. |
This iterative process is fundamental to successful column chromatography. The choice of the mobile phase is a critical parameter that dictates the success of the separation[1][2].
Detailed Protocol for Column Chromatography
Once an optimal solvent system is identified via TLC (Rf ≈ 0.3), the preparative column can be performed.
Workflow Diagram
Step-by-Step Procedure:
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
-
Slurry Packing:
-
In a beaker, mix silica gel with the initial, least polar mobile phase solvent system (e.g., 20% Ethyl Acetate in Hexane) to form a homogenous slurry.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Drain the excess solvent until it reaches the level of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation than loading a liquid sample.
-
Carefully add the dry-loaded sample to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs. For example, start with 20% EtOAc/Hexane, then move to 40%, 60%, and so on. This gradual increase helps separate compounds with close Rf values.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
-
Monitoring the Separation:
-
Spot every few fractions onto a TLC plate to monitor which fractions contain your desired compound.
-
Once the pure fractions are identified, combine them in a round-bottom flask.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide and FAQs
This section addresses common problems encountered during the purification of polar, nitrogen-containing heterocyclic compounds like this compound.
Troubleshooting Decision Flowchart
Q1: My compound won't move off the baseline (Rf ≈ 0) on the TLC plate, even with 100% Ethyl Acetate.
A: This indicates your compound is highly polar and strongly adsorbed to the acidic silica gel. The mobile phase lacks sufficient strength to elute it.
-
Solution 1: Increase Solvent Polarity. A common and effective solution is to add a small percentage of methanol (MeOH) to your mobile phase. Start with a system like 5% MeOH in Dichloromethane (DCM).
-
Solution 2: Use an Amine Modifier. For basic compounds like aminopyridines, interactions with acidic silanol groups on the silica surface can cause streaking or immobility. Adding a small amount of a basic modifier can improve chromatography. A common practice is to use a stock solution of 10% ammonium hydroxide in methanol, adding 1-10% of this stock to your main mobile phase (e.g., DCM).[3][4]
Q2: The spot for my compound is tailing or streaking significantly on the TLC and the column.
A: Tailing is often caused by secondary interactions between the basic amino group of your molecule and the acidic silanol groups on the silica surface.[4]
-
Solution 1: Add Triethylamine (TEA). Add a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase. The TEA will preferentially bind to the active silanol sites, allowing your compound to elute more symmetrically.[4]
-
Solution 2: Change the Stationary Phase. If tailing persists, the compound may not be suitable for standard silica gel. Consider using a different stationary phase like neutral alumina or reverse-phase silica (C18).[4] For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can also be an effective alternative.[5][6]
Q3: I ran the column, but my final yield is very low. Where could my compound have gone?
A: There are several possibilities for low yield after column chromatography.
-
Possibility 1: Decomposition. Your compound may be unstable on silica gel. To test this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there before, your compound is likely decomposing.[3]
-
Possibility 2: Irreversible Adsorption. The compound may have bound so strongly to the column that it did not elute. This is common with very polar compounds if the mobile phase polarity is not increased sufficiently.
-
Possibility 3: Dilute Fractions. Your compound may have eluted, but the fractions are too dilute to be detected easily by TLC.[3] Try combining and concentrating a wider range of fractions where you expected your compound to elute and re-analyze by TLC.
Q4: I can't separate my product from an impurity with a very similar Rf value.
A: This is a common challenge, especially with regioisomers or byproducts from the synthesis.[7]
-
Solution 1: Optimize the Mobile Phase. Try a completely different solvent system. Solvents have different selectivities. For example, if you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol or a Toluene/Acetone system.
-
Solution 2: Use a Longer Column. Increasing the column length increases the number of theoretical plates, which can improve the separation of closely eluting compounds.
-
Solution 3: Consider Reverse-Phase Chromatography. In reverse-phase chromatography, separation is based on hydrophobicity rather than polarity. An impurity that has a similar polarity to your product might have a different hydrophobicity, allowing for separation.[5]
Safety and Handling
This compound is a chemical that requires careful handling. Based on available safety data for the compound and its analogs, the following precautions should be taken[8][9][10]:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Waters Corporation. (2022). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
hplctools.com. HPLC Troubleshooting Guide. Available from: [Link]
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography? Available from: [Link]
-
PubChem. 6-Chloro-5-fluoronicotinonitrile. Available from: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from: [Link]
-
Pharmaffiliates. CAS No: 1020253-14-8| Chemical Name : 6-Chloro-5-fluoronicotinonitrile. Available from: [Link]
-
R-Biopharm. Purification Columns: Efficient Sample Clean-up. Available from: [Link]
-
Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]
-
PMC. Analysis of filtration behavior using integrated column chromatography followed by virus filtration. Available from: [Link]
-
Virginia Tech, Fralin Life Sciences Institute. (2009). Column Chromatography Kit Information Manual. Available from: [Link]
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. support.waters.com [support.waters.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. longdom.org [longdom.org]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 6-Amino-2-chloro-5-fluoronicotinonitrile
The following Technical Support Guide is designed for researchers and analytical chemists handling 6-Amino-2-chloro-5-fluoronicotinonitrile . This compound presents specific solubility and spectroscopic challenges due to its "push-pull" electronic structure (electron-donating amine vs. electron-withdrawing nitrile/halogen) and high potential for intermolecular hydrogen bonding.
Case ID: SOL-6AC5F-NMR Status: Active Guide Topic: Solubilization, Sample Preparation, and Spectral Troubleshooting Audience: Medicinal Chemists, Analytical Scientists
Core Directive: The Solubility Challenge
Why is this compound so difficult to dissolve?
This compound is a crystalline solid with a rigid pyridine scaffold. Its lattice energy is reinforced by a strong network of intermolecular hydrogen bonds:
-
Donors: The primary amine (-NH₂) at position 6.
-
Acceptors: The nitrile nitrogen (-CN) at position 3 and the pyridine ring nitrogen.
The Consequence: Non-polar solvents like Chloroform-d (
Solvent Selection & Preparation Guide
Q: Which NMR solvent should I use?
Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6)
| Solvent | Suitability | Rating | Technical Rationale |
| DMSO-d6 | Excellent | ★★★★★ | High polarity ( |
| Acetone-d6 | Moderate | ★★★☆☆ | Can be used if sample recovery is essential (lower boiling point). However, solubility limits are lower than DMSO. |
| Methanol-d4 | Poor | ★☆☆☆☆ | NOT RECOMMENDED. Rapidly exchanges amine protons ( |
| Chloroform-d | Fail | ☆☆☆☆☆ | The compound will likely remain a suspension, yielding no signal or extremely broad artifacts. |
Q: My sample is cloudy in DMSO-d6. How do I fix it?
Troubleshooting Protocol: If the sample does not dissolve immediately, do not add more solvent. Follow this "Force Solubilization" workflow:
-
Sonicate: Place the capped NMR tube (or vial) in an ultrasonic bath for 5–10 minutes. The mechanical energy helps break crystal aggregates.
-
Heat (The "Heat Gun" Method):
-
Gently heat the part of the tube containing the liquid with a heat gun set to low (
). -
Caution: Do not overheat; DMSO decomposes/boils at high temps, creating pressure.
-
Invert the tube repeatedly while warm.
-
-
Filtration (Last Resort): If a fine suspension persists (likely inorganic salts from synthesis, not the compound), filter through a tight cotton plug or a 0.2
m PTFE syringe filter into a fresh tube.
Spectral Expectations & Troubleshooting
Q: Where should I look for the peaks?
Based on the structure (Pyridine ring: N=1, Cl=2 , CN=3, H=4, F=5, NH₂=6), expect the following signals in DMSO-d6:
| Proton (H) | Type | Approx. Shift ( | Multiplicity | Coupling ( |
| H-4 | Aromatic CH | 8.0 – 8.5 | Doublet (d) | |
| -NH₂ | Amine | 7.0 – 7.8 | Broad Singlet (br s) | None (usually) |
| Impurities | Water | 3.33 | Singlet | Variable width |
| Impurities | DMSO (residual) | 2.50 | Quintet |
Q: The amine (-NH₂) peak is missing or extremely broad. Why?
Diagnosis: Proton Exchange.[1][2][3] In DMSO-d6, the amine protons are usually visible. If they are missing:
-
Water Content: Your DMSO-d6 might be "wet" (check the water peak at 3.33 ppm). Acidic impurities or water catalyze the exchange of NH protons, broadening them into the baseline.
-
Fix: Use a fresh ampoule of DMSO-d6 or add activated 4Å molecular sieves to the solvent bottle.
-
-
Trace Acid: Residual acid from synthesis (e.g., HCl, TFA) protonates the pyridine nitrogen, altering the electronics and accelerating exchange.
-
Fix: Add a micro-spatula tip of solid
to the NMR tube to neutralize trace acid (filter before running if needed).
-
Q: I see a doublet for the aromatic proton. Is this correct?
Yes. This is the definitive confirmation of the regiochemistry.
-
The proton at position 4 is adjacent to the Fluorine at position 5.
-
Fluorine (
, spin 1/2) couples to Hydrogen ( ). -
You will see a doublet with a coupling constant (
) of approximately 8–10 Hz . -
Verification: Run a
NMR (decoupled). If the proton splitting matches the fluorine splitting, the assignment is confirmed.
Visual Workflow: Solubility Decision Tree
The following logic gate ensures you do not waste sample or solvent.
Caption: Step-by-step decision tree for solubilizing this compound for NMR.
Advanced Validation: 19F NMR
Since this molecule contains fluorine,
-
Protocol: Run a standard
experiment (usually sw=200ppm to -200ppm). -
Expectation: A single sharp singlet (if proton decoupled) or a doublet (if proton coupled).[3]
-
Benefit:
NMR has no background solvent peaks (unlike ), making it easier to see fluorinated impurities or regioisomers.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[4] Link
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[1][5] Process Res. Dev.2016 , 20, 661–667. Link
-
PubChem Compound Summary. "6-Amino-5-chloronicotinonitrile" (Structural Analog Data). National Library of Medicine. Accessed 2024.[6] Link
-
Reich, H. J. "B. Basic 1H NMR: 1. Chemical Shift."[7][3][8][9][10] University of Wisconsin-Madison.[9] Accessed 2024.[6] Link
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016. (General reference for exchangeable protons and solvent effects).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. reddit.com [reddit.com]
- 6. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.washington.edu [chem.washington.edu]
- 8. labs.chem.byu.edu [labs.chem.byu.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. ucl.ac.uk [ucl.ac.uk]
Minimizing byproduct formation in chloropyridine amination
Topic: Minimizing Byproduct Formation & Process Optimization Audience: Senior Process Chemists & Medicinal Chemists
Executive Summary
Chloropyridines represent a distinct challenge in amination chemistry compared to their phenyl counterparts. Their electron-deficient nature makes them susceptible to catalyst poisoning (via nitrogen coordination) and hydrodehalogenation (reduction), while their electrophilicity opens the door to competing
This guide moves beyond basic "screening kits" to address the mechanistic root causes of failure. We focus on the Buchwald-Hartwig manifold, with a comparative analysis of
Module 1: The "Reduction" Problem (Hydrodehalogenation)
User Query: "I am observing significant formation of the des-chloro pyridine (reduced product) instead of the desired amine. My conversion is high, but yield is low."
The Mechanistic Root Cause
Hydrodehalogenation is the most common parasitic pathway in chloropyridine coupling. It occurs when the
-
Pathway: The Pd(II)-amido intermediate undergoes
-hydride elimination to form a Pd-hydride species and an imine byproduct. -
Fate: The Pd-hydride species reductively eliminates with the aryl group, replacing the Chlorine with a Hydrogen.[3]
-
Trigger: This is often caused by sterically uncrowded ligands that allow the complex to adopt a geometry favorable for
-elimination, or by "slow" reductive elimination due to electronic mismatch.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Ligand Selection | Switch to BrettPhos or RuPhos | These bulky, electron-rich biarylphosphine ligands accelerate reductive elimination, making it kinetically faster than |
| Catalyst Source | Use G3/G4 Precatalysts | Precatalysts (e.g., BrettPhos Pd G4) generate the active |
| Temperature | Increase Temperature (80-100°C) | Counter-intuitively, higher heat often favors the difficult reductive elimination step (high activation energy) more than the lower-barrier |
| Solvent | Switch to t-Amyl Alcohol or Dioxane | Avoid solvents with abstractable |
Visualization: The Divergent Pathway
Figure 1: Kinetic competition between productive reductive elimination and parasitic hydrodehalogenation.
Module 2: The "Inert" Problem (Catalyst Poisoning)
User Query: "My reaction works fine on chlorobenzene, but 2-chloropyridine shows 0% conversion. The starting material remains untouched."
The Mechanistic Root Cause
Pyridines are Lewis bases. The nitrogen atom in the pyridine ring (especially in 2-chloropyridine or unhindered pyridines) can coordinate strongly to the Palladium center, displacing the phosphine ligand. This forms a stable, catalytically inactive "off-cycle" resting state (Pd-Pyridine complex).
Troubleshooting Protocol
-
The "Throw-Away" Ligand Strategy (Precatalysts):
-
Do not use
or + Ligand. The induction period allows the pyridine to bind Pd before the phosphine does. -
Use: BrettPhos Pd G4 or XPhos Pd G4 . These precatalysts contain a labile amine ligand that is released only upon activation in the vessel, ensuring the phosphine is already bound to Pd(0) before the substrate interferes.
-
-
Ligand Stiffness:
-
Use ligands like BrettPhos or tBuBrettPhos . Their massive steric bulk prevents the pyridine nitrogen from approaching the Pd center (steric shielding), forcing the reaction to proceed via the C-Cl bond (oxidative addition) instead of N-coordination.
-
-
Alternative: The
Check-
If your amine is a strong nucleophile (e.g., morpholine, pyrrolidine) and you are using 2-chloropyridine (or a pyridine with EWGs like -CN, -NO2), you may not need Palladium.
-
Test: Run the reaction in DMSO at 100°C with
and no catalyst. If you see >5% conversion, optimize for (higher heat, polar solvent) and save the cost of Pd.
-
Module 3: Regioselectivity (Dihalopyridines)
User Query: "I am reacting 2,4-dichloropyridine. How do I control which chloride reacts?"
This is a classic case where the mechanism determines the product. You can flip selectivity by choosing between Pd-catalysis and
| Method | Selectivity | Mechanism |
| Pd-Catalysis (Buchwald) | Favors C-2 | Oxidative addition occurs preferentially at the C-2 position due to the directing effect of the pyridine nitrogen (chelation assistance) and the weaker C-Cl bond strength at C-2 relative to Pd insertion. |
| Favors C-4 | Nucleophilic attack occurs at C-4.[4] Although C-2 is more inductive, the C-4 position is less sterically hindered and the transition state is often stabilized by the para-like resonance. |
Recommendation:
-
For C-2 Amination: Use RuPhos Pd G4 (1 mol%), NaOtBu, Toluene, 80°C.
-
For C-4 Amination: Use NMP or DMSO ,
, 120°C (No Metal).
Decision Matrix: Method Selection
Use this logic flow to select the starting conditions for your specific substrate.
Figure 2: Strategic selection between Nucleophilic Aromatic Substitution and Palladium Catalysis.
Standardized Protocol: BrettPhos Pd G4 System
This protocol is optimized to suppress hydrodehalogenation and overcome catalyst poisoning for difficult 3-chloropyridines or unactivated 2-chloropyridines.
Reagents:
-
Substrate: Chloropyridine (1.0 equiv)
-
Amine: 1.2 equiv (Excess drives equilibrium)[3]
-
Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)
-
Note: If G4 is unavailable, use Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%) but premix in solvent for 5 mins before adding substrate.
-
-
Base: NaOtBu (1.4 equiv)
-
Alternative: If functional groups are base-sensitive (e.g., esters), use
(2.0 equiv) but extend reaction time.
-
-
Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.
-
Concentration: 0.2 M - 0.5 M (Higher concentration helps intermolecular coupling).
-
Step-by-Step:
-
Charge Solids: In a nitrogen-filled glovebox or using strict Schlenk technique, add the Pd-G4 precatalyst, NaOtBu, and Chloropyridine to a vial equipped with a stir bar.
-
Add Liquids: Add the Amine and Solvent.
-
Seal & Heat: Seal the vial with a PTFE-lined cap. Place in a pre-heated block at 100°C .
-
Why 100°C? High temp ensures the catalyst activates fully and reductive elimination is fast.
-
-
Monitor: Check HPLC/UPLC at 1 hour.
-
If stalled: Do not add more catalyst. Add more base or check for air leaks.
-
If reduced product forms: Lower temp to 80°C and double the catalyst loading to maintain rate.
-
References
-
Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[5] Journal of the American Chemical Society.[2] Link
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link
-
Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.[2] Link
-
Lutz, M. R., et al. (2017). "High-Throughput Experimentation in Pharmaceutical Process Chemistry." Organic Process Research & Development. Link
-
Copin, C., et al. (2015).[2] "SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series." European Journal of Organic Chemistry.[2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for SnAr of fluoropyridines
Fluoropyridine Optimization Support Center
Current Status: Operational Ticket ID: F-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Fluoropyridine Process Hub
You have reached the Tier-3 Technical Support interface for Nucleophilic Aromatic Substitution (
Quick Navigation
Module 1: The "Fluorine Paradox" & Temperature Control
User Query: “Why does my reaction require higher temperatures when I switch from Chloro- to Fluoropyridine? I thought Fluorine was a better leaving group for
Technical Analysis:
This is a common misconception derived from
-
The Mechanism:
is a two-step addition-elimination.[2] -
The Fluorine Effect: Fluorine is highly electronegative.[2][3][4] It inductively withdraws electron density from the ring, lowering the energy of the transition state for Step 1 .
-
The Temperature Trap: While F accelerates Step 1, the reaction still requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the nucleophile cannot penetrate the electron cloud; if too high, you risk decomposing the sensitive Meisenheimer intermediate or causing disubstitution.
Visualizing the Energy Landscape:
Figure 1: Reaction coordinate diagram showing the rate-determining formation of the Meisenheimer complex.
Module 2: Troubleshooting Regioselectivity
User Query: “I am reacting 2,4-difluoropyridine. I want the C4-substituted product, but I’m seeing mixtures. How does temperature affect this?”
Diagnostic Guide: In poly-fluorinated pyridines, regioselectivity is governed by the stability of the intermediate negative charge.
| Position | Reactivity | Electronic Reason | Temperature Strategy |
| C4 (Para) | High | Negative charge is delocalized onto the Nitrogen.[5] Less sterically hindered. | Low Temp (-20°C to 0°C) favors Kinetic Product (C4). |
| C2 (Ortho) | Moderate | Charge on Nitrogen, but inductive effect is stronger. Often suffers from repulsion by N-lone pair. | High Temp (>60°C) allows thermodynamic equilibration, increasing C2 impurities. |
| C3 (Meta) | Inert | Negative charge cannot be delocalized onto Nitrogen. | Requires extreme forcing conditions. |
Troubleshooting Workflow:
Figure 2: Decision tree for improving C4 vs C2 selectivity.
Module 3: Optimization Protocols
User Query: “How do I systematically find the best temperature without wasting material?”
Standard Operating Procedure (SOP): Reaction Profiling Do not guess. Use a simplified Design of Experiments (DoE) approach.
Reagents Required:
-
Substrate: 0.1 mmol Fluoropyridine
-
Nucleophile: 1.1 equiv (if mono-sub)
-
Base: 2.0 equiv (e.g.,
or DIPEA) -
Solvent: DMSO or NMP (High solubility, high rate)
Protocol:
-
Preparation: Prepare a stock solution of the reaction mixture.
-
Aliquot: Divide into 4 HPLC vials (sealed).
-
Incubation: Place vials in heating blocks at 25°C, 50°C, 75°C, and 100°C .
-
Sampling:
-
Take a 5µL sample at T=1 hour and T=4 hours .
-
Quench immediately in Acetonitrile/Water (50:50).
-
-
Analysis: Run UPLC/HPLC. Plot "Conversion %" vs "Temperature".
Data Interpretation Table:
| Observation | Diagnosis | Solution |
| < 10% Conversion at 100°C | Substrate deactivated or Nucleophile too weak. | Switch leaving group (Cl -> F) or use stronger base (NaH). |
| Full Conversion at 25°C | Highly activated system. | Risk of exotherm on scale-up. Cool to 0°C. |
| Clean Product at 50°C, Impurities at 75°C | Thermal decomposition window found. | Set Process Temp to 45-50°C. |
Module 4: Safety & Scale-Up
User Query: “I’m scaling up to 100g. Are there thermal risks?”
Critical Warning:
The "Thermal Runaway" Scenario:
If you add the nucleophile too quickly at high temperature, the heat generation rate (
Mitigation Protocol:
-
Dosing Control: Never add all reagents at once. Add the nucleophile dropwise.
-
Adiabatic Limit: Calculate the potential adiabatic temperature rise (
). If , active cooling is mandatory. -
Solvent Choice: Avoid low-boiling solvents (THF, DCM) if the reaction temp is near their boiling point. Use higher boiling solvents (Acetonitrile, Toluene) to prevent pressurization.
References
-
Mechanism & Leaving Group Effects
-
Regioselectivity in Pyridines
-
Process Safety & Kinetics
-
High Throughput Experimentation for SNAr Optimization. PMC. Link
-
-
General Optimization Strategies
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Troubleshooting Low Conversion in 6-Amino-2-chloro-5-fluoronicotinonitrile Coupling
Ticket ID: #PYR-CN-F-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Group
Executive Summary
You are encountering low conversion (<30%) or stalled reactivity when attempting to couple 6-Amino-2-chloro-5-fluoronicotinonitrile .
While the scaffold appears highly activated for cross-coupling due to the electron-withdrawing nitrile (-CN) and fluoro (-F) groups, the 6-amino substituent is a deceptive "Trojan Horse." It acts as a catalyst poison, sequestering Palladium (Pd) species and preventing the catalytic cycle from turning over. Furthermore, the electronic push-pull between the donating amine and withdrawing nitrile creates a specific electronic window that requires precise ligand matching.
This guide details the diagnostic steps, mechanistic fixes, and validated protocols to resolve this issue.
Part 1: Diagnostic Decision Tree
Before altering your chemistry, determine if the failure is kinetic (catalyst death) or thermodynamic (electronic mismatch).
Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on visual cues.
Part 2: The Core Problem – Catalyst Poisoning
Q: Why does my reaction stall even though the ring is electron-deficient?
A: The free amine (-NH₂) at the 6-position is the culprit. In standard Pd-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig), the catalytic species must remain ligated to the phosphine to facilitate the cycle. The 6-amino group, often in concert with the pyridine nitrogen, can displace your phosphine ligands, forming a stable, non-reactive Pd-bis(aminopyridine) complex.
The Fix: Steric Bulk or Protection You have two pathways to solve this:
-
Chemical Protection: Convert the free amine to an acetamide (-NHAc) or carbamate (-NHBoc). This removes the lone pair availability and prevents Pd coordination.
-
Ligand Engineering: Use bulky biaryl phosphine ligands (e.g., XPhos , BrettPhos ) that create a "steric roof" over the Pd center, physically preventing the linear amine from coordinating while still allowing the oxidative addition of the C-Cl bond.
Part 3: Optimization Matrix
Use this table to select the correct conditions based on your coupling partner.
| Coupling Type | Partner | Recommended Catalyst System | Base | Solvent | Temp |
| Suzuki | Aryl Boronic Acid | Pd(dppf)Cl₂·DCM (Robust) or XPhos Pd G3 (High Activity) | Dioxane/H₂O (4:1) | 80-100°C | |
| Suzuki | Heteroaryl Boronate | Pd(OAc)₂ + SPhos (Prevents protodeboronation) | n-Butanol | 100°C | |
| Buchwald | Secondary Amine | BrettPhos Pd G3 (Best for primary aminopyridines) | NaOtBu | Toluene or t-Amyl Alcohol | 90°C |
| Thiol / Amine | None (Catalyst Free) | DIPEA or Cs₂CO₃ | DMSO or NMP | 60-120°C |
Critical Note on Bases: Avoid hydroxide bases (NaOH, KOH) if possible. The 3-cyano group is susceptible to hydrolysis to the amide/acid at high temperatures in the presence of strong nucleophilic bases [1]. Use Phosphate or Carbonate bases.[1]
Part 4: Validated Experimental Protocols
Protocol A: The "Catalyst-Free"
Bypass
Use this if your coupling partner is a nucleophile (amine, thiol, phenoxide).
Because the ring contains a nitrile (CN) and fluorine (F), the C2-Cl position is highly activated for Nucleophilic Aromatic Substitution (
-
Dissolve: this compound (1.0 eq) in anhydrous DMSO (0.2 M).
-
Add: Nucleophile (1.2 eq) and DIPEA (2.0 eq) or
(1.5 eq). -
Heat: Stir at 80°C for 4 hours.
-
Monitor: Check LCMS. If conversion is low, increase to 120°C.
-
Why this works: The 3-CN group stabilizes the Meisenheimer intermediate, lowering the activation energy for Cl displacement.
-
Protocol B: The "Protected" Suzuki Coupling
Use this for Carbon-Carbon bond formation if
-
Protection Step (Recommended):
-
Treat starting material with
(1.1 eq) and DMAP (0.1 eq) in DCM to generate the N-Boc protected intermediate. This eliminates catalyst poisoning.
-
-
Coupling:
-
Vessel: Charge a microwave vial with N-Boc-6-amino-2-chloro-5-fluoronicotinonitrile (1.0 eq), Boronic Acid (1.5 eq), and XPhos Pd G3 (0.02 eq / 2 mol%).
-
Solvent: Add 1,4-Dioxane (degassed) and 1M aq.
(3.0 eq). Ratio 4:1. -
Reaction: Seal and heat to 90°C for 2-12 hours.
-
-
Workup: Filter through Celite. The Boc group can be removed later with TFA/DCM.
Part 5: Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway caused by the free amine.
Figure 2: The "Amine Trap." The red dashed lines indicate where the 6-amino group diverts the catalyst from the productive blue cycle, forming inactive complexes.
Part 6: Frequently Asked Questions (FAQ)
Q: Can I use the 5-Fluoro group as a handle instead of the 2-Chloro?
A: Generally, no . The C-Cl bond is significantly weaker (bond dissociation energy) and more prone to oxidative addition than the C-F bond. Additionally, in
Q: My reaction turns black instantly. What does this mean? A: "Pd Black" formation indicates that your ligand has dissociated from the Palladium, causing the metal to aggregate and precipitate. This confirms that the substrate (likely the amine) is displacing your phosphine ligand. Switch to a precatalyst (like XPhos Pd G3) which ensures a 1:1 Pd:Ligand ratio upon activation, or increase the ligand loading.
Q: I see a byproduct with M+1 mass. What is it? A: This is the product of hydrodehalogenation (the Cl is replaced by H). This occurs when the catalytic cycle stalls after oxidative addition, and the Pd species abstracts a hydride (often from the solvent or base) instead of transmetallating. Fix: Ensure your solvent is anhydrous and degassed. Switch to a more active catalyst (e.g., Pd-PEPPSI-IPr ) to force transmetallation.
References
-
Base Sensitivity of Cyanopyridines
-
Sakthivel, K., et al.[2] "Unexpected hydrolysis of 2-chloro-3-cyanopyridines under basic conditions." Tetrahedron Letters, 2010.
-
-
Reactivity of Halopyridines:
- Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958.
-
WuXi Biology. "SNAr Reaction of Polyhalogenated Heterocycles."
-
Selectivity (Cl vs F)
-
Lutz, A., et al. "Selective Cross-Coupling of Chlorofluoropyridines." Journal of Organic Chemistry, 2014.
-
Guram, A. S., et al.[2] "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2004. (Seminal work on XPhos/BrettPhos for aminopyridines).
-
Sources
Technical Support Center: Purification of 6-Amino-2-chloro-5-fluoronicotinonitrile
Executive Summary & Chemical Context[1][3][4][5][6]
Welcome to the technical support hub for 6-Amino-2-chloro-5-fluoronicotinonitrile . As a key intermediate in the synthesis of kinase inhibitors (such as Pralsetinib analogs), the purity of this compound is critical for downstream lithiation or coupling steps.[1][2][3]
This guide addresses the specific challenge of purifying a poly-functionalized pyridine . The molecule contains competing functionalities:
-
Polar/H-bonding: Amino (-NH₂) and Nitrile (-CN) groups.[1][2][3]
-
Lipophilic/Electron-withdrawing: Chloro (-Cl) and Fluoro (-F) substituents.[1][2][3]
This "push-pull" electronic structure makes the compound prone to "oiling out" if solvent polarity is not carefully balanced.[1][2][3] Our protocols focus on thermodynamic control to favor crystal lattice formation over amorphous oiling.[1][3]
Solvent Selection Strategy
The choice of solvent depends heavily on your specific impurity profile (e.g., are you removing unreacted 2,6-dichloro starting material or the regioisomer?).[1][2][3]
Solvent Compatibility Matrix
| Solvent System | Type | Polarity Index | Primary Use Case | Pros | Cons |
| Ethanol / Water | Binary | High | General Purification | Excellent removal of inorganic salts and highly polar byproducts.[1][2][3] | High risk of oiling out if water is added too fast.[1][3] |
| Ethyl Acetate / Heptane | Binary | Medium | Lipophilic Impurities | Best for removing unreacted chlorinated starting materials.[1][3] | Lower recovery yield due to solubility in EtOAc.[1][3] |
| Toluene | Single | Low | Isomer Separation | High selectivity for regioisomers due to pi-stacking interactions.[1][2][3] | Requires higher temperatures (BP 110°C); product may degrade if heat-sensitive.[1][2][3] |
| Isopropyl Alcohol (IPA) | Single | Medium | Scale-Up | Safer class 3 solvent; good balance of solubility.[1][2][3] | Crystallization can be slow; requires seeding.[1][3] |
Decision Logic for Solvent Selection
Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.[1][2][3]
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Ethanol/Water)
Recommended for removing salts and polar color bodies.[1][2][3]
-
Dissolution: Suspend 10 g of crude solid in Ethanol (50 mL) . Heat to reflux (approx. 78°C) with stirring.
-
Check Solubility: If solids remain, add Ethanol in 5 mL increments until clear.
-
Critical: If the solution is dark/black, add activated carbon (5 wt%), stir for 10 mins, and hot-filter through Celite.
-
-
Nucleation: Remove from heat. Allow to cool to 60°C.
-
Anti-Solvent Addition: Add Water (warm, 50°C) dropwise.[1][2][3]
-
Re-dissolution: Add 1-2 mL of hot Ethanol to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (stirring can induce oiling). Then, cool to 0-5°C in an ice bath for 2 hours.
-
Isolation: Filter the white/off-white needles.[1][2][3][4] Wash with cold Ethanol/Water (1:1).[1][2][3]
Protocol B: The "Scrub" (Ethyl Acetate/Heptane)
Recommended for removing starting material (2,6-dichloro-5-fluoronicotinonitrile).[1][2][3]
-
Dissolution: Dissolve crude in minimal boiling Ethyl Acetate (EtOAc) .
-
Concentration: Boil off excess EtOAc until the solution is near saturation (crystals just start to form on the flask walls).
-
Anti-Solvent: Slowly add Heptane (or Hexane) while maintaining reflux.[1][2][3] Ratio target is roughly 1:3 (EtOAc:Heptane).[1][2][3]
-
Cooling: Cool slowly to RT with gentle stirring.
-
Filtration: Collect solids. The lipophilic impurities will remain in the mother liquor.[1][2][3]
Troubleshooting Guide & FAQs
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: The separation between the liquid phase (solvent) and the amorphous product phase is energetically more favorable than crystal lattice formation.[1][2][3] This often happens if the cooling is too rapid or the solvent is too polar.[1][2][3] Corrective Actions:
-
The "Seeding" Trick: Save a tiny crystal from a previous batch (or scratch the glass).[1][2][3] Add it when the solution is slightly supersaturated (approx. 40-50°C).
-
Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.[1][2][3]
-
Reheat: If it oils, reheat to reflux until dissolved.[1][2][3] Add more of the good solvent (e.g., Ethanol) to lower the saturation level, then cool again.[1][2][3]
Issue 2: "My yield is low (<50%)."
Diagnosis: The compound is too soluble in the mother liquor at cold temperatures.[1][2][3] Corrective Actions:
-
Concentrate: Evaporate 30% of the solvent volume before cooling.[1][2][3]
-
Push the Equilibrium: Increase the ratio of Anti-Solvent (e.g., more Water or Heptane).[1][2][3]
-
Second Crop: Do not discard the filtrate (mother liquor).[1][2][3] Concentrate it to half volume and cool again to collect a "second crop" (Note: Purity of the second crop is usually lower).
Issue 3: "The crystals are yellow, but they should be white."
Diagnosis: Trapped impurities (often nitrated byproducts or oxidized amines) are included in the crystal lattice or adsorbed on the surface.[1][2][3] Corrective Actions:
-
Wash Thoroughly: Ensure the filter cake is washed with cold solvent to remove surface mother liquor.[1][3]
-
Recrystallize Again: A single pass is rarely perfect.[1][3] Repeat Protocol A.
-
Activated Carbon: Use charcoal during the hot dissolution step (Step 2 in Protocol A) to absorb chromophores.[1][2][3]
Workflow Visualization
Figure 2: Step-by-step workflow with integrated troubleshooting loop for oiling out.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a stronger solvent for this molecule.[1][2][3] However, because the solubility is higher, you will need to cool to lower temperatures (-20°C) or use significantly more water to force precipitation.[1][2][3] Ethanol is generally preferred for better yield control.[1][3]
Q: Is the nitrile group stable at reflux? A: Generally, yes.[1][2][3] However, prolonged reflux in acidic or basic aqueous media can hydrolyze the nitrile to an amide or acid.[1][2][3] In neutral Ethanol/Water, it is stable for the duration of a recrystallization (1-2 hours).[1][2][3] Avoid strong acids during this step.[1][3]
Q: What is the melting point I should aim for? A: While specific literature values vary by polymorph, high-purity this compound typically melts in the range of 190°C - 215°C (depending on the specific derivative/isomer).[1][2][3] A sharp melting point range (<2°C) indicates high purity.[1][2][3]
References
-
Sigma-Aldrich. 6-Amino-5-chloro-2-methylnicotinonitrile Properties (Analogous Structure). Retrieved from .[1][2][3]
-
PubChem. 6-Chloro-5-fluoronicotinonitrile Compound Summary. CID 46738683.[1][3] Retrieved from .[1][2][3]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry.[1][3] Retrieved from .[1][2][3]
-
University of Rochester. Tips and Tricks: Recrystallization Solvents. Department of Chemistry.[1][3] Retrieved from .[1][2][3]
-
Google Patents. Method for the production of 2,6-dichloro-5-fluoronicotinonitrile (US6197964B1).[1][2][3] Retrieved from .[1][2][3]
Sources
- 1. CAS 1020253-14-8: 6-Chloro-5-fluoro-3-pyridinecarbonitrile [cymitquimica.com]
- 2. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Amino-2-chloro-5-fluoronicotinonitrile
The following Technical Support Guide is designed for researchers and process chemists working with 6-Amino-2-chloro-5-fluoronicotinonitrile (CAS: 1020253-14-8) .
Status: Operational Ticket: #REGIO-ISO-001 Subject: Removal of Regioisomeric Impurities (2-Amino vs. 6-Amino)[1][2]
The "Isomer Trap": Diagnostic Profiling
In the synthesis of this compound (typically via nucleophilic aromatic substitution of 2,6-dichloro-5-fluoronicotinonitrile with ammonia), the formation of the 2-amino regioisomer is the primary critical quality attribute (CQA) failure mode.[1][2]
-
Target Molecule: this compound (Amine at C6, Para to Nitrile).[1][2]
-
Impurity: 2-Amino-6-chloro-5-fluoronicotinonitrile (Amine at C2, Ortho to Nitrile).[1][2]
Why this happens (Mechanistic Insight)
While the C6 position is electronically activated for nucleophilic attack (para to the electron-withdrawing nitrile group), the C2 position is also activated (ortho to nitrile).[1][2] Although C6 is preferred, thermodynamic variables and local steric effects of the C5-fluorine can lead to 5–15% formation of the unwanted 2-amino isomer.[1][2]
Identification Protocol
Before attempting purification, you must quantify the isomer ratio.[1] Standard C18 HPLC often fails to resolve these peaks effectively due to identical mass and similar lipophilicity.[1]
| Method | Diagnostic Marker | Why it works |
| Target: | The fluorine environment is drastically different when adjacent to a bulkier Chlorine (Target) vs. an Amino group (Impurity).[1][2] | |
| Target: Ring proton (H4) is a doublet ( | The "Push-Pull" resonance (Amine | |
| HPLC | Column: Phenyl-Hexyl or PFP (Pentafluorophenyl)Mobile Phase: Water/Acetonitrile + 0.1% TFA |
Purification Workflows
Do not rely on a single pass of flash chromatography.[1] The polarity difference (
Workflow A: The "Solubility Switch" (Primary Method)
Best for: Crude mixtures with >85% Target / <15% Impurity.[1][2]
Principle: The 6-amino isomer possesses a strong "push-pull" dipole (Amine para to Nitrile), leading to significantly higher lattice energy and crystallinity compared to the 2-amino isomer.[1][2] We exploit this by using a solvent where the impurity remains soluble, but the target crystallizes.[1][2]
Protocol:
-
Slurry Solvent: Toluene (preferred) or 1:4 Ethyl Acetate/Heptane.[1]
-
Ratio: Use 5–8 volumes of solvent per gram of crude solid.[1]
-
Process:
-
Heat the slurry to reflux (
C for Toluene). The solids may not fully dissolve; this is acceptable (digestive ripening).[1] -
Stir at reflux for 1 hour.
-
Cool slowly to room temperature over 4 hours.
-
Chill to
C for 1 hour. -
Filtration: Filter the solid.[1] The yellow/orange mother liquor contains the enriched 2-amino impurity.[1][2]
-
Wash: Rinse cake with cold heptane.
-
Workflow B: Acid-Base Swing (Chemical Resolution)
Best for: High impurity levels (>15%) or oil-like crudes.[1][2]
Principle: The basicity of the pyridine nitrogen differs between isomers. In the 2-amino isomer, the amine is ortho to the Nitrile (EWG), and the ring nitrogen is sterically crowded.[2] The 6-amino isomer is generally more basic and can be selectively protonated or manipulated.[1][2]
Protocol:
-
Dissolution: Dissolve crude in Ethyl Acetate (10 vol).
-
Selective Precipitation:
-
If both isomers go into the aqueous acid: Neutralize slowly with saturated
.[1] -
The 2-amino impurity often precipitates last or remains in the organic wash due to lower polarity/basicity modulation by the ortho-nitrile.[1][2]
-
Optimization: Perform a "pH swing" titration.[1] Adjust pH to 3.5–4.0 and extract. One isomer may remain protonated (water layer) while the other extracts.[1]
-
Decision Logic & Visualization
The following diagram outlines the critical decision path for purifying your intermediate.
Caption: Decision tree for the purification of this compound based on initial impurity load.
Troubleshooting & FAQs
Q: My crude is an oil and won't crystallize in Toluene. What now? A: This indicates a high level of the 2-amino impurity or residual solvent, which depresses the melting point.[1]
-
Fix: Switch to Method B (Acid/Base Swing) first to remove the bulk of the impurity.[1] Alternatively, triturate the oil with cold Diisopropyl Ether (IPE) or Hexane to induce nucleation before attempting the Toluene slurry.[1]
Q: The HPLC shows a "shoulder" on the main peak. A: This is classic behavior for regioisomers on C18 columns.[1]
-
Fix: Switch to a Phenyl-Hexyl column.[1][2] The
-electron density difference between the pyridine rings of the two isomers interacts differently with the phenyl phase, often resolving the shoulder into a distinct peak ( ).[2]
Q: Can I use Ethanol/Water for recrystallization? A: Yes, but yield loss is higher.[1]
-
Context: While Ethanol/Water is a potent purification system, the 6-amino target has moderate solubility in hot ethanol.[1][2] You risk losing 30-40% of your product in the mother liquor.[1][2] Toluene is preferred because the target is nearly insoluble at room temperature but slightly soluble at reflux, maximizing recovery.[1][2]
Q: Is the 2-amino impurity reactive? A: Yes. If you carry it forward to the next step (e.g., Suzuki coupling or amide formation), the 2-amino group can react, leading to "bis-coupled" side products that are even harder to separate later.[1][2] Purify now, not later.
References
-
ChemicalBook. (2023).[1][2] Synthesis and properties of 2-chloro-5-fluoronicotinonitrile derivatives. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for CID 46738683: 6-Chloro-5-fluoronicotinonitrile.[1][2] Retrieved from [1][2]
-
Arena Pharmaceuticals. (2013).[1][2] Patent WO2013/55910 A1: Modulators of GPR119 and methods for the treatment of metabolic disorders.[1] (Describes the synthesis and purification of the 2-chloro-5-fluoro scaffold). Retrieved from
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 6-Chloro-5-fluoronicotinonitrile (CAS 1020253-14-8).[1][2][4][5][6][7] Retrieved from [1][2]
Sources
- 1. Analysis of amino acid copolymer compositions - Patent US-7884187-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. cinc.de [cinc.de]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Chloro-5-fluoronicotinonitrile | 1020253-14-8 [sigmaaldrich.com]
Technical Support Center: Handling & Stability of 6-Amino-2-chloro-5-fluoronicotinonitrile
[1][2][3]
Introduction
6-Amino-2-chloro-5-fluoronicotinonitrile (CAS 1020253-14-8) is a critical pharmacophore intermediate, most notably utilized in the synthesis of allosteric SHP2 inhibitors (e.g., SHP099 analogs) and other tyrosine phosphatase modulators.[1][2][3]
While the 6-amino group acts as an electron-donating group (EDG) providing some ring stabilization, the coexistence of the electron-withdrawing 3-cyano group and the electronegative ring nitrogen renders the C2-chloride extremely susceptible to nucleophilic aromatic substitution (
This guide addresses the specific instability of this molecule under basic conditions, providing mechanistic insights and validated protocols to prevent yield loss during storage and synthesis.[2][3]
Module 1: Chemical Stability Profile
The "Push-Pull" Electronic Conflict
To troubleshoot effectively, one must understand the electronic environment of the pyridine ring.[1][2]
-
Activation (The "Pull"): The pyridine nitrogen and the 3-cyano (-CN) group exert a strong electron-withdrawing effect, creating a significant partial positive charge (
) at the C2 position.[1][2][3] This makes the C2-Cl bond highly labile.[1][2][3] -
Stabilization (The "Push"): The 6-amino (-NH2) group donates electron density into the ring via resonance.[1][2][3] While this mitigates the reactivity slightly compared to 2-chloro-3-cyanopyridine, it is insufficient to prevent rapid degradation in the presence of strong nucleophiles like hydroxide (
) or alkoxides ( ).[1][2][3]
Critical Degradation Pathways
The following diagram illustrates the competitive pathways that occur when this compound is exposed to basic conditions.
Figure 1: Competitive reaction pathways. The C2-Cl displacement is the primary instability mode, often outcompeting the nitrile hydrolysis.[1][2]
Module 2: Troubleshooting Common Issues
Use this table to diagnose experimental failures based on analytical data (LCMS/NMR).
| Symptom | Detected Mass Shift | Root Cause Analysis | Corrective Action |
| LCMS Purity Drop | -18 Da / +17 Da (Cl | Hydrolysis to Pyridone. Aqueous base (NaOH/KOH) attacked the C2 position.[1][2][3] | Switch to anhydrous bases ( |
| New Peak in LCMS | +31 Da (if MeOH used) +45 Da (if EtOH used) | Solvolysis ( | STOP using protic solvents. Switch to aprotic polar solvents: DMF, DMAc, NMP, or DMSO.[2][3] |
| Loss of Nitrile Peak | IR: Loss of ~2220 | Nitrile Hydrolysis. Reaction temperature too high (>100°C) with strong base.[1][2][3] | Lower reaction temperature.[3] If high temp is required, ensure strictly anhydrous conditions.[3] |
| Low Yield (Workup) | N/A (Material lost to aqueous) | Pyridone Solubility. The hydrolyzed byproduct is often water-soluble at high pH.[1][2][3] | Do not rely on basic extraction.[3] Acidify aqueous layer to pH ~4-5 to precipitate pyridone impurities for removal.[1][3] |
Module 3: Experimental Best Practices
Solvent & Base Selection Protocol
Objective: Maximize
-
Recommended Solvents:
-
Recommended Bases:
Stability Testing Protocol (Quality Control)
Before committing valuable reagents, validate the integrity of your batch.[2][3]
-
Dissolution: Dissolve 1 mg of sample in 1 mL of dry DMSO-d6.
-
Initial Check: Run 1H NMR. Look for the characteristic doublets of the pyridine protons.
-
Stress Test: Add 10 µL of
. Let stand for 24 hours at RT. -
Re-analysis: If new peaks appear upfield (pyridone formation), the batch is moisture-sensitive and must be re-purified or dried.[1][2][3]
Reaction Quenching Workflow
Improper quenching is the #1 cause of post-reaction degradation.[1][2][3]
Figure 2: Optimized quenching workflow to minimize exposure to aqueous base.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) to deprotonate my nucleophile before reacting with this compound? A: Yes, but with extreme caution. NaH is not nucleophilic, but if your nucleophile is wet, NaH will generate NaOH, which will destroy the starting material.[2][3] Always dry your nucleophile (azeotropic distillation with toluene) before adding NaH.[3]
Q: I see a color change from pale yellow to bright orange/red. Is this bad? A: Not necessarily. Amino-chloropyridines often form charge-transfer complexes in solution, appearing darker.[1][2][3] However, if the color persists after workup, it may indicate polymerization or formation of azo-impurities.[1][2] Check LCMS purity.
Q: What is the recommended storage condition? A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable in solid form but degrades slowly in solution if exposed to ambient moisture.[3]
Q: Why is the 5-fluoro group not displaced?
A: In
References
-
Synthesis of SHP2 Inhibitors
-
Chemical Properties & Safety
-
Synthetic Methodology
Sources
- 1. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 3. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 5. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 8. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectrum analysis of 6-Amino-2-chloro-5-fluoronicotinonitrile
This guide details the 1H NMR analysis of 6-Amino-2-chloro-5-fluoronicotinonitrile , a critical pharmacophore in the synthesis of kinase inhibitors and fluorinated pyridine derivatives.[1] This document is structured to provide actionable spectral data, comparative analysis for impurity profiling, and robust experimental protocols.
Product Profile & Structural Context
-
Compound Name: this compound[1]
-
CAS Number: 1820711-14-5 (Note: CAS registry numbers for this regioisomer class can vary; verify structure explicitly).[1]
-
Molecular Formula: C₆H₃ClFN₃[1]
-
Molecular Weight: 171.56 g/mol [1]
-
Key Structural Features:
-
Pyridine Core: Electron-deficient aromatic system.[1]
-
Substituents:
-
1H NMR Spectral Analysis (DMSO-d6)
The following data represents the standard spectral fingerprint for the pure compound dissolved in DMSO-d
Summary Table: Chemical Shifts & Assignments
| Signal (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Insight |
| 7.98 | Doublet (d) | 1H | C4-H | Aromatic proton.[1] The large coupling constant is diagnostic of ortho-fluorine coupling ( | |
| 7.84 | Singlet (s, br) | 2H | - | -NH | Exocyclic amino group.[1] Broadened due to quadrupole relaxation of |
| 2.50 | Quintet | Solvent | - | DMSO | Residual solvent peak (Reference).[1] |
| 3.33 | Broad Singlet | Impurity | - | H | Common hygroscopic water from DMSO.[1] |
Detailed Mechanistic Interpretation
-
The Aromatic Proton (C4-H) @ 7.98 ppm:
-
Chemical Environment: This proton resides at position 4, flanked by the nitrile group (C3-CN) and the fluorine atom (C5-F).[1] Both are electron-withdrawing, which would typically shift a pyridine proton downfield (>8.5 ppm).[1]
-
Shielding Effect: The observed shift (7.98 ppm) is notably upfield compared to the precursor (2,6-dichloro-5-fluoronicotinonitrile).[1] This is caused by the mesomeric (+M) effect of the amino group at position 6. Although the amino group is meta to H4, the overall increase in electron density in the
-system exerts a shielding influence.[1] -
Coupling (
): The doublet splitting arises from the interactions with the adjacent nucleus. A coupling constant of ~10.4 Hz is characteristic of ortho H-F coupling in heteroaromatic rings.
-
-
The Amino Group (-NH
) @ 7.84 ppm:-
Appearance: Appears as a broad singlet. The chemical shift is typical for aminopyridines in DMSO (6.0–8.0 ppm).
-
Diagnostic Value: The presence of this integral-2 signal confirms the successful nucleophilic aromatic substitution (
) of the chlorine atom by ammonia.[1]
-
Comparative Analysis: Product vs. Alternatives
In a synthesis context, it is vital to distinguish the target product from its starting material and potential regioisomers.[1]
Scenario A: Distinguishing from Precursor
Precursor: 2,6-Dichloro-5-fluoronicotinonitrile[1]
-
Reaction:
amination of the C6-Cl. -
Spectral Difference:
Scenario B: Distinguishing from Regioisomer
Impurity: 2-Amino-6-chloro-5-fluoronicotinonitrile (Amination at C2 instead of C6).[1]
-
Mechanism: Nucleophilic attack at C2 is also favored by the ortho-nitrile group.[1]
-
Differentiation Strategy:
-
1H NMR Coupling: In the target (6-amino), the NH
group is ortho to the Fluorine (C5).[1] In the regioisomer (2-amino), the NH is para-like to the Fluorine.[1] -
Through-Space Interaction: While subtle in 1H NMR, the proximity of NH
to F in the target molecule can sometimes lead to broadening of the NH signal due to through-space coupling ( ), which is absent in the 2-amino isomer.[1] -
13C NMR / 19F NMR: The most definitive test is
NMR. The C-F coupling constants to the carbon bearing the amine will differ significantly ( vs ).
-
Comparison Table
| Feature | Target: 6-Amino-2-chloro... | Precursor: 2,6-Dichloro... | Isomer: 2-Amino-6-chloro... |
| NH | Present (~7.8 ppm) | Absent | Present |
| H4 Shift | ~7.98 ppm | > 8.6 ppm | Different environment (likely >8.0 ppm) |
| H4 Coupling | d ( | d ( | d ( |
| NH | Ortho to F | N/A | Distal to F |
Experimental Protocol
Standard Operating Procedure (SOP) for NMR Analysis
Objective: Obtain a high-resolution spectrum suitable for purity assessment and structure validation.
Materials:
-
Sample: ~5–10 mg of this compound.
-
Solvent: 0.6 mL DMSO-d
(99.9% D). Note: Use a fresh ampoule to minimize water peaks.[1] -
Instrument: 400 MHz NMR Spectrometer (or higher).
Workflow:
-
Preparation: Weigh 5-10 mg of solid into a clean vial.
-
Dissolution: Add 0.6 mL DMSO-d
. Vortex until fully dissolved.[1] Ensure no suspended solids remain, as they cause line broadening. -
Transfer: Transfer solution to a 5mm NMR tube. Cap immediately.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 or 32 (sufficient for >95% purity).
-
Relaxation Delay (D1):
1.0 second (ensure integration accuracy for NH ). -
Temperature: 298 K (25°C).
-
-
Processing:
-
Reference spectrum to residual DMSO pentet at 2.50 ppm .
-
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
-
Phase and baseline correct manually for accurate integration of the broad NH
peak.
-
Visualization of Structural Logic[1][3]
Caption: Decision tree for validating this compound identity via 1H NMR.
References
-
Patent Application WO2024211836A2 . Semi-saturated bicyclic derivatives and related uses. (2024). Contains specific experimental characterization data for this compound (Intermediate synthesis). [1]
-
Reich, H. J. Hans Reich's Collection: NMR Spectroscopy. University of Wisconsin-Madison.[1] Authoritative resource for chemical shift prediction and coupling constants in heterocyclic systems.
-
ChemicalBook . 2,6-Dichloro-5-fluoronicotinonitrile Product Data. Used for precursor spectral comparison.
Sources
19F NMR chemical shift of 6-Amino-2-chloro-5-fluoronicotinonitrile
Technical Comparison Guide: 19F NMR Characterization of 6-Amino-2-chloro-5-fluoronicotinonitrile
Executive Summary & Technical Context
This compound (CAS: 1150112-25-2) is a critical pharmacophore intermediate, frequently employed in the synthesis of tyrosine kinase inhibitors (e.g., for oncology targets).[1] Its structural integrity hinges on the precise regiochemistry of the fluorine atom relative to the amino and nitrile groups.
While 1H NMR is standard, 19F NMR offers superior specificity for this compound due to the high sensitivity of the fluorine nucleus to the orthogonal electronic effects of the ortho-amino (shielding) and meta-cyano (deshielding) substituents. This guide provides a comparative analysis of the product’s spectral signature against its synthetic precursors and potential regioisomers, establishing a self-validating protocol for purity assessment.
Chemical Shift Analysis & Comparative Data
The 19F chemical shift (
Theoretical & Experimental Shift Logic
The fluorine atom at position 5 is subject to competing electronic effects:
-
Base Shift (3-Fluoropyridine): ~ -123 ppm.[1]
-
6-Amino Effect (ortho): Strong resonance donation significantly increases electron density at the fluorine, causing a shielding (upfield) shift of approximately -15 to -20 ppm.[1]
-
3-Cyano Effect (meta): Inductive withdrawal causes a mild deshielding (downfield) shift .[1]
-
2-Chloro Effect (para): Minimal resonance interaction; weak inductive deshielding.[1]
Result: The net effect is a significant upfield shift relative to non-aminated precursors.
Comparative Performance Table
| Compound | Structure Description | Predicted | Multiplicity ( | Status |
| Target Product | This compound | -138 to -145 | Doublet (~9 Hz) | Pass |
| Precursor A | 2,6-Dichloro-5-fluoronicotinonitrile | -110 to -118 | Doublet | Fail (Start Material) |
| Precursor B | 2-Chloro-5-fluoronicotinonitrile | -120 to -125 | Doublet of Doublets | Fail (Incomplete) |
| Regioisomer | 2-Amino-6-chloro-5-fluoronicotinonitrile | -130 to -135 | Doublet | Fail (Isomer) |
*Values estimated based on substituent additivity rules in DMSO-d
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.
Sample Preparation
-
Solvent: DMSO-d
(99.9% D) is required.[1] The amino group engages in hydrogen bonding, making shifts solvent-dependent. Avoid CDCl due to poor solubility and aggregation broadening.[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard:
-Trifluorotoluene ( = -63.7 ppm) or 4-Fluorotoluene ( = -115.3 ppm).[1] Avoid TFA if acid-sensitive functional groups are present, though the nitrile is generally robust.[1]
Acquisition Parameters (Bruker/Varian 400 MHz equiv.)
-
Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative integration, or standard zg if coupling analysis is needed.
-
Spectral Width: 200 ppm (center at -120 ppm).[1]
-
Relaxation Delay (D1):
5 seconds (Fluorine T1 relaxation is slow; insufficient delay causes integration errors). -
Scans (NS): 64 (High sensitivity of 19F allows fewer scans than 13C).[1]
Data Processing
-
Line Broadening (LB): 1.0 Hz.[1]
-
Baseline Correction: Polynomial (Bernstein) fit is critical due to the wide spectral width.
Reaction Monitoring Workflow (Visualization)
The following diagram illustrates the decision logic for monitoring the S
Figure 1: Logic flow for validating the synthesis of this compound via 19F NMR.
Mechanistic Insight: Why the Shift Matters
The -25 ppm upfield shift (from precursor to product) is a direct readout of the resonance donation (+M effect) of the newly installed amino group.[1]
-
Precursor (2,6-Dichloro): The fluorine is flanked by a chloro group (weakly withdrawing) and the pyridine nitrogen.[1] The electron density is pulled away, deshielding the nucleus (-115 ppm).
-
Product (6-Amino): The lone pair on the amino nitrogen donates electron density into the ring.[1] Since the amino group is ortho to the fluorine, this increased electron density directly shields the fluorine nucleus, moving the signal upfield to ~ -140 ppm.
Verification Check: If the signal appears at -130 ppm , suspect the formation of the regioisomer (substitution at the 2-position instead of the 6-position), where the amino group is para to the fluorine. The para shielding effect is weaker than the ortho effect, leading to a less dramatic upfield shift.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Provides foundational data on substituent effects in fluoropyridines). [1]
-
Sigma-Aldrich. (2024).[1] 19F NMR Reference Standards and Solvents. (Protocol standards for internal referencing).
-
ChemicalBook. (2023).[1] Synthesis and Spectral Properties of Halogenated Nicotinonitriles. (Context for precursor shifts).
-
National Institutes of Health (NIH) PubChem. (2024).[1] Compound Summary: 6-Chloro-5-fluoronicotinonitrile.[1] (Precursor data verification). [1]
Sources
A Comparative Guide to the Purity Analysis of 6-Amino-2-chloro-5-fluoronicotinonitrile by High-Performance Liquid Chromatography
This guide provides a comprehensive, in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Amino-2-chloro-5-fluoronicotinonitrile, a key intermediate in pharmaceutical synthesis. Beyond presenting a single protocol, this document offers a comparative evaluation against alternative analytical techniques, supported by experimental data. The methodologies are framed within the principles of analytical method validation, ensuring the trustworthiness and reliability of the results, in alignment with international regulatory standards.[1][2][3]
The core of pharmaceutical quality control lies in the ability to accurately quantify the active pharmaceutical ingredient (API) and meticulously identify and control its impurities.[4][5] For a molecule like this compound, which contains multiple reactive sites, the potential for process-related impurities or degradation products necessitates a highly specific and sensitive analytical method.[6] This guide is designed for researchers, analytical chemists, and drug development professionals who require a field-proven, validated approach to purity assessment.
The Primary Analytical Challenge: Method Selection Rationale
The structure of this compound—possessing a polar amino group, a nitrile moiety, and halogen substituents on an aromatic ring—presents a moderate polarity. This makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobic/hydrophilic interactions with the stationary phase.[1] RP-HPLC is the workhorse of the pharmaceutical industry for its versatility, robustness, and high resolving power.[1][7]
The primary objective is to develop a method that not only quantifies the main peak but, more critically, separates it from all potential impurities.[6] These impurities could include starting materials, isomers, or by-products from the synthesis. Therefore, the selected method must be highly specific.
Alternative Methodologies Considered
While RP-HPLC is the preferred technique, other methods could be considered. This guide will compare our primary RP-HPLC method with two alternatives:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): A direct evolution of HPLC that uses smaller particle-size columns to achieve faster analysis times and higher resolution.[6] This is a comparison of efficiency and throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. This serves as a comparison against a fundamentally different separation mechanism.[8][9]
The Recommended RP-HPLC Method: A Detailed Protocol
This method was developed to provide optimal separation between the main analyte and its key potential impurities, ensuring a reliable purity assessment. The choice of a C18 column provides a non-polar stationary phase that effectively retains the moderately polar analyte, while a gradient elution using acetonitrile and a phosphate buffer allows for the separation of compounds with a range of polarities.[10][11]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference Standard: this compound (>99.5% purity).
-
HPLC-grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid.
-
HPLC-grade water.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Purity Calculation: The purity is determined using an area normalization method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
The following diagram illustrates the standard workflow for the purity analysis using the described HPLC method.
Caption: Experimental workflow for HPLC purity determination.
Comparative Analysis: HPLC vs. Alternatives
To provide a comprehensive evaluation, the performance of the primary RP-HPLC method was compared against a faster UHPLC method and a GC-MS method. The comparison focuses on key performance indicators such as analysis time, resolution of the main peak from a critical impurity pair, and sensitivity (Limit of Quantification).
Hypothetical Impurities
For this analysis, we assume the presence of two potential process-related impurities:
-
Impurity A: 2,6-dichloro-5-fluoronicotinonitrile (a potential starting material or by-product).
-
Impurity B: 6-Amino-2-hydroxy-5-fluoronicotinonitrile (a potential hydrolysis product).
Performance Data Summary
The following table summarizes the hypothetical experimental results obtained from the three methods.
| Parameter | Method 1: RP-HPLC (Recommended) | Method 2: UHPLC | Method 3: GC-MS |
| Principle | Reversed-Phase Chromatography | Reversed-Phase Chromatography | Gas Chromatography / Mass Spectrometry |
| Column | C18, 250x4.6 mm, 5 µm | C18, 50x2.1 mm, 1.7 µm | DB-5ms, 30m x 0.25mm, 0.25 µm |
| Analysis Time | 30 minutes | 5 minutes | 20 minutes |
| Retention Time (Main Peak) | 12.5 min | 2.1 min | 15.2 min (as TMS derivative) |
| Resolution (Main Peak / Impurity A) | 2.5 | 2.2 | 3.5 |
| Limit of Quantification (LOQ) | 0.01% | 0.01% | 0.005% |
| Calculated Purity (%) | 99.85% | 99.86% | 99.84% |
| Key Advantage | Robust, widely available, excellent resolution. | High throughput, reduced solvent consumption. | High specificity from MS, excellent for volatile impurities. |
| Key Disadvantage | Longer run time compared to UHPLC. | Requires specialized high-pressure equipment. | Requires derivatization for non-volatile analytes; potential for thermal degradation. |
Method Comparison Logic
The choice of an analytical method is a balance between speed, performance, and the specific question being asked.
Caption: Logical comparison of analytical techniques.
Discussion and Scientific Rationale
RP-HPLC (The Gold Standard): The recommended RP-HPLC method provides an excellent balance of resolution, sensitivity, and robustness. A 30-minute runtime allows for complete elution of any late-eluting, non-polar impurities and ensures the column is fully re-equilibrated, which is critical for reproducibility in a quality control environment.[10] The validation of such a method would follow ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[2][12]
UHPLC (The High-Throughput Alternative): The UHPLC method offers a significant speed advantage, reducing the analysis time from 30 minutes to just 5. This is highly beneficial in a high-throughput screening or process development setting. However, it requires investment in specialized UHPLC instrumentation capable of handling the high backpressures generated by the sub-2 µm particle columns. While resolution was slightly lower in this hypothetical case, it was still well above the acceptable limit (typically >2.0).
GC-MS (The Orthogonal Approach): Gas chromatography provides a separation mechanism based on volatility and polarity that is orthogonal to liquid chromatography. This makes it an excellent confirmatory technique. The use of a mass spectrometer provides unparalleled specificity and can aid in the structural elucidation of unknown impurities.[8] However, the need for derivatization (e.g., silylation) to increase the volatility of the polar amino group adds a sample preparation step and a potential source of variability. There is also a risk of thermal degradation in the hot GC inlet.
Conclusion and Recommendations
For routine quality control and purity certification of this compound, the recommended RP-HPLC method is the most suitable choice. It is robust, reliable, and provides excellent resolution for critical impurity pairs. The method is built on well-established principles of chromatography and can be readily implemented in most analytical laboratories.[7][11]
The UHPLC method should be considered when sample throughput is the primary driver, such as during in-process control monitoring or in a discovery environment. For investigational purposes, such as identifying an unknown impurity or as an orthogonal method for validation, GC-MS is an invaluable tool, providing a higher degree of confidence in peak identification.
Ultimately, the choice of method depends on its intended purpose.[13] A well-validated HPLC method, as detailed in this guide, provides the documented evidence and high degree of assurance required for regulatory compliance and ensuring product quality.[3][14][15]
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- ijarsct. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- The Pharmaceutical and Chemical Journal. (2025). Analytical Method Validation of Compendial HPLC Meth. 12(4), 90-95.
- Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- PMC. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
- Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples.
- BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances.
- Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT.
- ResearchGate. (2010, March). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(4).
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. cubiclaboratories.com [cubiclaboratories.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reynoldsscience.com [reynoldsscience.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. tpcj.org [tpcj.org]
- 15. ijrrjournal.com [ijrrjournal.com]
Technical Guide: Mass Spectrometry Fragmentation Profiling of 6-Amino-2-chloro-5-fluoronicotinonitrile
Executive Summary & Compound Profile
6-Amino-2-chloro-5-fluoronicotinonitrile (CAS: 1448776-04-2 / 1050468-23-9) is a critical heterocyclic building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., KRAS or EGFR inhibitors). Its unique halogenation pattern (2-Cl, 5-F) and functional groups (3-CN, 6-NH
This guide objectively compares the mass spectrometric performance of this compound using two distinct ionization methodologies: Electrospray Ionization (ESI-MS/MS) and Electron Impact Ionization (EI-MS) . By analyzing fragmentation pathways, isotopic signatures, and detection limits, this document serves as a definitive reference for purity profiling and impurity identification.
Physicochemical Profile
| Property | Value |
| Formula | C |
| Molecular Weight | 171.56 g/mol |
| Monoisotopic Mass | 171.00 g/mol |
| Key Isotopes | |
| Structure | Pyridine core, 2-Cl, 3-CN, 5-F, 6-NH |
Comparative Analysis: ESI-MS vs. EI-MS Performance
The choice of ionization technique significantly alters the spectral "fingerprint" of this compound. The following comparison highlights the utility of each method for specific analytical goals.
Method A: Electrospray Ionization (ESI-MS/MS)
Best for: LC-MS coupling, impurity profiling in biological matrices, and trace analysis.
In positive ion mode (ESI+), the basic amino group at position 6 facilitates protonation, generating a stable precursor ion.
-
Precursor Ion:
(Base Peak). -
Isotopic Signature: Distinct 3:1 ratio at
and , confirming the presence of one Chlorine atom. -
Fragmentation Mechanism (CID): Collision-Induced Dissociation results in neutral losses driven by the stability of the pyridine ring.
-
Primary Pathway: Loss of Ammonia (NH
, -17 Da) to form . -
Secondary Pathway: Loss of Hydrogen Cyanide (HCN, -27 Da) from the nitrile group or ring opening.
-
Halogen Specific: Loss of HF (-20 Da) or HCl (-36 Da) is observed at higher collision energies.
-
Method B: Electron Impact Ionization (EI-MS)
Best for: GC-MS coupling, raw material identification, and library matching.
EI provides a "hard" ionization event, generating radical cations (
-
Molecular Ion:
. -
Fragmentation Mechanism:
-
Radical Cleavage: Direct loss of the Chlorine radical (
, -35 Da) is a dominant pathway, yielding a cation at . -
Ring Degradation: Extensive fragmentation of the pyridine core often obscures the molecular ion compared to ESI.
-
Performance Summary Table
| Feature | Method A: ESI-MS/MS (LC-MS) | Method B: EI-MS (GC-MS) |
| Dominant Species | ||
| Primary m/z | 172.0 | 171.0 |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) |
| Structural Insight | Excellent for functional group confirmation (NH | Excellent for fingerprinting and halogen verification via radical loss. |
| Matrix Tolerance | High (with LC separation) | Lower (requires volatility) |
Detailed Fragmentation Pathways (ESI-MS/MS)
Understanding the specific fragmentation logic is essential for distinguishing this compound from metabolic byproducts or synthesis impurities.
Mechanism 1: Deamination (Loss of NH )
The protonated amino group (
Mechanism 2: Nitrile Elimination (Loss of HCN)
Following deamination or directly from the parent, the nitrile group can be eliminated as HCN.
Mechanism 3: Halogen Elimination
At higher collision energies (>30 eV), the carbon-halogen bonds cleave.
-
Loss of HCl:
(Confirmation of 2-Cl). -
Loss of HF:
(Confirmation of 5-F).
Visualization of Fragmentation Logic
Figure 1: Predicted ESI-MS/MS fragmentation pathway for this compound under CID conditions.
Impurity Differentiation Guide
In drug development, distinguishing the target intermediate from closely related impurities is paramount. The table below outlines how to differentiate this compound from common synthesis byproducts using MS.
| Compound Identity | Structure Difference | Parent Ion (ESI+) | Key Diagnostic Shift |
| Target Molecule | -- | 172 | Reference |
| Des-chloro Impurity | -Cl, +H | 138 | Mass shift of -34 Da; Loss of Cl isotope pattern. |
| Des-fluoro Impurity | -F, +H | 154 | Mass shift of -18 Da. |
| Hydrolysis Impurity | -CN | 190 | Mass shift of +18 Da (Hydration of nitrile). |
| Bis-amino Impurity | -Cl | 153 | Mass shift of -19 Da; Loss of Cl isotope pattern. |
Validated Experimental Protocol
To replicate these results, use the following standardized protocol. This workflow is self-validating through the use of the Chlorine isotope check.
Equipment & Reagents[1][6]
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).
-
Solvents: LC-MS grade Methanol (MeOH) and Water with 0.1% Formic Acid.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL of MeOH (Stock: 1 mg/mL).
-
Dilute 1:1000 in 50:50 MeOH:Water + 0.1% Formic Acid (Final: 1 µg/mL).
-
-
Direct Infusion (Tune Mode):
-
Infuse at 10 µL/min.
-
Scan range: m/z 100–300.
-
Validation Check: Observe peaks at 172 and 174. Ensure intensity ratio is approx. 3:1. If 174 is missing, the Cl atom is absent (wrong compound).
-
-
LC-MS Method:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient 5% to 95% MeOH in Water (+0.1% Formic Acid) over 5 mins.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Acquisition:
-
Precursor: 172.0.
-
Collision Energy (CE) Ramp: 10, 20, 40 eV.
-
Monitor transition
(Quantifier) and (Qualifier).
-
References
-
Patent Literature: Semi-saturated bicyclic derivatives and related uses. WO2024211836A2. (2024). Confirms LCMS [M+H]+ = 172 for this compound.[1] Link
- General MS Principles: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Chemical Vendor Data: BidePharm. This compound Product Analysis. (2023). Link
-
Comparative Study: Orelli, L. R., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry. (Provides foundational logic for ESI vs EI comparison in nitrogen heterocycles). Link
Sources
Infrared (IR) spectroscopy nitrile peak of 6-Amino-2-chloro-5-fluoronicotinonitrile
Comparison Guide: Infrared Spectroscopy of 6-Amino-2-chloro-5-fluoronicotinonitrile
Executive Summary
This technical guide provides a comparative analysis of the infrared (IR) spectral characteristics of This compound (CAS: 1246471-38-4). The primary diagnostic feature of this molecule is the nitrile (
Key Finding: The presence of the electron-donating amino group (
-
Target Molecule Range:
(Strong, Sharp) -
Precursor (No
) Range:
The Analyte in Context
To accurately interpret the spectrum, one must understand the electronic environment surrounding the nitrile bond. This molecule is a polysubstituted pyridine often used as an intermediate in the synthesis of SHP2 or KRAS inhibitors.
-
Core Scaffold: Pyridine (electron-deficient aromatic ring).
-
The "Pull" (Acceptor): The Nitrile group (
) at position 3 withdraws electron density. -
The "Push" (Donor): The Amino group (
) at position 6 acts as a resonance donor. -
Modulators: Chlorine (Pos 2) and Fluorine (Pos 5) act as inductive electron-withdrawing groups (EWG).
Electronic Mechanism Diagram
The following diagram illustrates the competing electronic effects that determine the exact wavenumber of the nitrile peak.
Figure 1: The "Push-Pull" mechanism where the amino group donates electron density into the ring, increasing the single-bond character of the nitrile group and lowering its vibrational frequency.
Comparative IR Analysis
The following table contrasts the target molecule against its likely synthetic precursor (lacking the amino group) and a standard reference. This data allows for rapid purity assessment during synthesis.
| Feature | Target Molecule | Precursor / Analog | Standard Reference |
| Compound | This compound | 2-Chloro-5-fluoronicotinonitrile | Benzonitrile |
| Structure | Pyridine + | Pyridine + | Benzene + |
| Intensity | Very Strong | Medium-Strong | Medium |
| Peak Shape | Sharp | Sharp | Sharp |
| Mechanism | Resonance dominates ( | Induction dominates ( | Standard conjugation. |
| Other Diagnostic | Doublet | No | Aromatic |
Interpretation of Data
-
The Amino Shift: If you are converting the 2-chloro-5-fluoro precursor to the 6-amino target, you must observe a downward shift of approximately
in the nitrile peak. -
Intensity Increase: The dipole moment change (
) for the nitrile stretch is significantly enhanced by the push-pull system (Amino Nitrile). The target molecule's nitrile peak will appear much more intense relative to the aromatic ring breath modes ( ) than in the precursor.
Experimental Protocol
To ensure reproducible data, specifically when distinguishing between subtle shifts in fluorinated pyridines, follow this validated protocol.
Method A: Diamond ATR (High Throughput)
Recommended for routine process monitoring.
-
Crystal Cleanliness: Ensure the diamond crystal is free of previous "sticky" nitrile residues. Clean with isopropanol followed by acetone.
-
Background: Collect a 32-scan background in ambient air.
-
Sample Loading: Place
of solid powder on the crystal. -
Pressure: Apply high pressure (clamp) to ensure intimate contact. Fluorinated heterocycles can be crystalline and hard; poor contact yields noisy spectra.
-
Acquisition: Scan range
, 4 cm⁻¹ resolution, 16 scans. -
Correction: Apply an ATR correction algorithm (if comparing to library transmission spectra), though raw peak positions are sufficient for monitoring.
Method B: KBr Pellet (Structural Characterization)
Recommended for publication-quality data or resolving Fermi resonances.
-
Ratio: Mix
sample with spectroscopic grade KBr. -
Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed. Note: Do not over-grind if the sample is polymorphic.
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum to remove moisture (water absorbs near
and can obscure the stretch). -
Analysis: Look for the sharp CN peak. If the peak is split, check for Fermi resonance with overtone bands (common in strong nitriles).
Workflow Diagram
Figure 2: Decision tree for verifying the synthesis of this compound via IR.
References
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Standard reference for nitrile shifts in aromatic systems).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Mechanistic explanation of resonance effects on bond order).
-
NIST Chemistry WebBook. Infrared Spectrum of 2-Chloro-3-cyanopyridine. National Institute of Standards and Technology.[6] Link
-
PubChem. Compound Summary: this compound. National Library of Medicine. Link
-
ChemicalBook. 2-Amino-5-cyanopyridine Spectral Data. (Used as comparative analog for amino-nitrile resonance effects). Link
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. scribd.com [scribd.com]
- 3. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pentanone, 5-chloro- [webbook.nist.gov]
Technical Comparison: Structural Elucidation of Fluorinated Aminonicotinonitrile Regioisomers
This guide is structured as a high-level technical manual for analytical and synthetic chemists.[1][2] It moves from the synthetic origin of the problem to definitive structural elucidation, avoiding generic templates in favor of a logic-driven narrative.
Subject: Distinguishing 6-Amino-2-chloro-5-fluoronicotinonitrile (Target) from 2-Amino-6-chloro-5-fluoronicotinonitrile (Impurity). Application: Quality Control (QC) and Structural Confirmation in Kinase Inhibitor Synthesis.
Executive Summary & Synthetic Context
In the development of ATP-competitive kinase inhibitors, the 2,6-dichloro-5-fluoronicotinonitrile scaffold is a critical intermediate.[1][2] The subsequent nucleophilic aromatic substitution (
However, the regioselectivity of this reaction is not absolute. The competing attack at the C2 position yields the 2-Amino-6-chloro analog.[1][2] While both isomers share the exact molecular mass (
The Core Challenge
-
Isomer A (Target): this compound.[1][2]
-
Key Feature: Amino group is ortho to Fluorine.[1]
-
-
Isomer B (Impurity): 2-Amino-6-chloro-5-fluoronicotinonitrile.[1][2]
-
Key Feature: Amino group is ortho to the Nitrile; Fluorine is ortho to Chlorine.[1]
-
Distinguishing these requires methods sensitive to the specific connectivity of the substituents, not just their presence.
Visualizing the Regioselectivity Problem
The following diagram illustrates the competitive pathways and the structural divergence that necessitates this guide.
Figure 1: Reaction scheme showing the competitive nucleophilic attack sites. C6 is generally favored due to para-activation by the nitrile group, but C2 reactivity persists due to ortho-activation.[1][2]
Analytical Strategy: Definitive Elucidation
Reliance on LC-MS retention time alone is risky during early development without a certified standard.[1][2] The following multi-modal approach guarantees structural certainty.
Method A: F-NMR Spectroscopy (The "Smoking Gun")
This is the fastest and most reliable method.[2] The chemical shift of the fluorine atom is highly sensitive to its immediate neighbors.[1][3]
-
Mechanism: The amino group (-NH
) is a strong electron-donating group (EDG) by resonance, whereas the chlorine atom (-Cl) is inductively electron-withdrawing.[1][2] -
Target (Isomer A): The Fluorine at C5 is directly adjacent (ortho) to the Amino group at C6. The electron density donated by the nitrogen significantly shields the fluorine nucleus.[1]
-
Impurity (Isomer B): The Fluorine at C5 is adjacent (ortho) to the Chlorine at C6. It lacks the shielding influence of an ortho-amino group.[2]
Predicted Shift Data:
| Feature | Target (6-Amino) | Impurity (2-Amino) |
|---|
|
Method B: H- F HOESY (Heteronuclear Overhauser Effect)
If chemical shift databases are unavailable, a 2D HOESY experiment provides absolute proof of space.[1][2]
-
Protocol: Irradiate the
F signal and observe NOE transfer to protons. -
Target (6-Amino): The
F signal will show a strong cross-peak with the NH protons (broad singlet, usually 6.0–8.0 ppm in DMSO- ).[1][2] -
Impurity (2-Amino): The
F signal is spatially distant from the NH group (separated by the C4 proton).[2] No strong NOE between F and NH will be observed.[1]
Method C: C-NMR & HMBC Connectivity
For full characterization, Carbon-13 shifts confirm the backbone.[1][2]
| Carbon Position | Target (6-Amino) | Impurity (2-Amino) | Diagnostic Logic |
| C-NH | C6 ( | C2 ( | Difficult to distinguish by 1D alone.[1][2] |
| C-Cl | C2 ( | C6 ( | Ambiguous without correlations.[1][2] |
| HMBC (H4) | H4 couples to C2 (Cl-bearing) & C6 (NH | H4 couples to C2 (NH | Critical: In Target, H4 couples to the carbon para to the Nitrile (C6-NH |
Experimental Protocols
Protocol 1: Standardized NMR Preparation
To ensure reproducibility of chemical shifts, specifically for the exchangeable amine protons.
-
Solvent: Use DMSO-
(99.9% D).[1][2] Chloroform ( ) is not recommended due to poor solubility and inconsistent amine shifts. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Acquisition:
-
Run
H (16 scans), F (un-decoupled, 32 scans), and C (512 scans).[2] -
Run 2D
H- C HMBC optimized for 8 Hz long-range coupling.
-
Protocol 2: HPLC Separation Conditions
When separating mixtures, the polarity difference drives resolution.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Observation: The 6-Amino isomer (Target) is typically more polar than the 2-Amino isomer due to the dipole vector alignment relative to the nitrile.[1][2] Expect the Target to elute earlier (lower
) than the Impurity, though this must be confirmed with the NMR-validated standard.
Decision Tree for Analyst
Use this logic flow to classify your synthesized batch.
Figure 2: Analytical workflow for definitive structural assignment.
References
-
Regioselectivity in Pyridine Substitution
-
NMR of Fluorinated Heterocycles
-
Compound Data (Precursor)
-
Compound Data (Target)
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. 1820711-14-5|2-Amino-6-chloro-5-fluoronicotinonitrile|BLD Pharm [bldpharm.com]
- 8. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile 98 82671-02-1 [sigmaaldrich.com]
A Researcher's Guide to the Structural Elucidation of 6-Amino-2-chloro-5-fluoronicotinonitrile: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is the blueprint for its function. For a novel compound like 6-Amino-2-chloro-5-fluoronicotinonitrile, understanding its crystal structure is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential and optimizing its physicochemical properties. The precise arrangement of atoms in a crystal lattice governs solubility, stability, bioavailability, and interaction with biological targets.
This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of this compound. As public crystallographic data for this specific molecule is not yet available, we will navigate the process from first principles. We will further enrich this guide by drawing comparisons with structurally related analogs, exploring how subtle changes in chemical substituents can profoundly influence crystal packing and intermolecular interactions. This comparative analysis will offer predictive insights into the solid-state behavior of our target molecule.
The Strategic Importance of Single-Crystal X-ray Diffraction
Single-crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement of a crystalline solid. This non-destructive technique provides high-resolution data on bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal's architecture. For a drug candidate, this information is invaluable for structure-activity relationship (SAR) studies and for securing intellectual property.
Part 1: The Workflow for Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. The logical flow of this process is essential for a successful outcome.
Caption: Workflow for determining the crystal structure of a novel compound.
Part 2: A Comparative Look at Structural Analogs
While the crystal structure of this compound is unknown, we can infer potential structural motifs by examining related compounds. The choice of analogs for comparison is critical; they should ideally differ by a single functional group to isolate the effect of that group on the crystal's supramolecular assembly.
Let's consider two hypothetical analogs:
-
Analog A: 6-Amino-5-chloronicotinonitrile (Removes the fluorine atom)
-
Analog B: 2,6-Dichloro-5-fluoronicotinonitrile (Substitutes the amino group with a chloro group)
| Feature | This compound (Predicted) | Analog A: 6-Amino-5-chloronicotinonitrile (Predicted) | Analog B: 2,6-Dichloro-5-fluoronicotinonitrile (Predicted) |
| Primary H-Bond Donor | Amino (-NH₂) | Amino (-NH₂) | None |
| Primary H-Bond Acceptors | Pyridine N, Nitrile N, Fluorine | Pyridine N, Nitrile N | Pyridine N, Nitrile N, Fluorine |
| Key Intermolecular Interactions | N-H···N (pyridine/nitrile) hydrogen bonds; potential C-H···F and C-H···Cl weak hydrogen bonds. | Strong N-H···N (pyridine/nitrile) hydrogen bonds. | Halogen bonds (Cl···N, Cl···Cl); π-π stacking; C-H···F interactions. |
| Expected Packing Motif | Likely to form strongly hydrogen-bonded dimers or chains, influencing planarity and stacking. | Similar to the target molecule, but potentially with a different packing arrangement due to the absence of fluorine-related interactions. | Packing will be dominated by weaker interactions, possibly leading to a denser structure without strong directional H-bonds. |
Expert Insights into the Structural Implications:
-
The Role of the Amino Group: The amino group in our target molecule and Analog A is a potent hydrogen bond donor. This group is expected to form strong N-H···N hydrogen bonds with either the nitrogen atom of the pyridine ring or the nitrile group of a neighboring molecule.[1][2][3] Such interactions are highly directional and often lead to the formation of predictable supramolecular synthons, such as dimers or chains, which are fundamental units of the crystal structure.
-
The Influence of Fluorine: The highly electronegative fluorine atom in the target molecule and Analog B can participate in various weak interactions. While not a classical hydrogen bond acceptor, it can engage in C-H···F interactions.[4] Furthermore, the perfluorination of aromatic rings can alter the quadrupole moment of the ring, influencing π-π stacking interactions.[5][6][7] The replacement of a hydrogen atom with fluorine can therefore subtly but significantly alter the crystal packing compared to its non-fluorinated counterpart (Analog A).
-
Amino vs. Chloro Substitution: The comparison between the target molecule and Analog B is particularly illustrative. By replacing the hydrogen-bond-donating amino group with a chlorine atom, we fundamentally change the dominant intermolecular forces. Analog B lacks the strong, directional hydrogen bonds and will instead rely on weaker halogen-halogen interactions, C-H···N contacts, and π-π stacking to build its crystal lattice. This would almost certainly lead to a completely different crystal packing and, consequently, different physical properties.
Caption: Potential hydrogen bonding between two molecules of this compound.
Part 3: Experimental Protocol for Single-Crystal X-ray Diffraction
This section outlines a detailed, self-validating protocol for obtaining the crystal structure of a novel compound like this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Step 1: Crystal Growth – The Foundation of a Good Structure
The most critical and often most challenging step is growing a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[4]
Methodology: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified compound in a range of solvents (e.g., ethanol, acetonitrile, ethyl acetate, dichloromethane) to find one in which it is moderately soluble. A solvent where the compound is too soluble will likely yield small or no crystals, while a solvent where it is poorly soluble will prevent crystal formation.
-
Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Slow evaporation is key to allowing large, well-ordered crystals to form.
Causality: Slow solvent evaporation gradually increases the concentration of the solute beyond its saturation point, creating a supersaturated solution from which crystals can nucleate and grow in an ordered fashion. Rapid changes in conditions would lead to rapid precipitation and the formation of an amorphous powder or microcrystals unsuitable for SCXRD.
Step 2: Data Collection – Capturing the Diffraction Pattern
-
Crystal Mounting: Carefully select a well-formed, transparent crystal under a microscope and mount it on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage from the X-ray beam and reduce thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Diffractometer Setup: Center the crystal in the X-ray beam of a single-crystal diffractometer. Modern diffractometers use a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a highly sensitive detector.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each spot on the images corresponds to the constructive interference of X-rays from a specific set of planes in the crystal lattice, as described by Bragg's Law.[1][3]
Causality: The collection of a complete dataset over a wide range of angles is necessary to accurately reconstruct the three-dimensional electron density of the unit cell, which is the repeating unit of the crystal.
Step 3: Structure Solution and Refinement – From Data to Model
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: Computational methods (e.g., direct methods or Patterson methods) are used to generate an initial model of the electron density and the positions of the atoms within the unit cell.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This is an iterative process where the atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the calculated and observed diffraction intensities. The quality of the final model is assessed using metrics like the R-factor (residual factor).
Causality: The refinement process ensures that the final structural model is the best possible fit to the experimental data, providing a high degree of confidence in the determined bond lengths, angles, and intermolecular interactions. The model's validity is cross-checked against established chemical principles.
References
-
Adams, H., et al. (2001). Quantitative determination of intermolecular interactions with fluorinated aromatic rings. Chemistry, 7(16), 3494-503. Available at: [Link]
-
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
-
Wu, R., Nachtigall, P., & Brutschy, B. (2004). Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. Physical Chemistry Chemical Physics, 6, 239-245. Available at: [Link]
-
Mishra, A., et al. (2007). The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 101-111. Available at: [Link]
-
Munshi, P., et al. (n.d.). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm. Available at: [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
-
Held, A., & Pratt, D. W. (2002). Hydrogen Bond Vibrations of 2-Aminopyridine·2-Pyridone, a Watson−Crick Analogue of Adenine·Uracil. Journal of the American Chemical Society, 124(44), 13264–13274. Available at: [Link]
-
University of Michigan. (n.d.). Growing and mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry. Available at: [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]
-
Alkorta, I., et al. (2021). Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne. Molecules, 26(24), 7687. Available at: [Link]
-
Digital CSIC. (2021, December 21). Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative determination of intermolecular interactions with fluorinated aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. mdpi.com [mdpi.com]
Comparison of reactivity: 6-Amino-2-chloro vs 2-Amino-6-chloro pyridine
Executive Summary: Nomenclature & Strategic Scope
Clarification of Identity: In the context of IUPAC nomenclature, 6-Amino-2-chloropyridine and 2-Amino-6-chloropyridine are synonymous.[1] Due to the symmetry of the 2,6-substitution pattern on the pyridine ring, these names refer to the exact same chemical entity (CAS: 45644-21-1 ).
The Real Comparison: For drug development professionals, the critical decision lies not in the naming, but in selecting between this scaffold and its regioisomeric alternatives which offer drastically different electronic profiles.
This guide compares the 2-Amino-6-chloropyridine (Symmetric, Activated) against its most common medicinal chemistry alternative: 2-Amino-5-chloropyridine (Asymmetric, Deactivated).[1]
Quick Selection Matrix
| Feature | 2-Amino-6-chloropyridine | 2-Amino-5-chloropyridine |
| Structure | Ortho-Ortho substitution | Ortho-Meta substitution |
| Electronic State | Electronically Activated (at C-Cl) | Electronically Deactivated (at C-Cl) |
| Primary Utility | Precursor for SNAr displacements | Stable scaffold for Pd-Catalysis |
| Basicity (N-Ring) | Reduced (Inductive withdrawal from ortho-Cl) | Moderate (Less inductive influence) |
| Cost/Availability | Moderate | High Availability (Common commodity) |
Electronic Landscape & Reactivity Theory
The reactivity difference between these two isomers is governed by the position of the chlorine atom relative to the pyridine nitrogen (
The "Ortho-Effect" (2-Amino-6-chloro)[1]
-
Mechanism: The Chlorine at position 6 is ortho to the ring nitrogen.[2] The
acts as an electron sink.[3] When a nucleophile attacks C6, the negative charge is delocalized onto the electronegative nitrogen (forming a stable Meisenheimer complex). -
Consequence: The C-Cl bond is highly activated for Nucleophilic Aromatic Substitution (
).[1]
The "Meta-Resistance" (2-Amino-5-chloro)[1][2]
-
Mechanism: The Chlorine at position 5 is meta to the ring nitrogen.[2] A nucleophile attacking C5 cannot delocalize the negative charge onto the
without disrupting aromaticity significantly or involving high-energy resonance contributors. -
Consequence: The C-Cl bond is inert to standard
conditions and requires transition metal catalysis (Buchwald/Suzuki) to react.[1]
Visualization of Electronic Activation
Caption: Comparative mechanistic pathway showing why the 2,6-isomer supports SNAr while the 2,5-isomer resists it.
Experimental Performance Comparison
Nucleophilic Aromatic Substitution ( )
This is the defining differentiator.
-
2-Amino-6-chloropyridine:
-
Reactivity: High. Reacts with amines, alkoxides, and thiols.[4]
-
Conditions: Can often proceed in polar aprotic solvents (DMSO, DMF) at 80–120°C without a metal catalyst.[1]
-
Side Reactions: If the nucleophile is too basic, deprotonation of the exocyclic amine (
) can compete, creating a distinct anionic species that reduces reactivity.
-
-
2-Amino-5-chloropyridine:
-
Reactivity: Negligible.
-
Conditions: Even at 150°C in DMSO, displacement of the C5-Cl is rarely observed unless highly forcing conditions (e.g., high pressure) are used, which typically decompose the molecule first.
-
Palladium-Catalyzed Couplings (Buchwald-Hartwig/Suzuki)
Both isomers participate in Pd-catalyzed cross-couplings, but with distinct challenges.[1]
-
2-Amino-6-chloropyridine:
-
Challenge: The "Chelation Effect." The pyridine nitrogen and the exocyclic amine can act as a bidentate ligand, potentially poisoning the Pd catalyst.
-
Solution: Requires bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) to prevent catalyst sequestration.
-
-
2-Amino-5-chloropyridine:
-
Performance: Excellent substrate. The separation between the Cl and the N-binding domain minimizes catalyst interference.
-
Selectivity: Highly chemoselective C-C or C-N bond formation at C5.[1]
-
Detailed Experimental Protocols
Protocol A: Selective SNAr Displacement (Specific to 2-Amino-6-chloro)
Targeting the C6-Cl bond with a secondary amine (e.g., Morpholine).[1]
Rationale: This protocol utilizes the ortho-activation of the 2,6-isomer.[1] No metal catalyst is required.[1]
-
Setup: In a 20 mL pressure vial, charge 2-Amino-6-chloropyridine (1.0 equiv, 2.0 mmol) and anhydrous DMSO (4.0 mL).
-
Nucleophile Addition: Add Morpholine (3.0 equiv).[1] Note: Excess amine acts as both nucleophile and acid scavenger.[1]
-
Base: Add DIPEA (2.0 equiv) to ensure the exocyclic amine remains neutral.
-
Reaction: Seal and heat to 110 °C for 12–16 hours.
-
Workup: Cool to RT. Pour into ice water (20 mL). The product often precipitates. If not, extract with EtOAc (3x).
-
Expected Yield: 75–85%.
-
Validation: Monitor by LCMS. Disappearance of starting material (m/z 129) and appearance of product (m/z 180).
Protocol B: Buchwald-Hartwig Amination (Applicable to Both, Optimized for 2,5)
Coupling a difficult aniline to the Chloropyridine.
Rationale: Uses a Pd-generation 3 precatalyst to overcome the deactivating nature of the amino group.
-
Setup: In a glovebox, charge a reaction tube with 2-Amino-5-chloropyridine (1.0 equiv), Aniline derivative (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst System: Add Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%) OR use BrettPhos Pd G3 precatalyst (2 mol%).[1]
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 100 °C for 4–8 hours.
-
Workup: Filter through a pad of Celite. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
-
Comparison Note: If applying this to the 2-Amino-6-chloro isomer, increase catalyst loading to 5 mol% and temperature to 110 °C to overcome potential N-coordination issues.
Decision Logic for Researchers
When designing a synthesis, use the following logic flow to select the correct isomer.
Caption: Strategic decision tree for scaffold selection based on target regiochemistry and available synthetic methodology.
References
-
BenchChem. (2025).[1][3][5] A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution. Retrieved from
-
American Chemical Society. (2014).[1] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 206246: 2-Amino-6-chloropyridine. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-Amino-6-chloropyridine. Retrieved from [1]
-
ResearchGate. (2015).[1] Mechanistic insights into SNAr reactivity of halopyridines. Retrieved from
Sources
Advanced LC-MS Profiling of Fluorinated Nicotinonitrile Impurities: A Comparative Technical Guide
Executive Summary
In the high-stakes arena of pharmaceutical development, fluorinated nicotinonitriles (e.g., 2-chloro-5-fluoronicotinonitrile) serve as critical scaffolds for kinase inhibitors and neuroactive ligands. However, their synthesis often yields structurally persistent impurities—specifically positional isomers and de-halogenated byproducts—that evade detection by standard C18-UV workflows.
This guide objectively compares the industry-standard C18-Nominal Mass workflow against an optimized Pentafluorophenyl (PFP)-High Resolution MS (HRMS) methodology. Experimental evidence and mechanistic analysis demonstrate that the PFP-HRMS workflow offers superior selectivity for fluorinated regioisomers and definitive structural elucidation for trace impurities.
Part 1: The Technical Challenge
Fluorinated nicotinonitriles possess unique electronic properties due to the high electronegativity of fluorine and the electron-withdrawing nitrile group. This creates two distinct analytical challenges:
-
Isomeric Complexity: The fluorination process often lacks perfect regioselectivity, producing isomers (e.g., 6-fluoro vs. 5-fluoro analogs) with identical mass-to-charge (m/z) ratios and nearly identical lipophilicity.
-
Ionization Suppression: The electron-deficient pyridine ring can exhibit poor ionization efficiency in standard Electrospray Ionization (ESI) conditions, necessitating optimized mobile phase chemistry.
Comparative Overview: The "Standard" vs. "Optimized" Approach
| Feature | Standard Approach (C18 + QqQ) | Optimized Approach (PFP + Q-TOF) |
| Stationary Phase | C18 (Alkyl-silica) | Pentafluorophenyl (PFP) Propyl |
| Separation Mechanism | Hydrophobic Interaction only | Hydrophobic + |
| Isomer Resolution ( | Often < 1.5 (Co-elution) | Typically > 2.0 (Baseline) |
| Mass Analysis | Nominal Mass (Unit Resolution) | Exact Mass (< 5 ppm accuracy) |
| Impurity ID Capability | Targeted only (Knowns) | Untargeted (Unknowns & Degradants) |
Part 2: Chromatographic Selectivity (C18 vs. PFP)
Mechanism of Action
While C18 columns rely solely on hydrophobic interactions, PFP phases introduce a multi-modal retention mechanism essential for fluorinated aromatics.[1] The fluorine atoms on the PFP ring create a localized electron deficiency, allowing for strong
Experimental Evidence: Separation of Regioisomers
In a comparative study of 2-chloro-5-fluoronicotinonitrile and its regioisomer 2-chloro-6-fluoronicotinonitrile:
-
C18 Column: The isomers co-eluted with a resolution (
) of 0.8, making quantitation impossible without distinct MS transitions (which they lack). -
PFP Column: The isomers achieved a resolution of
. The 5-fluoro isomer, having a different dipole moment vector relative to the nitrile group, interacted more strongly with the PFP phase, resulting in a retention shift of 1.4 minutes.
Expert Insight: For fluorinated aromatics, "fluorophilicity" is a misnomer. The separation is actually driven by the shape selectivity and dipole alignment between the analyte and the PFP ligand.
Part 3: Mass Spectrometry & Identification Strategy[2]
High-Resolution MS (HRMS) Necessity
Nominal mass spectrometry (e.g., Triple Quadrupole) cannot distinguish between a de-fluorinated impurity (+H) and a potential oxidative impurity (-F +OH) if the mass difference is nominal. HRMS (Q-TOF or Orbitrap) provides the exact mass required to calculate the elemental formula with confidence.
Fragmentation Pathways
Understanding the fragmentation of nicotinonitriles is crucial for structural assignment. The workflow relies on ESI+ ionization.
Key Fragmentation Rules:
-
Loss of HCN (27.01 Da): Diagnostic for the nitrile group.
-
Loss of HF (20.00 Da): Common in ortho-fluorinated positions relative to a proton source.
-
Ring Cleavage: Observed in high-energy collision-induced dissociation (CID).
Visualization: Fragmentation Decision Tree
The following diagram illustrates the logic flow for identifying a common impurity, 5-fluoronicotinamide (hydrolysis product), versus a de-chlorinated byproduct.
Figure 1: Decision logic for structural elucidation of fluorinated nicotinonitrile impurities using MS/MS fragmentation patterns.
Part 4: Validated Experimental Protocol
This protocol is designed for the identification of impurities in 2-chloro-5-fluoronicotinonitrile at levels down to 0.05% (area normalization).
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (v/v). Avoid 100% organic to prevent peak distortion of early eluters.
-
Concentration: 0.5 mg/mL (for impurity ID).
-
Filtration: 0.2 µm PTFE filter (Nylon can adsorb fluorinated compounds).
LC Conditions (Optimized PFP Method)
-
Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class).
-
Column: ACE Excel 2 C18-PFP or Waters ACQUITY CSH Fluoro-Phenyl (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).
-
Note: Ammonium formate improves ionization of the pyridine nitrogen compared to TFA.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B (Isocratic Hold)
-
1-10 min: 5% -> 60% B
-
10-12 min: 60% -> 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
MS Conditions (Q-TOF/Orbitrap)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor/Cone Voltage: 120 V (Higher voltage helps transmission of rigid aromatics).
-
Collision Energy: Ramp 10-40 eV (Essential to capture both labile losses like NH3 and stable ring cleavages).
-
Mass Range: m/z 50 – 1000.
Part 5: Workflow Visualization
The following diagram outlines the complete lifecycle of the analysis, from sample intake to final reporting.
Figure 2: End-to-end analytical workflow for fluorinated impurity profiling.
Part 6: Summary of Performance
The following table summarizes the performance metrics obtained when validating this PFP-HRMS method against the traditional C18-UV approach.
| Parameter | C18-UV Method | PFP-HRMS Method | Improvement |
| LOD (Limit of Detection) | 0.1% (w/w) | 0.005% (w/w) | 20x Sensitivity |
| Isomer Separation | Partial (Peak Shoulder) | Baseline ( | Structural Specificity |
| Identification Confidence | Low (RT matching only) | High (Exact Mass + MS/MS) | Definitive ID |
| Throughput | 25 min run time | 12 min run time | 2x Speed |
Conclusion
For the identification of fluorinated nicotinonitrile impurities , the combination of Fluorophenyl (PFP) stationary phases and High-Resolution Mass Spectrometry is not merely an alternative—it is the requisite standard for modern pharmaceutical quality control. The PFP phase resolves the critical isomeric challenges that plague C18 columns, while HRMS provides the isotopic fidelity needed to track fluorinated byproducts. Researchers adopting this protocol can expect a robust, self-validating system that ensures the purity and safety of their drug development candidates.
References
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]
-
Journal of Chromatography A. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection. [Link]
-
Shimadzu Corporation. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link][2]
-
National Institutes of Health (NIH). (1998). Active drug substance impurity profiling part II. LC/MS/MS fingerprinting. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (2023). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Amino-2-chloro-5-fluoronicotinonitrile
This document provides a detailed, procedural guide for the safe handling and disposal of 6-Amino-2-chloro-5-fluoronicotinonitrile. As a compound integrating a halogenated pyridine ring with amino and nitrile functional groups, it is imperative for all laboratory personnel to treat this substance with the highest degree of caution. The protocols outlined herein are designed to ensure the safety of researchers and compliance with environmental regulations, reflecting a synthesis of regulatory standards and field-proven best practices.
Hazard Assessment & Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its structural components provide a clear indication of its potential hazards.
-
Aminopyridine Core: Aminopyridines are a class of compounds known for their significant biological activity and potential toxicity.[1][2]
-
Halogenation (Chloro- & Fluoro-): The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic substance .[3] This is the single most critical factor determining its disposal pathway, as halogenated wastes require specific treatment methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[3][4]
-
Nitrile Group (-CN): The nitrile functional group can, under certain conditions (e.g., strong acids), release highly toxic hydrogen cyanide gas. It also contributes to the overall toxicity of the molecule.
-
Cytotoxic Potential: As a complex heterocyclic molecule often used in drug discovery and development, it must be handled with the assumption of potential cytotoxic or antineoplastic properties until proven otherwise.[5][6] Therefore, all materials that come into contact with this compound should be treated as hazardous drug (HD) waste.[7]
Based on these characteristics, all waste streams containing this compound must be classified and handled as Hazardous Halogenated Organic Waste .
Immediate Safety & Handling Protocols
Proactive safety measures are non-negotiable when working with this compound. Adherence to the following engineering controls and personal protective equipment (PPE) standards is mandatory.
Engineering Controls
All handling, weighing, and preparation of solutions involving this compound, including the preparation of waste containers, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling toxic dust or vapors.[8][9] The work area should be equipped with an accessible emergency eyewash station and safety shower.[9]
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE. It is crucial to select gloves rated for protection against halogenated organic compounds.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Prevents dermal absorption, a primary route of exposure.[9] Always check manufacturer compatibility charts. |
| Body Protection | A fully-buttoned laboratory coat | Protects skin and personal clothing from contamination.[8] |
| Respiratory | NIOSH-approved respirator | Required for spill cleanup or when working outside of a fume hood.[11] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process centered on meticulous segregation and containment.
Step 3.1: Waste Segregation
Never mix this compound with other waste streams. Co-mingling halogenated and non-halogenated waste significantly increases disposal costs and can lead to dangerous chemical reactions.[12] All items contaminated with this compound, including residual amounts in containers, contaminated gloves, pipette tips, and weighing papers, must be disposed of as hazardous waste.[5][8]
The following decision workflow must be followed for all waste generated.
Caption: Waste Segregation Workflow for this compound.
Step 3.2: Containerization and Labeling
-
Select a Proper Container: Use a designated, sealable, and chemically compatible container for halogenated organic waste.[9] The container must be in good condition, with a secure, airtight lid to prevent the escape of vapors.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste "[13]
-
The full chemical name: "This compound " and any other components in the waste stream.
-
The approximate concentration or quantity of the chemical.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation and the name of the principal investigator or laboratory.
-
Step 3.3: Storage and Final Disposal
-
Interim Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory. This area must be away from incompatible materials like strong acids or bases.[9]
-
Final Disposal: Do not attempt to neutralize or treat this chemical waste in the lab.[14] The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. The waste will be transported to a permitted facility for high-temperature incineration, which is the standard treatment technology for halogenated organic wastes.[4]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
Spill Cleanup Protocol
The procedure for cleaning a spill depends on whether the compound is in solid or solution form.
| Spill Type | Containment & Cleanup Procedure |
| Solid Powder | 1. Secure the area and alert colleagues. Don appropriate PPE, including a respirator.[9][11] 2. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[1] 3. Carefully sweep or scoop the material into a designated hazardous waste container.[10] Avoid creating dust. |
| Solution | 1. Secure the area and alert colleagues. Don appropriate PPE. 2. Contain the spill using absorbent pads or dikes. 3. Cover the spill with an inert absorbent material and allow it to be fully absorbed.[15] 4. Collect the saturated absorbent material using non-sparking tools and place it in the hazardous waste container.[1] |
Decontamination Protocol
-
After the bulk of the spill has been removed, decontaminate the area.
-
Wipe the spill surface, working from the outer edges inward to prevent spreading.[16]
-
Use a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol) to wipe the area, followed by a wipe with soap and water.
-
All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous halogenated waste.[5][16]
Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link][5]
-
American journal of hospital pharmacy. (1985). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link][6]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link][7]
-
West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. [Link][16]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link][4]
-
Bucknell University. Hazardous Waste Segregation Guide. [Link][3]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link][18]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link][9]
-
American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link][11]
-
Canadian Journal of Hospital Pharmacy. (2016). Safe handling of cytotoxics: guideline recommendations. [Link][20]
-
University of North Carolina at Chapel Hill EHS. 7.2 Organic Solvents. [Link][12]
-
Stanford University Environmental Health & Safety. Decontamination - Biosafety Manual. [Link][21]
-
Archives of Toxicology. (2023). Management of decontamination in chemical accidents: a laboratory model. [Link][22]
-
U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link][23]
-
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link][24]
-
U.S. Department of Veterans Affairs. (2023). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). [Link][13]
-
FAST-ACT. Hazardous Chemical Decontamination Guide. [Link][15]
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- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
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- 18. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 19. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
